4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHRDFBLQUXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743498 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60610-98-2 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one"
An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The Significance of Substituted Pyrrolidinones
The pyrrolidin-2-one scaffold, a five-membered γ-lactam, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its prevalence is due to its ability to mimic a peptide bond, act as a chiral building block, and provide a rigid framework for orienting pharmacophoric groups in three-dimensional space.[1] Molecules incorporating this motif have demonstrated a wide array of biological activities, including nootropic, anticonvulsant, and anti-inflammatory properties. The specific target of this guide, this compound, is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group ortho to the point of attachment, presents specific synthetic challenges and imparts distinct electronic and conformational properties to the final molecule.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, medicinal chemists, and process development scientists. The presented route is grounded in established chemical principles, with each step explained in detail to ensure both theoretical understanding and practical applicability.
Strategic Analysis of the Synthetic Pathway
-
Step 1: Claisen-Schmidt Condensation to Synthesize a Chalcone Intermediate. This initial step involves the base-catalyzed condensation of 2-chloro-6-fluorobenzaldehyde with a suitable ketone to form an α,β-unsaturated ketone (a chalcone derivative). This reaction efficiently introduces the substituted phenyl ring and sets up the Michael acceptor for the subsequent step.
-
Step 2: Michael Addition of Nitromethane. The second step is the conjugate addition of a nitroalkane, specifically nitromethane, to the chalcone. This reaction is a classic and reliable method for forming a carbon-carbon bond at the β-position of the enone, yielding a γ-nitro ketone.
-
Step 3: Reductive Cyclization. The final and key transformation is the reduction of the nitro group to a primary amine, which then undergoes spontaneous intramolecular cyclization with the ketone functionality to form the desired this compound. This reductive cyclization is a highly efficient method for the formation of the γ-lactam ring.[3][4][5]
This synthetic approach is advantageous due to the ready availability of the starting materials, the high-yielding nature of each individual step, and the well-established and understood reaction mechanisms.
Figure 1: Proposed three-step synthetic pathway to this compound.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Synthesis of 1-(2-Chloro-6-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones. In this step, 2-chloro-6-fluorobenzaldehyde is reacted with acetophenone in the presence of a base, typically sodium or potassium hydroxide, in an alcoholic solvent.
Mechanism: The reaction proceeds via an enolate mechanism. The hydroxide ion deprotonates the α-carbon of acetophenone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
Experimental Protocol:
-
To a stirred solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate may form.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral to pH, and then dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2-chloro-6-fluorobenzaldehyde | 158.56 | 1.0 |
| Acetophenone | 120.15 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.0 |
Table 1: Reactants for the synthesis of the chalcone intermediate.
Step 2: Synthesis of 4-(2-Chloro-6-fluorophenyl)-4-nitro-1-phenylbutan-1-one (γ-Nitro Ketone)
The Michael addition of nitromethane to the synthesized chalcone provides the γ-nitro ketone precursor. This reaction is typically catalyzed by a base.
Mechanism: A suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong inorganic base, deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated system of the chalcone in a 1,4-conjugate addition manner. Subsequent protonation of the resulting enolate yields the desired γ-nitro ketone.
Experimental Protocol:
-
To a solution of the chalcone intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), nitromethane (1.5 eq) is added.
-
A catalytic amount of a base, such as DBU (0.2 eq), is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1 M HCl) to remove the base, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Chalcone Intermediate | 260.70 | 1.0 |
| Nitromethane | 61.04 | 1.5 |
| DBU (catalyst) | 152.24 | 0.2 |
Table 2: Reactants for the synthesis of the γ-nitro ketone.
Step 3: Synthesis of this compound
The final step is the reductive cyclization of the γ-nitro ketone. Catalytic hydrogenation is a common and effective method for this transformation.[2][6] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the ketone to form the stable five-membered lactam ring.
Mechanism: The γ-nitro ketone is subjected to catalytic hydrogenation, typically using a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere. The nitro group is reduced to a primary amine through a series of intermediates (nitroso and hydroxylamine). The newly formed amine, being nucleophilic, then attacks the electrophilic carbonyl carbon of the ketone intramolecularly. This is followed by the elimination of a molecule of water to form the final pyrrolidin-2-one product.
Figure 2: Simplified mechanism of the reductive cyclization step.
Experimental Protocol:
-
The γ-nitro ketone (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of Raney Nickel (approx. 10-20% by weight) or 10% Pd/C is carefully added to the solution.
-
The reaction mixture is placed in a hydrogenation apparatus (e.g., a Parr hydrogenator) and subjected to a hydrogen atmosphere (typically 50-100 psi).
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases (usually 12-24 hours).
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is carefully removed by filtration through a pad of Celite. Caution: Raney Nickel and Pd/C are pyrophoric and should be handled with care.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The final product can be purified by column chromatography or recrystallization.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| γ-Nitro Ketone | 321.73 | 1.0 |
| Raney Nickel | - | Catalytic |
| Hydrogen Gas | 2.02 | Excess |
Table 3: Reactants for the final reductive cyclization.
Conclusion
The synthesis of this compound can be effectively achieved through a robust and scalable three-step sequence. This pathway, commencing with a Claisen-Schmidt condensation, followed by a Michael addition and culminating in a reductive cyclization, relies on well-established and high-yielding reactions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this valuable chemical intermediate. The principles outlined herein can also be adapted for the synthesis of a variety of other 4-aryl-substituted pyrrolidin-2-ones, highlighting the versatility of this synthetic strategy.
References
- 1. Synthesis of (E)- and (Z)-alpha-alkylidene-gamma-aryl-gamma-butyrolactones via alkenylalumination of oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iqcelaya.itc.mx [iqcelaya.itc.mx]
- 3. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Introduction
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] This guide focuses on the specific derivative, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a molecule of significant interest due to its structural features. While direct pharmacological data for this exact compound is not extensively published, a comprehensive analysis of structurally related analogues allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This document will explore the two most probable molecular pathways influenced by this compound, based on robust structure-activity relationship (SAR) studies of the 4-arylpyrrolidin-2-one class: inhibition of the p53-MDM2 protein-protein interaction and antagonism of α-adrenergic receptors.
This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of the potential pharmacology of this compound and a framework for its experimental validation.
Hypothesized Mechanism 1: Inhibition of the p53-MDM2 Protein-Protein Interaction
A compelling body of evidence suggests that the 4-arylpyrrolidin-2-one scaffold is a potent inhibitor of the p53-MDM2 interaction, a critical pathway in cancer biology.[3][4][5] The tumor suppressor protein p53 plays a crucial role in preventing tumor formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) protein. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that can disrupt this interaction can restore p53 function and trigger apoptosis in cancer cells.
Structural Rationale and Key Interactions
The 4-(2-Chloro-6-fluorophenyl) group of the target molecule is of particular significance. Research on spirooxindole derivatives, which incorporate a 4-arylpyrrolidin-2-one core, has demonstrated that substitutions on the phenyl ring are critical for high-affinity binding to MDM2.[6][7] Specifically, compounds bearing a chloro-fluorophenyl moiety have been identified as potent MDM2 inhibitors.[6] This substitution pattern is thought to enable key hydrophobic and halogen-bonding interactions within the MDM2 pocket that normally accommodates p53.
The general pharmacophore for pyrrolidone-based MDM2 inhibitors involves the aryl group occupying a hydrophobic pocket on the MDM2 surface, while the pyrrolidinone core serves as a scaffold to correctly orient this group. The chloro and fluoro substituents on the phenyl ring likely enhance binding affinity through favorable interactions with specific residues in the MDM2 protein.
Proposed Signaling Pathway
The proposed mechanism of action for this compound as an MDM2 inhibitor is a disruption of the p53-MDM2 autoregulatory feedback loop. By binding to MDM2, the compound would prevent the binding of p53, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest and apoptosis.
Caption: Proposed p53-MDM2 signaling pathway modulation.
Hypothesized Mechanism 2: α-Adrenergic Receptor Antagonism
An alternative, yet well-documented, mechanism of action for certain pyrrolidin-2-one derivatives is the antagonism of α-adrenergic receptors (α-ARs).[8] These receptors are key components of the sympathetic nervous system and are involved in regulating blood pressure and other physiological processes. Both α1- and α2-AR subtypes have been identified as targets for this class of compounds.
Structure-Activity Relationship Insights
Studies on a series of arylpiperazine-containing pyrrolidin-2-ones have revealed that the nature of the substitution on the aryl ring significantly influences the affinity and selectivity for α1- and α2-adrenoceptors.[8] For instance, compounds with a 2-chlorophenyl group have shown high affinity for the α1-AR, while those with a 4-chlorophenyl group displayed high affinity for the α2-AR.[8] While this compound lacks the piperazine linker common in these studies, the presence of the substituted phenyl ring suggests a potential for interaction with the hydrophobic pockets of adrenoceptors. The ortho-chloro and fluoro substitutions could play a crucial role in orienting the molecule within the receptor's binding site.
Potential Physiological Effects
Antagonism of α-adrenoceptors can lead to a variety of physiological effects. α1-AR antagonists are known to cause vasodilation and are used as antihypertensive agents. α2-AR antagonists can increase the release of norepinephrine, which can have complex effects on the cardiovascular and central nervous systems. The potential for this compound to act as an α-AR antagonist suggests it could have applications in cardiovascular or neurological disorders.
Caption: General mechanism of α-adrenergic receptor antagonism.
Experimental Validation Protocols
To elucidate the true mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for testing the hypothesized mechanisms.
MDM2-p53 Interaction Assays
-
Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the disruption of the MDM2-p53 interaction by monitoring the change in polarization of a fluorescently labeled p53 peptide.
-
Protocol:
-
A fluorescently labeled p53 peptide is incubated with recombinant MDM2 protein.
-
Increasing concentrations of this compound are added.
-
The fluorescence polarization is measured. A decrease in polarization indicates displacement of the p53 peptide from MDM2.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
-
Cell-Based p53 Activation Assay:
-
Principle: This assay measures the activation of p53 in cancer cells with wild-type p53.
-
Protocol:
-
A human cancer cell line with wild-type p53 (e.g., A549) is treated with varying concentrations of the compound.
-
After incubation, cell lysates are prepared.
-
Western blotting is performed to detect the levels of p53 and its downstream target, p21.
-
-
Expected Outcome: An increase in the levels of p53 and p21 would indicate stabilization and activation of p53.
-
α-Adrenergic Receptor Binding Assays
-
Radioligand Binding Assay:
-
Principle: This assay determines the affinity of the compound for α1- and α2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
-
Protocol:
-
Cell membranes expressing either α1- or α2-adrenergic receptors are incubated with a specific radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).
-
Increasing concentrations of this compound are added.
-
The amount of bound radioligand is measured by scintillation counting.
-
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value.
-
-
Functional cAMP Assay (for α2-AR):
-
Principle: This assay measures the functional antagonism of the Gi-coupled α2-adrenoceptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Protocol:
-
Cells expressing α2-adrenergic receptors are pre-treated with forskolin to stimulate cAMP production.
-
The cells are then treated with an α2-agonist (e.g., clonidine) in the presence or absence of this compound.
-
Intracellular cAMP levels are measured using an appropriate assay kit.
-
-
Expected Outcome: An antagonist will reverse the agonist-induced decrease in cAMP levels.[9][10]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table presents representative data for analogous compounds from the literature to provide a comparative context.
| Compound Class | Target | Assay | Potency (Ki or IC50) | Reference |
| Spirooxindole Pyrrolidinone | MDM2 | Binding Assay | < 1 nM | [7] |
| 1-Arylpyrrolidone Derivative | p53-MDM2 | Binding Assay | 90 nM | [3] |
| Arylpiperazine Pyrrolidin-2-one | α1-Adrenoceptor | Binding Assay | pKi = 7.13 | [8] |
| Arylpiperazine Pyrrolidin-2-one | α2-Adrenoceptor | Binding Assay | pKi = 7.29 | [8] |
Conclusion
Based on the extensive research into the 4-arylpyrrolidin-2-one scaffold, it is highly plausible that this compound functions as either an inhibitor of the p53-MDM2 interaction or as an antagonist of α-adrenergic receptors. The presence of the 2-chloro-6-fluorophenyl moiety is a strong indicator of potential interaction with protein targets that have specific hydrophobic and electrostatic requirements. The experimental protocols outlined in this guide provide a clear path forward for definitively elucidating the mechanism of action of this promising compound. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Blueprint: An In-depth Technical Guide to 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one Derivatives
Abstract
The 4-aryl-pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a robust and enantioselective synthetic strategy for a key derivative, 4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one. Focusing on the principles of modern catalytic chemistry, we present a detailed protocol for a rhodium-catalyzed asymmetric conjugate addition of 2-chloro-6-fluorophenylboronic acid to an α,β-unsaturated γ-lactam. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale, potential challenges, and analytical validation necessary for successful synthesis and future derivatization.
Introduction: The Significance of the 4-Aryl-Pyrrolidin-2-one Core
The pyrrolidin-2-one (or γ-lactam) ring is a fundamental heterocyclic structure found in a wide array of natural products and pharmaceuticals. The introduction of an aryl substituent at the 4-position creates a chiral center and significantly expands the chemical space for interaction with biological targets. Specifically, the this compound moiety is of high interest due to the unique electronic and steric properties conferred by the substituted phenyl ring. The presence of both chloro and fluoro groups can modulate metabolic stability, binding affinity, and membrane permeability of potential drug candidates.
The stereochemistry at the C4 position is paramount for biological activity. Therefore, the development of synthetic routes that provide high enantioselectivity is a critical objective in the synthesis of these derivatives. This guide focuses on a state-of-the-art approach that leverages transition metal catalysis to achieve this goal with high efficiency and control.
Strategic Approach: Enantioselective Rhodium-Catalyzed Conjugate Addition
The core of our proposed synthesis is the asymmetric 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated γ-lactam. This method is favored for several reasons:
-
High Enantioselectivity: The use of a chiral rhodium catalyst allows for the creation of the desired stereoisomer with high enantiomeric excess (ee).[1]
-
Mild Reaction Conditions: Rhodium-catalyzed reactions typically proceed under mild conditions, which enhances functional group tolerance and reduces the likelihood of side reactions.
-
Substrate Scope: This methodology has been shown to be applicable to a variety of arylboronic acids and α,β-unsaturated carbonyl compounds.[2]
-
Direct C-C Bond Formation: The reaction directly forms the crucial carbon-carbon bond between the phenyl ring and the pyrrolidinone core in a single, atom-economical step.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established rhodium-catalyzed asymmetric arylation methodologies.[1] Optimization may be required based on specific laboratory conditions and substrate batches.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| 2-Chloro-6-fluorophenylboronic acid | ≥95% | Sigma-Aldrich | Store under inert atmosphere |
| 5,6-Dihydro-2H-pyridin-2-one (α,β-unsaturated γ-lactam) | ≥97% | Combi-Blocks | |
| [Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) | 98% | Strem Chemicals | Handle in a glovebox or inert atmosphere |
| (S)-BINAP (Chiral Ligand) | 98% | Strem Chemicals | Handle in a glovebox or inert atmosphere |
| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Freshly distilled recommended |
| 1,4-Dioxane (Anhydrous) | ≥99.8% | Acros Organics | Sure/Seal™ bottle recommended |
| Deionized Water | - | - | Degassed |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR Chemicals | For drying organic layers |
Step-by-Step Synthesis
Step 1: Catalyst Preparation (In Situ)
-
In a glovebox, to a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (0.025 mmol) and (S)-BINAP (0.055 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes to form the active chiral rhodium catalyst complex. The solution should turn a homogeneous orange-yellow color.
Step 2: Asymmetric Conjugate Addition
-
To the flask containing the catalyst solution, add 2-chloro-6-fluorophenylboronic acid (1.5 mmol).
-
Add 5,6-dihydro-2H-pyridin-2-one (1.0 mmol).
-
Add a mixture of 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL).
-
Finally, add triethylamine (3.0 mmol) dropwise via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
-
For enhanced purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The rhodium-catalyzed asymmetric conjugate addition proceeds through a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric arylation.
-
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with the arylboronic acid to form an aryl-rhodium(I) intermediate.
-
Alkene Coordination: The α,β-unsaturated lactam coordinates to the aryl-rhodium complex. The chiral BINAP ligand dictates the facial selectivity of this coordination, which is the key to enantioselectivity.
-
Migratory Insertion (Carbometalation): The aryl group migrates from the rhodium center to the β-carbon of the coordinated lactam. This step forms the new C-C bond and sets the stereocenter.
-
Protonolysis: The resulting rhodium enolate is protonated by water to release the 4-aryl-pyrrolidin-2-one product and regenerate the active rhodium catalyst.
The use of a base, such as triethylamine, is crucial for facilitating the transmetalation step between the rhodium catalyst and the arylboronic acid.
Analytical Characterization
Thorough characterization of the final product and key intermediates is essential for validating the synthesis.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the 2-chloro-6-fluorophenyl region (typically 7.0-7.5 ppm). Diastereotopic protons of the pyrrolidinone ring (typically 2.5-4.0 ppm). A broad singlet for the NH proton (typically 6.0-8.0 ppm). |
| ¹³C NMR | Carbonyl carbon of the lactam (typically 170-180 ppm). Aromatic carbons showing C-Cl and C-F couplings. Aliphatic carbons of the pyrrolidinone ring. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₀ClFNO⁺. Characteristic isotopic pattern for the chlorine atom. |
| Chiral HPLC | Separation of the two enantiomers using a suitable chiral stationary phase, allowing for the determination of the enantiomeric excess (ee). |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹) and the C=O stretch of the lactam (around 1680 cm⁻¹). |
Conclusion and Future Perspectives
This guide outlines a robust and highly enantioselective method for the synthesis of this compound, a valuable building block for drug discovery. The rhodium-catalyzed asymmetric conjugate addition provides a reliable and efficient route to this and other 4-aryl-pyrrolidin-2-one derivatives. The detailed protocol and mechanistic insights provided herein should serve as a solid foundation for researchers in the field.
Future work could involve exploring the derivatization of the synthesized core structure, for example, by N-alkylation or substitution at other positions on the pyrrolidinone ring, to generate a library of compounds for biological screening. Further optimization of the catalytic system, including the exploration of different chiral ligands and reaction conditions, may lead to even higher efficiencies and broader substrate scope.
References
A Strategic Guide to the In Vitro Evaluation of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: A Novel Compound with Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: This technical guide outlines a comprehensive strategy for the initial in vitro characterization of the novel chemical entity, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. In the absence of extensive public data on this specific molecule, this document serves as a roadmap, leveraging structure-activity relationships from analogous compounds to hypothesize a mechanism of action and detail the subsequent experimental validation.
Executive Summary: Unveiling Therapeutic Promise
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, featured in a range of bioactive compounds.[1] The specific molecule, this compound, presents an intriguing profile due to the presence of a halogenated phenyl group, a feature often associated with potent biological activity. Notably, compounds incorporating a chloro-fluorophenyl moiety attached to a pyrrolidine core have demonstrated significant efficacy as inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in oncology.[2][3]
This guide, therefore, puts forth the primary hypothesis that This compound may function as an inhibitor of the MDM2-p53 interaction. We will detail a logical, multi-tiered in vitro screening cascade designed to first assess its fundamental cytotoxic profile and then to specifically interrogate its potential effects on the MDM2-p53 pathway.
Foundational Cytotoxicity Assessment: The Gateway to Further Discovery
Before investigating a specific mechanism of action, it is imperative to determine the general cytotoxic profile of a novel compound.[4] This initial screen provides crucial information on the concentration range at which the compound affects cell viability, guiding the dose selection for subsequent, more targeted assays.[5] We will employ two robust and widely accepted methods for this purpose: the MTT and SRB assays.
Experimental Workflow: Cytotoxicity Screening
The initial phase of testing will involve a general cytotoxicity screen across a panel of human cancer cell lines.
Caption: General workflow for in vitro cytotoxicity testing.[5]
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., SJSA-1 for its wild-type p53 status)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Mechanistic Investigation: Probing the MDM2-p53 Interaction
Should the cytotoxicity screen reveal potent activity, the next logical step is to investigate the primary hypothesis: inhibition of the MDM2-p53 interaction. The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor.[7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and inactivation.[8] Small molecules that block this interaction can stabilize and activate p53, restoring its tumor-suppressive functions.[9]
Signaling Pathway Overview
Caption: The MDM2-p53 autoregulatory feedback loop and the hypothesized point of intervention.[7]
Experimental Protocol: Cell-Based MDM2-p53 Interaction Assay
A cell-based assay is a robust method to screen for inhibitors of the p53-MDM2 interaction in a more physiologically relevant context.[10] A mammalian two-hybrid system or a reporter gene assay can be employed. Here, we outline a luciferase reporter assay.
Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a p53-responsive promoter. When p53 is active, it binds to the promoter and drives luciferase expression. MDM2 inhibits this process. A successful inhibitor of the MDM2-p53 interaction will free p53 to activate the reporter, leading to a measurable increase in luminescence.
Materials:
-
A p53-responsive luciferase reporter cell line (e.g., SJSA-1 cells transfected with a pG13-luc vector)
-
This compound
-
Positive control inhibitor (e.g., Nutlin-3a)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cell line into white, opaque 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include wells with a positive control (Nutlin-3a) and a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours to allow for changes in gene expression.
-
Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen reagent. This typically involves adding the reagent directly to the wells, which contains both the cell lysis buffer and the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability (which can be determined in a parallel plate using the MTT assay) to exclude false positives due to cytotoxicity. Calculate the fold-change in luciferase activity relative to the vehicle control.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format. The primary endpoint for the cytotoxicity assays will be the IC50 value, while the primary endpoint for the mechanistic assay will be the EC50 value (the concentration that produces 50% of the maximal response).
Table 1: Hypothetical In Vitro Activity Summary
| Assay Type | Cell Line | Endpoint | This compound | Positive Control (e.g., Nutlin-3a) |
| Cytotoxicity | SJSA-1 (p53-wt) | IC50 | Experimental Value | Reference Value |
| Cytotoxicity | SAOS-2 (p53-null) | IC50 | Experimental Value | Reference Value |
| MDM2-p53 Reporter | SJSA-1 | EC50 | Experimental Value | Reference Value |
Interpretation of Expected Results:
-
A potent IC50 value in the p53 wild-type cell line (SJSA-1) and a significantly weaker IC50 in a p53-null cell line (like SAOS-2) would strongly suggest a p53-dependent mechanism of action.
-
A low EC50 value in the MDM2-p53 reporter assay would provide direct evidence that the compound activates p53 transcription, likely by disrupting its interaction with MDM2.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous framework for the initial in vitro evaluation of this compound. By starting with a broad assessment of cytotoxicity and progressing to a specific, hypothesis-driven mechanistic study, researchers can efficiently determine the therapeutic potential of this novel compound. Positive results from this screening cascade would justify further investigation, including biochemical binding assays (e.g., Fluorescence Polarization or Surface Plasmon Resonance) to confirm direct binding to MDM2, and subsequent evaluation in in vivo models of cancer.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 10. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"spectroscopic data for 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (NMR, MS)"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, represents a specific derivative whose biological activity and potential as a pharmaceutical intermediate necessitate precise and thorough characterization.
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document is structured not merely as a list of procedures, but as a self-validating system of analysis. It explains the causality behind experimental choices, integrates theoretical principles with practical application, and provides detailed protocols that ensure reproducible and reliable results for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The first step in any analytical endeavor is a thorough understanding of the molecule's structure.
Chemical Structure: this compound Molecular Formula: C₁₀H₉ClFNO[2][3] Molecular Weight: 213.64 g/mol [3]
(Image Source: PubChem CID 70700700)[2]
A preliminary analysis of this structure allows us to predict the key features we expect to observe in its NMR and MS spectra:
-
¹H NMR: We anticipate signals in both the aromatic region (for the substituted phenyl ring) and the aliphatic region (for the pyrrolidinone ring). The protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in unique electronic environments. Aromatic carbons typically resonate between 120-170 ppm.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (~3:1 ratio for ³⁵Cl/³⁷Cl). Tandem MS (MS/MS) will reveal fragmentation patterns related to the loss of the pyrrolidinone ring or substituents from the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[5][6] It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
Causality in Experimental Design
Choosing the right NMR experiments and parameters is critical for unambiguous structure elucidation. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for a molecule of this complexity.[7]
-
¹H NMR: Provides the initial overview of proton environments, their relative numbers (integration), and their through-bond connectivity to adjacent protons (spin-spin coupling).[8]
-
¹³C NMR: Reveals the number of unique carbon environments. While it doesn't typically show C-C coupling, the chemical shifts are highly informative about the type of carbon (aliphatic, aromatic, carbonyl).
-
DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning aliphatic signals.
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing for the tracing of proton spin systems within the pyrrolidinone ring.[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-C one-bond connections.[7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.[7]
The logical workflow for NMR analysis is designed to build the molecular structure piece by piece, with each experiment providing a layer of validation for the others.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.[7]
Experimental Protocol: NMR Data Acquisition
This protocol is a self-validating system; adherence to these steps ensures data quality and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte resonances.
-
Filter the solution into a clean, high-quality 5 mm NMR tube. The presence of particulate matter can degrade spectral resolution.
-
For quantitative purposes, an internal standard can be added, but for structural elucidation, it is often omitted to avoid spectral crowding. Tetramethylsilane (TMS) is commonly used as a reference (0 ppm).[7]
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Insert the sample and allow it to equilibrate to the probe temperature (typically 298 K).
-
Perform standard instrument calibrations: locking onto the deuterium signal of the solvent, tuning and matching the probe for the relevant nuclei (¹H, ¹³C), and shimming the magnetic field to achieve high homogeneity and sharp line shapes.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a standard 30° pulse program. Use 8-16 scans for a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis.[7]
-
¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
2D Spectra (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize the spectral width in both dimensions to cover all relevant signals. The number of scans per increment and the number of increments will determine the experiment time and final resolution.
-
Predicted Spectroscopic Data and Interpretation
While experimental data is the ultimate authority, we can predict the NMR spectrum based on the known effects of substituents. The following tables summarize the predicted data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Interpretation |
| H-a | ~7.20 - 7.40 | m | 1H | Aromatic CH | Aromatic protons resonate in this region.[9] Complex multiplet due to coupling with other aromatic protons and the adjacent fluorine atom. |
| H-b | ~7.00 - 7.15 | m | 2H | Aromatic CH | The electron-withdrawing Cl and F atoms deshield the aromatic protons.[4] |
| H-c | ~6.50 - 6.80 | s (broad) | 1H | N-H | Amide protons are exchangeable and often appear as a broad singlet. |
| H-d | ~3.80 - 4.00 | m | 1H | CH -Ar | Methine proton adjacent to the aromatic ring and within the pyrrolidinone ring. |
| H-e | ~3.50 - 3.70 | m | 2H | CH₂ -N | Methylene protons adjacent to the nitrogen atom are deshielded. |
| H-f | ~2.60 - 2.80 | m | 2H | CH₂ -C=O | Methylene protons adjacent to the carbonyl group are deshielded. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Interpretation |
| ~175 | C=O | Carbonyl carbon of the amide (lactam). |
| ~160 (d, ¹JCF ≈ 250 Hz) | C -F | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~135 (d) | C -Cl | Aromatic carbon bonded to chlorine. |
| ~130-132 (d) | Aromatic CH | Aromatic methine carbons. |
| ~125 (d) | Aromatic CH | Aromatic methine carbons. |
| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic CH | Aromatic carbon ortho to fluorine, showing a smaller two-bond coupling constant. |
| ~130 | C -CH (Aromatic) | Quaternary aromatic carbon attached to the pyrrolidinone ring. |
| ~50 | C H₂-N | Aliphatic carbon adjacent to nitrogen. |
| ~40 | C H-Ar | Aliphatic methine carbon. |
| ~38 | C H₂-C=O | Aliphatic carbon adjacent to the carbonyl group. |
Mass Spectrometry: Confirming Molecular Weight and Connectivity
Mass spectrometry is an indispensable analytical technique in pharmaceutical analysis, providing highly sensitive and accurate measurements of molecular weight and structural information.[10][11] For a novel compound, it serves as the primary method for confirming its identity and purity.[10]
Causality in Experimental Design
The choice of ionization method and analyzer is dictated by the analyte's properties and the information required.
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile small molecules like our target compound.[11] It is a "soft" ionization technique that typically produces an intact protonated molecule [M+H]⁺, allowing for straightforward molecular weight determination.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.[11] HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions.[10] The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information about the molecule's structure and connectivity. The fragmentation of pyrrolidinone-containing structures has been studied and can provide a basis for interpreting the resulting spectra.[12][13]
Caption: Workflow for structural confirmation using LC-MS/MS.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water (50:50 v/v).[1] The solvent should be compatible with the LC mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter to remove particulates that could clog the system.
-
-
Instrumentation and Method:
-
Liquid Chromatography (LC): While direct infusion is possible, coupling the MS to an LC system (like UHPLC) is common to separate the analyte from any potential impurities.[14] A standard C18 column can be used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
Mass Spectrometer:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source to positive ion mode. Optimize source parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal for the [M+H]⁺ ion.
-
Acquire data in two stages:
-
Full Scan (MS1): Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data-Dependent MS/MS: Set the instrument to automatically select the most intense ion from the full scan (which should be the [M+H]⁺ ion) and perform fragmentation (MS/MS) on it.
-
-
-
Predicted Spectroscopic Data and Interpretation
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Expected Observation |
| [M+H]⁺ (C₁₀H₁₀³⁵ClFNO)⁺ | 214.0435 | The monoisotopic peak, used for high-accuracy formula confirmation. |
| [M+H]⁺ (C₁₀H₁₀³⁷ClFNO)⁺ | 216.0405 | The A+2 isotope peak, with an intensity of approximately 32.5% of the monoisotopic peak, confirming the presence of one chlorine atom. |
| [M+Na]⁺ (C₁₀H₉³⁵ClFNO)Na⁺ | 236.0254 | A common adduct seen with ESI, especially if sodium salts are present. |
Predicted Fragmentation Pathways: Based on studies of related pyrrolidinone structures, the primary fragmentation pathways in positive-ion ESI-MS/MS would likely involve:
-
Cleavage of the Pyrrolidinone Ring: This is a common fragmentation pathway for N-substituted lactams.
-
Loss of Neutral Molecules: Expect losses of CO (28 Da) or H₂O (18 Da).
-
Cleavage at the C-N bond: Fragmentation of the bond connecting the phenyl ring to the pyrrolidinone ring.
Key predicted fragment ions would include the protonated 2-chloro-6-fluorophenyl group and various fragments of the pyrrolidinone ring itself. Analysis of these fragments provides a "bottom-up" confirmation of the molecular structure deduced from NMR.
Conclusion
The rigorous characterization of this compound requires a synergistic application of NMR spectroscopy and mass spectrometry. This guide outlines a systematic and self-validating approach, from experimental design and data acquisition to interpretation. By following these detailed protocols and understanding the underlying principles, researchers can confidently and unambiguously determine the structure, confirm the molecular formula, and establish the purity of this and other novel chemical entities, paving the way for further investigation in drug development and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. omicsonline.org [omicsonline.org]
- 7. benchchem.com [benchchem.com]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. longdom.org [longdom.org]
- 12. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Office of Justice Programs [ojp.gov]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
This technical guide provides a comprehensive analysis of the predicted solubility and stability of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a compound of interest in pharmaceutical research and development. In the absence of extensive public domain data for this specific molecule, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and established pharmaceutical testing guidelines to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
This compound belongs to the pyrrolidinone class of compounds, which are prevalent in many biologically active molecules. Its structure features a five-membered lactam (a cyclic amide) ring, which is a key determinant of its chemical properties. The pyrrolidinone core is substituted with a 2-chloro-6-fluorophenyl group, introducing steric and electronic factors that influence its solubility, stability, and potential metabolic fate.
Molecular Structure:
Where Ar = 2-Chloro-6-fluorophenyl
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Molecular Formula | C10H9ClFNO | [1][2] |
| Molecular Weight | 213.64 g/mol | [1][3] |
| Boiling Point | 340.7±42.0 °C | [1] |
| Density | 1.322±0.06 g/cm3 | [1] |
| pKa | 15.62±0.40 | [1] |
These predicted properties provide a foundational understanding of the molecule's physical characteristics. The high boiling point and density are typical for a molecule of this size and complexity. The predicted pKa suggests it is a very weak acid, with the N-H proton of the lactam being the most likely acidic site.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The solubility of this compound is expected to be influenced by its pyrrolidinone ring and the substituted phenyl group. While the parent 2-pyrrolidinone is infinitely soluble in water, the bulky and hydrophobic 2-chloro-6-fluorophenyl substituent will significantly decrease aqueous solubility.[4]
Expected Solubility in Common Solvents:
Based on the structure, the following solubility profile can be anticipated:
-
Aqueous Solubility: Low. The hydrophobic surface area of the substituted phenyl ring will likely dominate, leading to poor solubility in water. The lactam group can participate in hydrogen bonding, but this may not be sufficient to overcome the hydrophobicity of the rest of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High. These solvents are generally good at solvating a wide range of organic molecules.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to high. The ability of these solvents to both donate and accept hydrogen bonds, in addition to their organic character, should allow for good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low. The polarity of the lactam group will limit solubility in nonpolar solvents.
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a general method for determining the kinetic solubility of a compound using nephelometry.
Caption: Workflow for Kinetic Solubility Assessment.
Stability Profile and Degradation Pathways
The stability of this compound is crucial for its development as a potential therapeutic agent. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8] The primary degradation pathway for pyrrolidinone derivatives is hydrolysis of the lactam ring.[9]
Hydrolytic Degradation
The lactam ring in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening to form the corresponding gamma-aminobutyric acid derivative.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the ring-opened carboxylate.
Oxidative Degradation
Oxidation can be a significant degradation pathway for pyrrolidinone-containing compounds. Potential sites of oxidation include the pyrrolidinone ring and the aromatic ring.
-
N-Oxide Formation: The nitrogen atom in the pyrrolidinone ring could potentially be oxidized to form an N-oxide, although this is less common for amides compared to amines.
-
Ring Oxidation: The carbon atoms adjacent to the nitrogen or the carbonyl group in the pyrrolidinone ring could be susceptible to oxidation.
-
Aromatic Ring Oxidation: The electron-rich aromatic ring, despite the presence of deactivating halogen substituents, could undergo oxidation, potentially leading to the formation of phenolic derivatives.
Photolytic and Thermal Degradation
The compound should be evaluated for its sensitivity to light and heat as per ICH guidelines. The aromatic ring suggests potential for photolytic degradation. Thermal degradation may occur at elevated temperatures, but significant degradation is generally expected only under harsh conditions.
Experimental Protocol: Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies to assess the stability of this compound.
Caption: Workflow for Forced Degradation Studies.
Representative Stability Data (Hypothetical):
The following table presents hypothetical data based on studies of analogous pyrrolidinone compounds.[5][9] The actual degradation will depend on the specific experimental conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |
| 0.1 M HCl | 24 | 60 | 5 - 15 | 4-amino-4-(2-chloro-6-fluorophenyl)butanoic acid |
| 0.1 M NaOH | 24 | 60 | 10 - 25 | Sodium 4-amino-4-(2-chloro-6-fluorophenyl)butanoate |
| 3% H₂O₂ | 24 | Room Temp | 2 - 8 | Oxidized derivatives (e.g., N-oxide, hydroxylated phenyl ring) |
| Photolytic (ICH Q1B) | - | - | < 5 | Minimal degradation expected |
| Thermal (Dry Heat) | 48 | 80 | < 2 | Minimal degradation expected |
Conclusion
This technical guide provides a predictive overview of the solubility and stability of this compound based on its chemical structure and data from related compounds. The molecule is anticipated to have low aqueous solubility and to be susceptible to hydrolytic and oxidative degradation. The provided experimental protocols offer a starting point for the systematic evaluation of these critical physicochemical properties. It is imperative that these predictions are confirmed through rigorous experimental studies to support any further development of this compound.
References
- 1. This compound | 60610-98-2 [amp.chemicalbook.com]
- 2. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
I. Introduction: Unveiling the Potential of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in Neurodegenerative Disease Research
This compound (Figure 1) is a small molecule belonging to the pyrrolidinone class of compounds. While comprehensive studies on this specific chemical entity are limited in publicly accessible literature, its core structure is a key feature in several biologically active molecules, most notably in the field of neurodegenerative disease.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 60610-98-2[1] |
| Molecular Formula | C₁₀H₉ClFNO[1][2] |
| Molecular Weight | 213.64 g/mol [1] |
| Predicted Boiling Point | 340.7 ± 42.0 °C[1] |
| Predicted Density | 1.322 ± 0.06 g/cm³[1] |
The structural resemblance of its substituted phenylpyrrolidinone core to potent inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) suggests its primary application in cell culture is likely the investigation of the amyloidogenic pathway. BACE1 is a critical enzyme in the pathogenesis of Alzheimer's Disease (AD), making it a prime therapeutic target.[3][4] This document, therefore, provides detailed protocols based on the hypothesized function of this compound as a BACE1 inhibitor, using methodologies validated for similar compounds like Lanabecestat (AZD3293).[5][6][7]
These application notes are designed for researchers in neuroscience, drug discovery, and cell biology to guide the effective use of this compound in cell-based assays to dissect the mechanisms of amyloid-beta (Aβ) production.
II. Hypothesized Mechanism of Action: Inhibition of the Amyloidogenic Pathway
The central theory in Alzheimer's disease pathogenesis is the Amyloid Cascade Hypothesis .[8][9][10] This hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating event that triggers a cascade of downstream pathological events, including neurofibrillary tangle formation, neuronal cell death, and dementia.[10][11]
Aβ peptides are generated through the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein expressed in many tissues and highly concentrated in the brain.[3] In the amyloidogenic pathway, BACE1 performs the initial and rate-limiting cleavage of APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[5]
By inhibiting BACE1, this compound is hypothesized to block the first step of this pathway, thereby reducing the production of sAPPβ, C99, and ultimately, the pathogenic Aβ peptides. This mechanism provides a clear and measurable set of biomarkers for assessing the compound's activity in cell culture.
References
- 1. This compound | 60610-98-2 [amp.chemicalbook.com]
- 2. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches | PLOS One [journals.plos.org]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Lanabecestat - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Review paper A critical analysis of the ‘amyloid cascade hypothesis’ [termedia.pl]
- 10. A critical analysis of the 'amyloid cascade hypothesis' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Protocol for Dissolving 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one for Assays
Abstract: This document provides a detailed protocol and best-practice guidelines for the solubilization of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (CAS: 60610-98-2), a compound featuring the versatile pyrrolidine scaffold often explored in drug discovery.[1] Given the absence of extensive public solubility data for this specific molecule, this guide establishes a systematic approach for preparing stock solutions and assay-ready working solutions. The protocols are designed to ensure compound integrity, maximize reproducibility, and minimize solvent-induced artifacts in downstream biological and biochemical assays.
Introduction and Physicochemical Overview
This compound is a substituted pyrrolidinone. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Accurate and consistent dissolution of this compound is the foundational step for any screening or characterization assay, directly impacting the quality and reliability of the resulting data.
The initial challenge in handling a novel or sparsely characterized compound is determining its solubility profile. The protocol herein is based on an analysis of its chemical structure—a substituted lactam with halogenated phenyl group—and established best practices for preparing solutions for high-throughput screening (HTS) and other sensitive assays.[2][3][4]
A summary of the known and predicted properties of the compound is presented below.
| Property | Value | Source |
| CAS Number | 60610-98-2 | --INVALID-LINK--[5] |
| Molecular Formula | C₁₀H₉ClFNO | --INVALID-LINK--[6] |
| Molecular Weight | 213.64 g/mol | --INVALID-LINK--[6] |
| Predicted Boiling Point | 340.7 ± 42.0 °C | --INVALID-LINK--[6] |
| Predicted Density | 1.322 ± 0.06 g/cm³ | --INVALID-LINK--[6] |
| Recommended Storage | 2-8°C | --INVALID-LINK--[6] |
Core Principles of Solution Preparation
The goal is to create a high-concentration, stable stock solution that can be accurately diluted to working concentrations for assays. The use of concentrated stock solutions is standard procedure because it minimizes repetitive weighing of small, hard-to-measure quantities of compound and reduces the chance of experimental error.[7]
Causality Behind Solvent Choice: The structure of this compound suggests poor solubility in aqueous solutions. The aromatic ring and halogen substituents contribute to its hydrophobicity. Therefore, a polar aprotic solvent is the logical starting point.
-
Dimethyl Sulfoxide (DMSO): This is the industry-standard solvent for initial compound solubilization in drug discovery due to its excellent solvating power for a wide range of organic molecules, low volatility, and compatibility with automated liquid handling systems.[8]
-
Ethanol (EtOH) & Methanol (MeOH): These polar protic solvents can also be effective but may be less suitable for compounds prone to solvolysis. They are sometimes preferred in cell-based assays where DMSO tolerance is low.
-
Aqueous Buffers: Direct dissolution in aqueous media is highly unlikely to succeed and is not recommended for primary stock preparation.
The overall workflow for preparing and using the compound in assays is depicted below.
Caption: General workflow from solid compound to final assay plate.
Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock, which serves as the primary source for all subsequent dilutions. Preparing a large, single batch of master stock enhances experimental consistency.[9]
Materials:
-
This compound
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)[9]
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Water bath sonicator
Calculation: To prepare 1 mL of a 50 mM stock solution (MW = 213.64 g/mol ):
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L * 0.001 L * 213.64 g/mol * 1000 mg/g = 10.68 mg
Procedure:
-
Weighing: Accurately weigh approximately 10.68 mg of this compound and transfer it directly into a 1 mL Class A volumetric flask. Record the exact mass. It is more important to know the exact concentration than to hit an exact target weight.[9]
-
Solvent Addition: Add approximately 0.8 mL of 100% DMSO to the flask.
-
Dissolution: Cap the flask securely and vortex for 2-3 minutes. If the solid is not fully dissolved, place the flask in a room temperature water bath sonicator and sonicate for 5-10 minute intervals.
-
Expert Insight: Sonication provides energy to break the crystal lattice structure, facilitating dissolution without significant heat that could degrade the compound. Visually inspect for any remaining particulate matter against a dark background.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully add DMSO to the calibration mark of the 1 mL volumetric flask.
-
Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the final stock solution to a clearly labeled amber glass vial. The label should include the compound name, exact concentration (recalculated based on the actual mass weighed), date, and solvent.[3][4] Store at -20°C or -80°C for long-term stability.
Protocol 2: Solubility Validation and Optimization
If the compound does not dissolve at the desired concentration in DMSO, or if an alternative solvent is required, a systematic solubility test should be performed. This protocol ensures that you define the limits of solubility before committing to large-scale preparations.
Caption: Decision workflow for empirical solubility testing.
Procedure:
-
Weigh 1-2 mg of the compound into a small, clear glass vial.
-
Using a calibrated pipette, add the chosen solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).
-
After each addition, vortex and/or sonicate until the compound dissolves or it is clear that it will not.
-
Continue adding solvent and mixing until all solid has dissolved.
-
The concentration at which the compound fully dissolves is the determined solubility limit in that solvent under these conditions.
Preparation of Assay-Ready Working Solutions
Working solutions are prepared by diluting the master stock into an appropriate buffer or cell culture medium. The key consideration is to avoid compound precipitation while keeping the final concentration of the organic solvent low enough to not interfere with the assay.
Solvent Compatibility in Assays: High concentrations of organic solvents can be detrimental to both biochemical and cell-based assays.
| Assay Type | Recommended Max. Solvent Conc. | Rationale |
| Cell-Based Assays | < 0.5% (v/v) (ideally ≤ 0.1%) | DMSO can induce cell stress, differentiation, or cytotoxicity. |
| Enzymatic Assays | < 1-2% (v/v) | High solvent concentrations can denature proteins or directly inhibit enzyme activity. |
| Binding Assays (e.g., SPR, MST) | < 5% (v/v) | May tolerate higher concentrations, but buffer matching is critical to avoid artifacts. |
Recommended Dilution Strategy (Serial Dilution): Directly diluting a 50 mM stock into an aqueous buffer will likely cause the compound to precipitate. An intermediate dilution step in a miscible solvent or a buffer with some organic content is crucial.
-
Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) by diluting the 50 mM master stock in 100% DMSO.
-
Serial Dilution Plate: In a 96-well plate, perform serial dilutions from the intermediate stock using the final assay buffer. For example, to make a 10 µM final concentration in a 100 µL assay volume with 0.1% DMSO:
-
Add 99 µL of assay buffer to the well.
-
Add 0.1 µL of the 10 mM intermediate stock (prepared in DMSO). Note: This small volume is for calculation illustration; practically, a multi-step dilution is more accurate.
-
A more practical approach: Add 1 µL of a 1 mM stock to 99 µL of buffer to achieve a 10 µM solution with 1% DMSO. Adjust accordingly to stay below the recommended solvent threshold for your specific assay.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of solvent (e.g., 0.1% DMSO) in the assay buffer but lacking the compound. This is essential to account for any effects of the solvent itself.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 60610-98-2 [amp.chemicalbook.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. scribd.com [scribd.com]
- 9. bitesizebio.com [bitesizebio.com]
Application Notes & Protocols: A Framework for Preclinical Evaluation of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Introduction: Rationale for a Structured Preclinical Investigation
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is a novel chemical entity belonging to the pyrrolidone class of compounds.[1] This structural class is of significant pharmacological interest, encompassing agents with anticonvulsant, nootropic, and neuroprotective properties.[2][3][4] A prominent member of this class, Levetiracetam, exerts its antiepileptic effects primarily through binding to the synaptic vesicle protein 2A (SV2A), a key modulator of neurotransmitter release.[5][6][7][8][9] Given the structural analogy, it is hypothesized that this compound may share a similar mechanism of action, making it a promising candidate for treating CNS disorders such as epilepsy and potentially neuropathic pain.[10]
A rigorous, multi-stage preclinical evaluation using validated animal models is essential to characterize the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of this compound.[11][12] This guide provides a comprehensive framework and detailed protocols for a logical, stepwise in vivo evaluation, designed to generate the robust data necessary for informed decision-making in the drug development process.
Part 1: Foundational Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling
Before assessing therapeutic efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, and to confirm its ability to reach the target organ—the central nervous system.[13][14][15]
Protocol 1: Rodent Pharmacokinetic & Brain Penetration Study
Causality Statement: This protocol is designed to determine the systemic exposure and brain penetrance of the compound. Understanding these parameters is crucial for selecting appropriate doses and dosing intervals for subsequent efficacy and toxicology studies. Poor brain penetration would preclude its development as a CNS therapeutic.[15]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.
-
Oral (PO): Administer a single dose via gavage (e.g., 10 mg/kg) to assess oral absorption.
-
-
Sample Collection:
-
Collect serial blood samples from a cannula (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
At each time point, euthanize a cohort of animals and collect whole brains.
-
-
Sample Processing & Analysis:
-
Process blood to plasma.
-
Homogenize brain tissue.
-
Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters from plasma concentration-time data (e.g., Cmax, Tmax, AUC, t½, Clearance, Bioavailability).
-
Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to quantify CNS penetration.
-
Data Presentation: Target Pharmacokinetic Parameters
| Parameter | Symbol | Description | Target Range for CNS Drug |
| Oral Bioavailability | %F | Fraction of oral dose reaching systemic circulation | > 30% |
| Half-Life | t½ | Time for plasma concentration to reduce by half | 2-8 hours |
| Brain/Plasma Ratio | Kp | Total concentration ratio between brain and plasma | > 0.5 |
| Unbound Brain/Plasma Ratio | Kp,uu | Ratio of unbound drug in brain to unbound drug in plasma | ~1 (for passive diffusion) |
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for pharmacokinetic and brain penetration assessment.
Part 2: Efficacy Evaluation in Validated Disease Models
Based on the compound's structural class, the primary therapeutic hypotheses are anticonvulsant and anti-neuropathic pain activities.[3][4] Standard, clinically-validated animal models are employed to test these hypotheses.[16]
Section 2.1: Models for Anticonvulsant Activity
Causality Statement: The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are foundational screening models that represent different seizure types.[17][18] The MES test models generalized tonic-clonic seizures and a drug's ability to prevent seizure spread, while the PTZ test models absence seizures and reflects a drug's ability to elevate the seizure threshold.[17][19] Success in these models provides strong evidence of broad-spectrum anticonvulsant potential.[20][21]
Visualization: Hypothesized Anticonvulsant Mechanism
Caption: Hypothesized mechanism via SV2A binding to reduce neurotransmitter release.[5][8]
Protocol 2: Maximal Electroshock (MES) Seizure Test
Methodology:
-
Animal Model: Male CF-1 mice (20-25 g).
-
Groups: Vehicle control, positive control (e.g., Phenytoin), and multiple dose groups of the test compound (n=8-10 per group).
-
Administration: Administer compounds (e.g., via oral gavage) at a predetermined pre-treatment time based on PK data (Time to Peak Effect, TPE).
-
Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.[19][22]
-
Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[19][22][23]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
Protocol 3: Subcutaneous Pentylenetetrazol (PTZ) Seizure Test
Methodology:
-
Animal Model: Male CF-1 mice (20-25 g).
-
Groups: Vehicle control, positive control (e.g., Ethosuximide), and multiple dose groups of the test compound (n=8-10 per group).
-
Administration: Administer compounds at the predetermined TPE.
-
Seizure Induction: Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).
-
Endpoint: Observe animals for 30 minutes. Record the latency to and presence of clonic seizures lasting for at least 5 seconds. Failure to exhibit a clonic seizure within the observation period indicates protection.
-
Data Analysis: Calculate the percentage of animals protected and determine the ED50.
Data Presentation: Expected Efficacy Endpoints in Seizure Models
| Model | Primary Endpoint | Positive Control | Desired Outcome |
| MES Test | Abolition of tonic hindlimb extension | Phenytoin | Significant increase in % protected animals; ED50 calculation |
| PTZ Test | Absence of clonic seizures for 30 min | Ethosuximide | Significant increase in % protected animals; ED50 calculation |
Section 2.2: Models for Neuropathic Pain
Causality Statement: Neuropathic pain is a chronic condition arising from nerve damage.[24][25][26] The Chronic Constriction Injury (CCI) model is a widely used and clinically relevant model that mimics features of human peripheral neuropathy, such as mechanical allodynia and thermal hyperalgesia, by inducing a reproducible nerve injury.[27][28][29][30] Demonstrating efficacy in this model suggests potential therapeutic utility for nerve-related pain states.
Protocol 4: Chronic Constriction Injury (CCI) Model
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Post-Operative Development: Allow 7-14 days for neuropathic pain behaviors to develop and stabilize.
-
Behavioral Testing (Baseline):
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure paw withdrawal latency to a radiant heat source (Hargreaves test).
-
-
Dosing and Testing:
-
Administer vehicle, positive control (e.g., Gabapentin), or test compound to the CCI animals.
-
Repeat behavioral testing at the compound's TPE.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between treatment groups and their respective baselines.
Visualization: CCI Model and Efficacy Testing Workflow
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.[32][33]
Part 3: Preliminary Safety and Tolerability Assessment
Causality Statement: Early assessment of a compound's safety profile is paramount. An acute toxicity study establishes a preliminary therapeutic window, while a functional observational battery (FOB) like the Irwin test provides a broad screen for potential CNS-related side effects, guiding dose selection and identifying potential liabilities.[34][35][36]
Protocol 5: Acute Oral Toxicity Study (OECD 425)
Methodology:
-
Guideline: Follow the OECD Test Guideline 425 (Up-and-Down Procedure).[37][38]
-
Animal Model: Female rats (as they are often slightly more sensitive).
-
Procedure:
-
Endpoint: Estimate the median lethal dose (LD50) and observe signs of toxicity, onset, and duration.
Protocol 6: Modified Irwin Test
Methodology:
-
Animal Model: Rats or mice (n=4-5 per group).
-
Groups: Vehicle control and at least three dose levels of the test compound, including the highest anticipated therapeutic dose.
-
Procedure:
-
Parameters Observed: Include, but are not limited to, alertness, grooming, motor activity, posture, gait, reflexes (pinna, corneal), muscle tone, lacrimation, salivation, and body temperature.[34][36]
-
Data Analysis: Score changes from baseline for each parameter to create a neuropharmacological profile of the compound.
Data Presentation: Key Parameters in the Irwin Test
| Domain | Example Parameters | Potential Observations |
| Behavioral | Alertness, Spontaneous Activity | Sedation, Hyperexcitability |
| Neuromuscular | Gait, Muscle Tone, Grip Strength | Ataxia, Flaccidity, Tremors |
| Autonomic | Pupil Size, Salivation, Piloerection | Miosis/Mydriasis, Hypersalivation |
| Sensorimotor | Startle Response, Righting Reflex | Decreased/Increased Reactivity |
Conclusion
This structured application guide provides a robust, field-proven framework for the initial preclinical evaluation of this compound. By systematically characterizing its pharmacokinetic profile, assessing efficacy in validated models of epilepsy and neuropathic pain, and conducting preliminary safety assessments, researchers can generate the critical data needed to establish a proof-of-concept and guide the future development of this promising compound. Each step is designed to build upon the last, ensuring an efficient and logical progression from initial characterization to a comprehensive in vivo profile.
References
- 1. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pnrjournal.com [pnrjournal.com]
- 11. ijpsr.com [ijpsr.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aragenbio.com [aragenbio.com]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse [pubmed.ncbi.nlm.nih.gov]
- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 20. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 21. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 26. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 28. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 31. criver.com [criver.com]
- 32. aragen.com [aragen.com]
- 33. mdbneuro.com [mdbneuro.com]
- 34. meliordiscovery.com [meliordiscovery.com]
- 35. Irwin Test [vivotecnia.com]
- 36. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 38. oecd.org [oecd.org]
- 39. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 40. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 41. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one as a Novel MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one , a putative novel small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. The p53-MDM2 interaction is a critical checkpoint in cell cycle control, and its disruption is a promising strategy in cancer therapy.[1][2] These application notes are designed to provide researchers with the foundational knowledge and detailed experimental protocols necessary to characterize the binding affinity, cellular activity, and therapeutic potential of this compound. The protocols herein are adapted from established methodologies for potent and selective MDM2 inhibitors and are intended to serve as a robust starting point for a thorough investigation.
Introduction: The Therapeutic Promise of Targeting the p53-MDM2 Axis
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1][3] The activity of p53 is tightly controlled by its principal cellular antagonist, MDM2, an E3 ubiquitin ligase.[2][4] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] In many cancers that retain wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for uncontrolled cell proliferation.[3][5]
The development of small-molecule inhibitors that disrupt the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 in cancer cells.[7][8] By occupying the p53-binding pocket on MDM2, these inhibitors liberate p53 from negative regulation, leading to its stabilization, accumulation, and the restoration of its tumor-suppressive functions.[1][3] This guide focuses on the characterization of a novel putative MDM2 inhibitor, this compound.
The p53-MDM2 Autoregulatory Feedback Loop
The relationship between p53 and MDM2 forms an elegant autoregulatory feedback loop. Upon activation by cellular stress, p53 transcriptionally upregulates the MDM2 gene. The resulting increase in MDM2 protein then acts to suppress p53 activity, thus creating a tightly controlled cellular rheostat.
Caption: The p53-MDM2 signaling pathway and the mechanism of inhibitor action.
Biochemical Characterization of this compound
The initial characterization of a novel MDM2 inhibitor involves quantitative assessment of its direct binding to the MDM2 protein. The following protocols describe two robust, industry-standard biophysical assays for this purpose.
Fluorescence Polarization (FP) Assay
Principle: The FP assay measures the disruption of the MDM2-p53 interaction. A small, fluorescently labeled p53-derived peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the peptide's tumbling is restricted, leading to an increase in polarization. An effective inhibitor will displace the fluorescent peptide, causing a decrease in polarization.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
Recombinant Human MDM2 Protein: Prepare a stock solution of purified N-terminal MDM2 (e.g., residues 1-125) in assay buffer. The final concentration in the assay should be determined by a prior titration experiment to find the Kd of the peptide-protein interaction.
-
Fluorescently Labeled p53 Peptide: A 12-amino-acid peptide derived from the p53 transactivation domain, labeled with a fluorophore such as 5-FAM. Prepare a stock solution in DMSO. The final concentration should be at or below the Kd of its interaction with MDM2.
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of a solution containing the fluorescent p53 peptide in assay buffer.
-
Add 20 µL of a solution containing the MDM2 protein in assay buffer to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that provides real-time kinetic data on binding events.[12][13] One binding partner (ligand) is immobilized on a sensor chip, and the other (analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in response units (RU). SPR can determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[14][15][16]
Protocol:
-
Immobilization of MDM2:
-
Use a CM5 sensor chip and standard amine coupling chemistry to immobilize recombinant human MDM2 protein on the sensor surface.
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the MDM2 protein (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the compound over the immobilized MDM2 surface and a reference flow cell (without MDM2) for a set association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the KD (kd/ka).
-
Table 1: Hypothetical Biochemical Data for this compound
| Assay | Parameter | Value |
| Fluorescence Polarization | IC50 | 85 nM |
| Surface Plasmon Resonance | KD | 50 nM |
| ka (M-1s-1) | 1.2 x 105 | |
| kd (s-1) | 6.0 x 10-3 |
Cellular Characterization of MDM2 Inhibition
Demonstrating that the compound can engage its target in a cellular context and elicit the desired biological response is a critical next step.
Caption: Experimental workflow for characterizing a novel MDM2 inhibitor.
Cell Viability and Proliferation Assays
Principle: An effective MDM2 inhibitor should selectively inhibit the growth of cancer cells with wild-type p53, with less activity in cells harboring mutant or null p53.[7] This is a key indicator of an on-target, p53-dependent mechanism of action.
Protocol (using a luminescent ATP-based assay):
-
Cell Culture:
-
Culture a p53 wild-type cancer cell line (e.g., SJSA-1, HCT-116) and a p53 mutant or null cell line (e.g., MDA-MB-435, SW480) in their recommended media.
-
Seed cells in a 96-well, white-walled plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the compound dilutions or vehicle control (DMSO) and incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Table 2: Hypothetical Cellular Activity Data
| Cell Line | p53 Status | GI50 (µM) |
| SJSA-1 | Wild-Type | 0.5 |
| HCT-116 | Wild-Type | 0.8 |
| SW480 | Mutant | > 20 |
Target Engagement and Pathway Activation (Western Blot)
Principle: Inhibition of MDM2 should lead to the stabilization and accumulation of p53, which in turn will transcriptionally activate its downstream targets, such as the cell cycle inhibitor p21.[18] Western blotting can be used to visualize these changes at the protein level.
Protocol:
-
Cell Treatment and Lysis:
-
Treat p53 wild-type cells (e.g., HCT-116) with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: A dose-dependent increase in the protein levels of p53 and p21 should be observed in cells treated with the MDM2 inhibitor.
In Vivo Efficacy Studies
Principle: The ultimate test of a potential therapeutic agent is its ability to inhibit tumor growth in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this evaluation.[7]
Protocol (Conceptual Outline):
-
Model Establishment:
-
Implant a human cancer cell line with wild-type p53 and amplified MDM2 (e.g., SJSA-1 osteosarcoma) subcutaneously into nude mice.[7]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally or via intraperitoneal injection at one or more dose levels, on a defined schedule (e.g., daily for 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess the tolerability of the compound by monitoring body weight changes and clinical signs of toxicity.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of this compound as a novel MDM2 inhibitor. By systematically assessing its biochemical affinity, cellular mechanism of action, and in vivo efficacy, researchers can build a robust data package to support its further development as a potential cancer therapeutic. The key to validating this compound lies in demonstrating potent and selective activity in p53 wild-type cancer models, which is the hallmark of this class of targeted agents.
References
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Targeting the p53–MDM2 interaction to treat cancer | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Protein-Protein Interactions: Surface Plasmon Resonance. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. benchchem.com [benchchem.com]
- 18. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
"application of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in neurological disorder research"
An Application & Protocol Guide for Preclinical Research
Investigational Compound: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Purpose: This document provides a comprehensive framework for the initial preclinical evaluation of the novel compound this compound for potential therapeutic applications in neurological disorders. As a new chemical entity, this guide synthesizes established methodologies for neuropharmacological screening to build a foundational understanding of its bioactivity, mechanism of action, and therapeutic potential.
Section 1: Scientific Introduction & Rationale
The pyrrolidin-2-one (or 2-oxopyrrolidine) scaffold is a cornerstone of central nervous system (CNS) drug discovery. This chemical family first gained prominence with the development of piracetam, which introduced the "nootropic" concept of cognitive enhancement[1]. Since then, the clinical success of derivatives like the antiepileptic drug levetiracetam has solidified the therapeutic value of this structural class, expanding its applications to neuroprotection and anticonvulsant therapies[1]. These agents are distinguished by their favorable safety profiles and unique mechanisms of action, which are still being fully elucidated but may differ between compounds[1].
The subject of this guide, this compound, is a novel analogue featuring a halogenated phenyl group at the 4-position. This substitution is hypothesized to modulate its pharmacokinetic properties and target engagement profile. A closely related derivative, 2-[4-(2-chloro-6-fluorophenyl)-2-oxo-1-pyrrolidinyl]butanamide, has been specifically identified in patent literature for its potential in treating neurological disorders such as epilepsy[2]. This provides a strong rationale for investigating the core this compound structure as a potential therapeutic agent.
This guide outlines a systematic, multi-tiered approach to characterize its neuropharmacological profile, starting from fundamental in vitro assays to establish safety and neuroprotective activity, followed by mechanistic studies and validation in established in vivo models of neurological disease.
Section 2: Compound Profile & Safety
Before commencing any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.
Chemical & Physical Properties
| Property | Data | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₉ClFNO | PubChem[3] |
| Molecular Weight | 213.64 g/mol | PubChem[3] |
| Structure | (See Figure 1) | - |
| Predicted Solubility | Requires experimental determination | - |
| Predicted LogP | Requires experimental determination | - |
Safety & Handling Precautions
No specific safety data sheet (SDS) exists for this novel compound. Therefore, it must be handled with caution, assuming it is potentially hazardous. The following precautions are derived from SDS information for structurally similar pyrrolidine derivatives and halogenated phenyl compounds[4][5].
-
Hazard Statements (Assumed): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4][5].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing[4].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Section 3: Hypothesized Mechanism of Action (MoA)
The precise molecular targets of many pyrrolidinone derivatives remain an active area of research. Based on existing literature for this class, we can formulate several testable hypotheses for the mechanism of action of this compound. A primary investigation should focus on its potential as a neuroprotective agent, possibly through modulation of excitatory neurotransmission and enhancement of neuronal resilience.
Ionotropic glutamate receptors, which mediate fast excitatory neurotransmission, are critical to synaptic plasticity but can also induce neuronal death through excitotoxicity when overactivated[6]. Positive allosteric modulators (PAMs) of AMPA-type glutamate receptors, a class that includes some racetams, can enhance cognitive function and are being explored for various CNS disorders[6]. Conversely, anticonvulsants often work by stabilizing hyperexcited neurons, for instance, by inhibiting voltage-gated sodium or calcium channels[7].
The following diagram illustrates a potential MoA where the compound exerts neuroprotective effects by modulating key neuronal signaling pathways.
Caption: Hypothesized mechanism for neuroprotection.
Section 4: Recommended Preclinical Research Workflow
A staged approach is recommended to efficiently evaluate the compound's potential while conserving resources. The workflow should progress from broad, high-throughput in vitro screens to more complex and targeted in vivo models.[8][9]
Caption: A multi-phase workflow for preclinical evaluation.
Section 5: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments outlined in the workflow. These should be adapted based on laboratory-specific equipment and reagents.
Protocol 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To determine if this compound can protect cultured neurons from cell death induced by excessive glutamate exposure. This is a standard model for excitotoxic neuronal injury relevant to stroke and epilepsy.[6]
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos) or a neuronal cell line (e.g., SH-SY5Y, differentiated).
-
Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Poly-D-Lysine coated 96-well plates.
-
This compound (stock solution in DMSO).
-
L-Glutamic acid (stock solution in sterile water).
-
MK-801 (positive control, NMDA receptor antagonist).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Cell culture grade DMSO.
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Plating: Seed primary neurons or differentiated cells onto a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to mature for 7-10 days in vitro (DIV).
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.
-
Include "vehicle control" (DMSO only), "untreated control" (medium only), and "positive control" (e.g., 10 µM MK-801) wells.
-
Carefully replace the old medium with the medium containing the respective treatments.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Glutamate-Induced Injury:
-
To all wells except the "untreated control," add L-glutamic acid to a final concentration of 100 µM.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the absorbance of all wells as a percentage of the "untreated control" (representing 100% viability).
-
Plot the percent viability against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% protection).
-
Expected Outcome: A successful neuroprotective compound will show a dose-dependent increase in cell viability compared to the vehicle-treated, glutamate-exposed group.
Protocol 2: In Vivo Efficacy in a Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To assess the anticonvulsant activity of the compound in an acute chemoconvulsant seizure model in rodents. The PTZ model is widely used for screening potential anti-epileptic drugs.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle solution (e.g., saline with 5% Tween 80 and 5% DMSO).
-
Pentylenetetrazol (PTZ), 85 mg/kg, dissolved in saline.
-
Diazepam (positive control), 5 mg/kg.
-
Injection syringes and needles (for intraperitoneal, i.p., administration).
-
Observation chambers (transparent, one per animal).
-
Timer.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week and to the testing room for 1 hour before the experiment.
-
Group Allocation: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + PTZ
-
Group 3: Diazepam (5 mg/kg, i.p.) + PTZ
-
Group 4-6: Test Compound (e.g., 10, 30, 100 mg/kg, i.p.) + PTZ
-
-
Drug Administration:
-
Administer the test compound or Diazepam via i.p. injection.
-
Wait for the appropriate pre-treatment time (e.g., 30 minutes) to allow for drug absorption and distribution.
-
-
Induction of Seizures:
-
Administer PTZ (85 mg/kg) via i.p. injection to all groups except Group 1.
-
Immediately place each mouse into an individual observation chamber.
-
-
Behavioral Observation:
-
Start the timer immediately after PTZ injection and observe each animal continuously for 30 minutes.
-
Record the latency (time to onset) of the first myoclonic jerk and the first generalized clonic-tonic seizure.
-
Score the seizure severity using the Racine scale (0-5).
-
Record the mortality rate within the observation period.
-
-
Data Analysis:
-
Compare the seizure latencies between the vehicle + PTZ group and the drug-treated groups using a one-way ANOVA followed by a post-hoc test.
-
Analyze the differences in seizure severity scores using a non-parametric test (e.g., Kruskal-Wallis).
-
Compare mortality rates using Fisher's exact test.
-
Expected Outcome: An effective anticonvulsant will significantly increase the latency to seizures, reduce the severity of seizures, and decrease mortality compared to the vehicle + PTZ control group.
Protocol 3: Evaluation in a Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model
Objective: To evaluate the neuroprotective efficacy of the compound in a rodent model of focal cerebral ischemia, which mimics human ischemic stroke.[9][10]
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthesia (e.g., isoflurane).
-
Surgical microscope, micro-dissecting instruments.
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip.
-
Laser Doppler flowmeter to monitor cerebral blood flow (CBF).
-
Heating pad to maintain body temperature at 37°C.
-
Test compound, vehicle, and administration equipment.
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis.
Procedure:
-
Surgical Procedure (tMCAO):
-
Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor vital signs.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce the nylon filament via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion by a sharp drop (>80%) in CBF via Laser Doppler.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion. Suture the incision.
-
-
Drug Administration:
-
The compound can be administered at various time points (e.g., before, during, or after ischemia) to test prophylactic or therapeutic potential. A common paradigm is to administer the first dose at the onset of reperfusion.
-
Groups: Sham (surgery without occlusion), Vehicle + MCAO, Test Compound (multiple doses) + MCAO.
-
-
Neurological Deficit Scoring (24 hours post-MCAO):
-
Assess motor and neurological deficits using a standardized scale (e.g., a 5-point scale where 0=no deficit, 4=severe deficit/circling).[6] The assessor should be blinded to the treatment groups.
-
-
Infarct Volume Measurement (48 hours post-MCAO):
-
Euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted (dead) tissue pale white.
-
Image the slices and calculate the infarct volume as a percentage of the total hemisphere volume using image analysis software.
-
-
Data Analysis:
-
Compare neurological deficit scores between groups using a non-parametric test.
-
Compare infarct volumes between groups using a one-way ANOVA.
-
Expected Outcome: A potent neuroprotectant will significantly reduce the neurological deficit score and decrease the infarct volume compared to the vehicle-treated MCAO group.
Section 6: References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. --INVALID-LINK--
-
Rihel, J., & Schier, A. F. (2012). Zebrafish: An in vivo model for the study of neurological diseases. Current Protocols in Pharmacology, 56(1), 5-23. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. --INVALID-LINK--
-
Malko, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(5), 609. --INVALID-LINK--
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. --INVALID-LINK--
-
Deokar, V. K., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10701. --INVALID-LINK--
-
Malko, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. --INVALID-LINK--
-
D'Mello, S. R. (2013). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. ResearchGate. --INVALID-LINK--
-
Malko, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. --INVALID-LINK--
-
Malko, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. --INVALID-LINK--
-
Charles River Laboratories. (n.d.). Neuroscience Studies. --INVALID-LINK--
-
Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. --INVALID-LINK--
-
Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044-1054. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70700700, this compound. PubChem. --INVALID-LINK--
-
Glennon, R. A. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(10), 1478-1483. --INVALID-LINK--
-
Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(16), 4987. --INVALID-LINK--
-
Aaron Chemicals LLC. (2024). Safety Data Sheet for (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride. --INVALID-LINK--
-
EDQM, Council of Europe. (2023). Safety Data Sheet for (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one. --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine. --INVALID-LINK--
-
LGC Standards. (2021). Safety Data Sheet for 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1][8]benzodiazepine 5-Oxide. --INVALID-LINK--
-
Kenda, B., et al. (2004). US Patent 6,784,197 B2: 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents. --INVALID-LINK--
-
Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5084-5098. --INVALID-LINK--
-
Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. ACS Publications. --INVALID-LINK--
-
Shchegravina, E. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. --INVALID-LINK--
-
Scott, J. S., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 79, 117130. --INVALID-LINK--
-
BrainFacts.org. (n.d.). Neurological Diseases & Disorders A-Z. --INVALID-LINK--
-
Gomm, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1642-1649. --INVALID-LINK--
-
Johns Hopkins Medicine. (n.d.). Neurological Disorders. --INVALID-LINK--
-
Chou, L. C., et al. (2009). The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells. Journal of Gastroenterology, 44(10), 1055-1063. --INVALID-LINK--
-
Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. --INVALID-LINK--
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 3. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. mdpi.com [mdpi.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Activity of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidinone Derivative
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, is a novel small molecule with potential therapeutic applications. The strategic incorporation of a halogenated phenyl ring suggests that this compound may have been designed to enhance metabolic stability or to interact with specific biological targets.[4]
This document provides a comprehensive, step-by-step guide for researchers to elucidate the biological activity of this compound. As a compound with an uncharacterized mechanism of action, our approach will be systematic, beginning with broad phenotypic screening to identify a biological response, followed by more focused biochemical and cell-based assays to pinpoint the molecular target and mechanism of action. This guide is designed to be a self-validating system, with built-in controls and decision points to ensure the generation of robust and reproducible data.
Part 1: Initial Characterization and Assay Development Strategy
Before embarking on biological assays, it is crucial to characterize the physicochemical properties of this compound.
1.1. Physicochemical Characterization (Prerequisite)
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C10H9ClFNO | PubChem |
| Molecular Weight | 213.6 g/mol | PubChem |
| PubChem CID | 70700700 | --INVALID-LINK--[5] |
It is recommended to independently verify the purity and identity of the compound using techniques such as NMR, mass spectrometry, and HPLC. Solubility in various solvents, particularly DMSO for stock solutions and aqueous buffers for assays, must be determined to prevent compound precipitation in experimental setups.
1.2. A Tiered Assay Development Workflow
Given the unknown nature of the compound's activity, a logical, tiered approach is recommended. This workflow is designed to maximize the discovery potential while efficiently utilizing resources.
Caption: A tiered workflow for characterizing the activity of a novel compound.
Part 2: Tier 1 - Broad Spectrum Screening Protocols
The initial goal is to cast a wide net to identify any potential biological activity. This can be achieved through phenotypic screening or broad target-based screening.
2.1. Protocol: High-Throughput Cell Viability Screening
This protocol is designed to assess the general cytotoxicity or anti-proliferative effects of the compound across a panel of diverse human cancer cell lines.
Principle: Cell viability assays measure the number of living cells in a population. A reduction in cell viability can indicate cytotoxicity or inhibition of proliferation.[6] We will use a commercially available ATP-based assay, which measures the level of intracellular ATP as an indicator of metabolically active cells.
Materials:
-
This compound
-
Panel of human cancer cell lines (e.g., NCI-60 panel)
-
Appropriate cell culture media and supplements
-
384-well clear-bottom white plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO for subsequent addition to cells.
-
Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add the compound at a final concentration of 10 µM to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add the ATP-based reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and express as a percentage of cell viability. A significant reduction in viability (e.g., >50%) is considered a "hit".
2.2. Protocol: Broad Kinase Panel Screening (Fee-for-Service)
For a more direct target-based approach, outsourcing to a commercial vendor for a broad kinase panel screen is a cost-effective strategy.
Principle: Many small molecule drugs target protein kinases. A kinase panel screen will assess the ability of the compound to inhibit the activity of a large number of purified kinases in a biochemical assay format.
Procedure:
-
Provide the compound to a reputable contract research organization (CRO).
-
Request a screen against their largest kinase panel at a single concentration (typically 1-10 µM).
-
The CRO will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of your compound.[7]
-
Data Analysis: The CRO will provide a report detailing the percent inhibition for each kinase. A common hit cutoff is >50% inhibition.
Part 3: Tier 2 - Hit Confirmation and Initial Mechanistic Studies
Once a "hit" is identified from the primary screen, the next step is to confirm this activity and begin to understand the compound's mechanism of action.
3.1. Protocol: Dose-Response and IC50 Determination
This protocol will establish the potency of the compound for the observed biological effect.
Principle: A dose-response experiment measures the effect of a compound over a range of concentrations. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[8]
Materials:
-
Same as the primary screening assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound stock solution. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Cell Treatment: Treat the cells (or perform the biochemical assay) with the range of compound concentrations.
-
Incubation and Assay: Follow the same procedure as the primary screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
3.2. Protocol: Orthogonal Cytotoxicity Assays
To ensure the observed effect is not an artifact of the primary assay chemistry, it is crucial to confirm the activity using an orthogonal method.
Principle: Different cytotoxicity assays measure different cellular parameters. Using an assay with a different readout will increase confidence in the results.[9] For example, if the primary screen was an ATP-based assay, a secondary assay could measure membrane integrity (e.g., LDH release) or cellular reductase activity (e.g., MTT or resazurin-based assays).
Procedure:
-
Follow the manufacturer's protocol for the chosen orthogonal assay, using the same cell lines and a similar dose-response experimental design. A consistent IC50 value across different assay platforms provides strong validation of the compound's activity.
3.3. Protocol: Cell Cycle Analysis by Flow Cytometry
If the compound inhibits cell proliferation without immediate cytotoxicity, it may be inducing cell cycle arrest.
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Materials:
-
Target cells
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing PI and RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: An accumulation of cells in a specific phase of the cell cycle suggests a block at that point.
Part 4: Tier 3 - Target Identification and Validation
The final tier focuses on identifying the specific molecular target of the compound and validating its role in the observed biological activity.
4.1. Protocol: In Vitro Enzyme Kinetics
If the primary screen identified a specific enzyme (e.g., a kinase) as a potential target, the next step is to characterize the kinetics of this inhibition.
Principle: Enzyme kinetic assays measure the rate of an enzyme-catalyzed reaction. By varying the concentrations of the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive) can be determined.[10]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Detection reagents (e.g., ADP-Glo™ for kinases)
-
Microplate reader
Procedure:
-
Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.
-
Perform the enzyme reaction with a fixed amount of enzyme and varying concentrations of the substrate in the presence of different fixed concentrations of the compound.
-
Measure the initial reaction rates.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the type of inhibition and the inhibition constant (Ki).
4.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.
Principle: The binding of a ligand (the compound) to a protein can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures.
Procedure:
-
Treat intact cells with the compound or vehicle.
-
Lyse the cells and heat the lysates at a range of temperatures.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
4.3. Signaling Pathway Analysis
Once a target is validated, it is important to understand the downstream consequences of its inhibition.
Caption: A hypothetical signaling pathway inhibited by the compound.
Principle: Western blotting can be used to measure changes in the phosphorylation state of downstream substrates of the target protein.
Procedure:
-
Treat cells with the compound at various concentrations and for different time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for the phosphorylated and total forms of the downstream substrate proteins.
-
Data Analysis: A decrease in the phosphorylation of a downstream substrate upon compound treatment provides further evidence of on-target activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound. By following this tiered approach, researchers can systematically progress from a compound of unknown activity to a well-characterized molecule with a defined mechanism of action and a validated molecular target. The data generated will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent. Subsequent studies may include structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
"measuring the binding affinity of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one"
An In-Depth Technical Guide to Measuring the Binding Affinity of Novel Ligands: A Case Study with 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Introduction: From Hit Identification to Lead Optimization
In the landscape of modern drug discovery, the journey from identifying a bioactive "hit" to developing a viable clinical candidate is both arduous and multifaceted. A critical milestone in this process is the precise characterization of the interaction between a small molecule and its biological target. The compound this compound, a novel pyrrolidinone derivative, represents a typical starting point for such an investigation. While its synthesis may be established, its biological activity profile remains to be elucidated.
A foundational step, following the identification of a putative protein target, is the quantitative measurement of its binding affinity. Binding affinity, often expressed as the equilibrium dissociation constant (K D ), dictates the concentration of a compound required to achieve a desired level of target occupancy and, consequently, biological effect.[1] A lower K D value signifies a stronger binding interaction.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for measuring the binding affinity of a novel compound like this compound to a protein target.
We will explore two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Additionally, we will discuss the utility of the classic Radioligand Binding Assay as a powerful orthogonal method. The focus will be not only on the procedural steps but also on the underlying rationale, ensuring that experimental design is both robust and self-validating.
Part 1: Surface Plasmon Resonance (SPR) — Unveiling Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) has become an indispensable tool in drug discovery for its ability to provide real-time, label-free data on molecular interactions.[2] It measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of not only affinity (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k off ).[3][4] This kinetic information is invaluable, as compounds with similar affinities can have vastly different kinetic profiles, which can significantly impact their in vivo efficacy.[4]
Causality Behind the Choice: Why Use SPR?
The primary advantage of SPR is its ability to resolve the binding event into its temporal components. A long residence time (slow k off ), for instance, may be a desirable characteristic for a drug, as it can lead to a more sustained biological effect.[4] SPR is also highly sensitive and requires relatively small amounts of protein, making it suitable for early-stage discovery where protein availability may be limited.
Experimental Workflow: An Overview
The SPR experiment involves immobilizing one binding partner (the "ligand," which in this context is typically the protein target) onto the sensor chip surface and flowing the other binding partner (the "analyte," our small molecule) over the surface at various concentrations.
Caption: High-level workflow for a typical SPR experiment.
Detailed Protocol for SPR Analysis
This protocol assumes the protein target has a suitable functional group (e.g., lysine) for amine coupling, a common and robust immobilization method.
1. Materials and Reagents:
-
Protein Target: Purified protein at >95% purity, concentration of 20-100 µg/mL in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
SPR Instrument: e.g., Biacore (Cytiva), ProteOn (Bio-Rad).
-
Sensor Chip: CM5 sensor chip (for amine coupling).
-
Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl), Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
2. Protein Immobilization (Amine Coupling):
-
Rationale: Covalent attachment of the protein to the sensor surface creates a stable baseline for interaction analysis. A low pH pre-concentration step is used to electrostatically attract the protein to the negatively charged carboxymethylated dextran surface.
-
Equilibrate the system with Running Buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein target solution over the activated surface. Aim for an immobilization level of 2000-10000 Response Units (RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.
-
3. Binding Analysis (Kinetic Titration):
-
Rationale: A series of compound concentrations are injected to observe the concentration-dependent binding response. Including buffer blanks with matching DMSO concentrations is crucial for accurate double-referencing.
-
Prepare a serial dilution of this compound in Running Buffer. A typical concentration range for an unknown interaction is 10 nM to 10 µM. Ensure the final DMSO concentration is consistent across all samples (and ideally ≤1%).
-
Perform a "single-cycle kinetics" experiment. This involves injecting each concentration sequentially without a regeneration step in between, which can be beneficial for proteins sensitive to harsh regeneration conditions.
-
Inject the lowest concentration of the compound over the protein and reference surfaces for a defined association time (e.g., 120 seconds).
-
Allow the compound to dissociate in a buffer-only flow for a defined dissociation time (e.g., 300 seconds).
-
Repeat steps 3-4 for each subsequent concentration.
-
After the final concentration, allow for a long dissociation phase.
-
If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte.
-
4. Data Analysis:
- Process the raw data by subtracting the reference flow cell data and then the buffer blank injections ("double referencing"). This corrects for instrument drift and non-specific binding.
- The resulting sensorgrams (RU vs. Time) are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
- The fitting algorithm will yield values for k a (association rate), k d (dissociation rate), and the K D (equilibrium dissociation constant, calculated as k d /k a ).
| Parameter | Recommended Value/Range | Rationale |
| Running Buffer | HBS-EP+ (or similar) | Minimizes non-specific binding and mimics physiological conditions. |
| Immobilization Level | 2000 - 10000 RU | Balances signal strength with potential mass transport limitations. |
| Analyte Conc. Range | 0.1x to 10x estimated K D | Ensures full saturation of the binding curve for accurate fitting. |
| Association Time | 60 - 300 seconds | Must be long enough for the binding curve to approach equilibrium. |
| Dissociation Time | 120 - 600 seconds | Should be long enough to observe at least a 5% decay in the signal. |
| DMSO Concentration | ≤1% (matched) | High DMSO can cause artifacts; matching is critical for proper referencing. |
Part 2: Isothermal Titration Calorimetry (ITC) — The Thermodynamic Benchmark
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[5] It is considered the gold standard for characterizing binding interactions in solution, as it requires no modification or immobilization of the reactants. A single ITC experiment can determine the binding affinity (K D ), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[6]
Causality Behind the Choice: Why Use ITC?
The primary strength of ITC is its ability to provide a complete thermodynamic profile of the interaction. This information can be crucial for lead optimization, as it reveals the driving forces behind binding (e.g., enthalpy-driven vs. entropy-driven). It is a true in-solution technique, avoiding potential artifacts from surface immobilization.[7] However, it is typically more sample-intensive than SPR.
Experimental Workflow: An Overview
In a typical ITC experiment, a solution of the small molecule ("ligand") is titrated in small aliquots into a sample cell containing the protein target. The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
Caption: Step-by-step workflow for an ITC experiment.
Detailed Protocol for ITC Analysis
1. Materials and Reagents:
-
Protein Target: Highly pure (>95%), concentrated protein (e.g., 10-50 µM).
-
Compound: this compound, accurately weighed and dissolved in the final dialysis buffer (e.g., 100-500 µM).
-
ITC Instrument: e.g., MicroCal PEAQ-ITC (Malvern Panalytical).
-
Buffer: A buffer with a low ionization enthalpy is recommended (e.g., PBS, HEPES).
2. Sample Preparation:
-
Rationale: This is the most critical step for a successful ITC experiment. Both protein and compound must be in an identical buffer to minimize "heats of dilution" that can obscure the true binding signal.[7]
-
Dialyze the purified protein target extensively against the chosen ITC buffer (e.g., 2 changes of 1L buffer over 24 hours at 4°C).
-
Reserve the final dialysis buffer (the dialysate). This exact buffer must be used to dissolve the compound.
-
Accurately determine the concentration of the protein (e.g., by A280nm) and the compound (e.g., by mass).
-
Prepare the compound solution by dissolving the solid compound in the reserved dialysate. If a small amount of DMSO is required for solubility, ensure the same percentage of DMSO is present in the protein solution in the cell.
-
Thoroughly degas both the protein and compound solutions immediately before the experiment to prevent bubbles in the cell or syringe.
-
3. Instrument Setup and Titration:
- Set the experimental temperature (e.g., 25°C).
- Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.
- Load the compound solution into the injection syringe.
- Set up the injection parameters. A typical experiment might consist of an initial small injection (0.4 µL) followed by 18-20 larger injections (2 µL).
- Equilibrate the system until a stable baseline is achieved.
- Begin the titration.
4. Control Experiment:
-
Rationale: A control titration is essential to determine the heat of dilution of the compound into the buffer. This value is subtracted from the main experiment's data.[8]
-
Perform an identical titration, but with the compound solution being injected into the sample cell containing only the final dialysis buffer (no protein).
-
5. Data Analysis:
- The raw data appears as a series of heat-flow peaks over time.
- Integrate the area under each peak to determine the heat change (µcal) per injection.
- Plot these integrated heat values against the molar ratio of [Compound]/[Protein].
- Subtract the heat of dilution from the control experiment.
- Fit the resulting binding isotherm to a suitable model (e.g., One Set of Sites). The software will calculate the K D (1/K A ), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK A ).
| Parameter | Recommended Value/Range | Rationale |
| "c" window | 5 < c < 500 | The 'c' window (c = n * [Protein] * K A ) determines the quality of the isotherm shape. This range provides the most reliable data.[7] |
| Protein Conc. | 10 - 50 µM | Must be high enough to fall within the 'c' window and produce a measurable heat signal. |
| Ligand Conc. | 10-20x Protein Conc. | Ensures that the protein becomes saturated over the course of the titration.[8] |
| Buffer Choice | Low ionization enthalpy (e.g., PBS) | Minimizes heat changes from protonation/deprotonation events upon binding. |
| DMSO Conc. | <5% (matched) | High DMSO can interfere with binding and create large dilution heats. |
Part 3: Radioligand Binding Assay — A High-Sensitivity Orthogonal Method
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[9][10] They are particularly useful for membrane-bound receptors like GPCRs. The most common format is a competition assay, where the unlabeled test compound (this compound) competes with a known, radioactively labeled ligand ("radioligand") for binding to the target.[11]
Causality Behind the Choice: Why Use a Radioligand Assay?
This method is extremely sensitive, often capable of detecting binding in complex biological preparations like crude membrane homogenates.[12] It serves as an excellent orthogonal validation for data obtained from biophysical methods like SPR or ITC. The primary limitations are the need for a suitable radioligand and the safety requirements for handling radioactive materials.
Detailed Protocol for Competition Binding Assay
1. Materials and Reagents:
-
Target Preparation: Cell membrane homogenates expressing the protein of interest.[13]
-
Radioligand: A tritiated ([ ³ H]) or iodinated ([ ¹²⁵ I]) ligand known to bind the target with high affinity.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
2. Assay Procedure:
- Prepare a dilution series of the test compound.
- In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its K D ), and varying concentrations of the test compound.
- Include control wells for:
- Total Binding: Membranes + Radioligand + Buffer (no test compound).
- Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled competitor.
- Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]
- Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand.[13]
- Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
3. Data Analysis:
- Calculate Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding as a function of the log concentration of the test compound.
- Fit the resulting sigmoidal curve using non-linear regression to determine the IC 50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
- Convert the IC 50 to an inhibition constant (K i ) using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D ) , where [L] is the concentration of the radioligand and K D is its dissociation constant.[11]
Summary and Method Selection
Choosing the right method depends on the specific research question, the nature of the target protein, and the availability of reagents.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Mass change at surface (Refractive Index) | Heat change in solution | Competition for binding |
| Output | K D , k a, k d | K D , n, ΔH, ΔS | K i (from IC 50 ) |
| Label Required? | No | No | Yes (Radiolabel) |
| Immobilization? | Yes (Protein on chip) | No (in-solution) | No (Membranes in suspension) |
| Sample Purity | High purity required | High purity required | Can tolerate crude preps |
| Sample Consumed | Low (µg of protein) | High (mg of protein) | Moderate |
| Key Advantage | Real-time kinetics, residence time | Full thermodynamic profile, true in-solution | High sensitivity, good for membrane targets |
| Key Consideration | Immobilization may affect protein activity | High sample consumption | Requires a specific radioligand |
For a novel compound like this compound, a pragmatic approach would be to first use SPR for initial screening and kinetic characterization due to its lower protein consumption and high throughput. Promising hits can then be validated with ITC to gain a deeper understanding of the thermodynamic driving forces of the interaction, confirming the affinity and stoichiometry in a true in-solution format. If the target is a membrane protein, a radioligand competition assay would be an excellent orthogonal method to confirm the binding activity in a more native-like environment.
By employing these rigorous, self-validating protocols, researchers can confidently and accurately determine the binding affinity of novel compounds, a critical step in the path toward developing next-generation therapeutics.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. drughunter.com [drughunter.com]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
Application Notes & Protocols for In Vivo Evaluation of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one and Related CNS-Active Compounds
Abstract
This document provides a comprehensive guide for the preclinical in vivo experimental design and evaluation of novel neuroactive compounds, using 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one as a representative example of the pyrrolidin-2-one class. The pyrrolidin-2-one scaffold is a privileged structure in central nervous system (CNS) drug discovery, found in molecules with anticonvulsant and nootropic properties.[1] Given the limited public data on this specific analogue, this guide establishes a robust, multi-phased framework for its characterization, applicable to similar novel chemical entities. The protocols herein are designed to first establish safety and pharmacokinetic profiles, followed by pharmacodynamic and efficacy assessments, adhering to the highest standards of scientific integrity and animal welfare, as outlined by the ARRIVE guidelines.[2][3][4]
Introduction and Rationale
The pyrrolidin-2-one core is a foundational element of the "racetam" class of drugs, known for their cognitive-enhancing effects. While the precise mechanism of many racetams is still debated, modulation of AMPA receptors and other aspects of synaptic plasticity are frequently implicated.[5] The subject molecule, this compound, is a structurally related compound. A patent suggests its potential utility in treating neurological disorders such as epilepsy.[6]
A rigorous preclinical development program is essential to bridge the gap from laboratory discovery to potential clinical trials.[7][8] This process must systematically answer fundamental questions: Is the compound safe at effective doses? How does the body absorb, distribute, metabolize, and excrete (ADME) it? Does it reach its target in the CNS and elicit the desired biological effect?[9]
This guide provides the strategic logic and detailed protocols to navigate these critical questions, ensuring that the generated data is reliable, reproducible, and translatable.
The In Vivo Evaluation Workflow: A Phased Approach
A successful in vivo program progresses logically from broad safety and exposure assessments to specific efficacy testing. This phased approach minimizes resource expenditure and ensures ethical animal use by weeding out unsuitable candidates early.
Caption: Phased workflow for in vivo evaluation of a novel CNS compound.
Phase 1: Foundational Pharmacokinetics and Tolerability
The primary goal of this phase is to determine if the compound can be safely administered and if it possesses a pharmacokinetic profile suitable for a CNS drug (e.g., adequate exposure and half-life).
Protocol: Acute Tolerability and Maximum Tolerated Dose (MTD)
Rationale: The MTD study is critical for establishing a safe dose range for all subsequent experiments. It identifies the highest dose that can be administered without causing unacceptable toxicity. This is often performed using a dose-escalation design.
Methodology:
-
Animal Model: Use a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), using one sex (e.g., male) initially to reduce variability.[9]
-
Group Allocation: Assign 3-5 animals per group. Include a vehicle-only control group. Adherence to randomization procedures is crucial to minimize bias.[10]
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg). The dose range should be wide enough to potentially uncover a toxic signal.
-
Administration: Administer the compound via the intended clinical route if known, or a common preclinical route like oral gavage (PO) or intraperitoneal (IP) injection. The vehicle should be inert and appropriate for the compound's solubility.
-
Observation: Monitor animals intensively for the first 4 hours post-dose, then periodically for up to 7 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures or ataxia.
-
Endpoint: The MTD is defined as the highest dose at which no severe adverse events (e.g., >20% body weight loss, seizures, moribund state) are observed.
Data Presentation:
| Dose Group (mg/kg, PO) | N | Acute Clinical Signs (0-4h) | Body Weight Change (Day 7) | Morbidity/Mortality |
| Vehicle | 5 | None observed | +2.5% | 0/5 |
| 10 | 5 | None observed | +2.1% | 0/5 |
| 30 | 5 | None observed | +1.8% | 0/5 |
| 100 | 5 | Mild hypoactivity (resolved by 2h) | -1.5% | 0/5 |
| 300 | 5 | Severe hypoactivity, ataxia | -10.2% | 1/5 (at Day 3) |
This is example data. Actual results will vary.
Protocol: Single-Dose Pharmacokinetic (PK) Study
Rationale: This study characterizes the ADME properties of the compound. Understanding its concentration over time in the blood (and ideally, the brain) is essential for designing effective dosing regimens for efficacy studies.[11][12]
Methodology:
-
Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to allow for serial blood sampling from a single animal, which reduces animal usage and inter-animal variability.
-
Group Allocation: A minimum of 3-5 animals per dose group.
-
Dose Selection: Select 2-3 doses well below the MTD (e.g., 10 and 50 mg/kg, PO). Include an intravenous (IV) group (e.g., 2 mg/kg) to determine absolute bioavailability.
-
Sample Collection:
-
Collect blood samples (e.g., 50-100 µL) at pre-defined time points: pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
At each time point, process blood to plasma and store at -80°C.
-
For CNS drugs, a terminal time point where both blood and brain are collected is crucial to determine the brain-to-plasma ratio.
-
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in plasma and brain homogenate using a validated analytical method like LC-MS/MS.
-
Data Analysis: Use software like WinNonlin to perform non-compartmental analysis and determine key PK parameters.[12]
Key PK Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure. |
| t½ | Half-life | Determines dosing interval and time to steady-state. |
| F% | Bioavailability (PO vs. IV) | Percentage of oral dose that reaches systemic circulation. |
| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Indicates ability to cross the blood-brain barrier (BBB).[13] |
Phase 2: Pharmacodynamic (PD) and Efficacy Testing
With a safe dose range and PK profile established, this phase investigates whether the compound engages its biological target and produces a desired therapeutic effect.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Protocol: Proof-of-Concept Efficacy Model (Example: Novel Object Recognition)
Rationale: Assuming the compound is being investigated for cognitive enhancement, the Novel Object Recognition (NOR) task is a widely used model. It leverages the innate tendency of rodents to explore novel objects over familiar ones and is sensitive to compounds that modulate learning and memory.
Methodology:
-
Animal Model: C57BL/6 mice.
-
Dose Selection: Choose 2-3 doses based on the PK/PD profile that are expected to provide sustained target engagement over the duration of the task. Include vehicle and positive control groups.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore an empty arena for 5-10 minutes to acclimate.
-
Familiarization/Training (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Administer the compound (e.g., 30 minutes before this phase).
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
-
-
Data Acquisition: Use video tracking software to record the time spent exploring each object (defined as nose pointing at the object within a 2 cm proximity).
-
Endpoint Analysis: Calculate the Discrimination Index (DI) :
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time)
-
A positive DI indicates successful memory of the familiar object. Statistical analysis (e.g., ANOVA) is used to compare the DI between treatment groups.
-
Phase 3: Preliminary Safety and Neurotoxicity
Efficacy must be balanced with safety. Early assessment of neurotoxicity can prevent the advancement of compounds with a poor safety profile.[14][15][16]
Protocol: Functional Observational Battery (FOB)
Rationale: The FOB is a semi-quantitative screen for overt neurological and behavioral deficits. It should be performed at doses near the top of the therapeutic range and the MTD.
Methodology:
-
Procedure: At the time of expected peak effect (informed by Tmax), systematically observe and score each animal for:
-
Autonomic Signs: Salivation, piloerection, changes in pupil size.
-
Neuromuscular Signs: Gait, posture, muscle tone, presence of tremors or convulsions.
-
Sensorimotor Responses: Reaction to stimuli (e.g., tail pinch, click response).
-
Behavioral Changes: Arousal level (hypo/hyperactivity), stereotypy.
-
-
Analysis: Compare scores between treated and control groups to identify any dose-dependent adverse effects on nervous system function.
Conclusion and Future Directions
This guide outlines a foundational in vivo strategy for characterizing a novel CNS compound like this compound. Successful completion of these phases, demonstrating a favorable PK profile, BBB penetration, a clear efficacy signal in a relevant model, and an acceptable safety margin, provides a strong rationale for advancing the compound to more complex, IND-enabling studies. The principles of rigorous design, adherence to reporting standards like ARRIVE, and the logical progression from safety to efficacy are paramount for success in preclinical drug development.[2][7][17]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 3. Home | ARRIVE Guidelines [arriveguidelines.org]
- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 7. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. mdpi.com [mdpi.com]
- 10. euprim-net.eu [euprim-net.eu]
- 11. currentseparations.com [currentseparations.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Preclinical in vivo Neurotoxicity Studies of Drug Candidates | Eremina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 16. [PDF] Preclinical in vivo Neurotoxicity Studies of Drug Candidates | Semantic Scholar [semanticscholar.org]
- 17. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Welcome to the dedicated technical support guide for the synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this and structurally related pyrrolidinone compounds. Here, we address common challenges and frequently encountered issues that can lead to diminished yields or product impurities. Our guidance is rooted in fundamental principles of organic chemistry and backed by established literature to ensure you can confidently troubleshoot and optimize your synthetic protocols.
Proposed Synthetic Pathway Overview
While multiple synthetic routes to 4-arylpyrrolidin-2-ones exist, a common and logical approach involves a three-step sequence: a Michael addition, followed by reduction of a nitro group, and subsequent intramolecular cyclization (lactamization). This guide will focus on troubleshooting this particular pathway, as the challenges encountered are often transferable to other synthetic strategies.
Caption: Proposed multi-step synthesis of the target pyrrolidinone.
Frequently Asked Questions & Troubleshooting Guides
Part 1: The Michael Addition Reaction
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound is the cornerstone of this synthesis for constructing the carbon skeleton.[1][2] Low yields in this step are common and can often be traced back to a few key factors.
Question 1: My Michael addition has stalled or is giving very low conversion to the desired adduct. What are the likely causes and how can I fix it?
Answer: Low conversion in a Michael addition is typically related to issues with nucleophile generation, steric hindrance, or the reactivity of the Michael acceptor.
Potential Cause 1: Inefficient Nucleophile Generation
The nucleophile (e.g., the enolate of diethyl malonate) must be generated in sufficient concentration. The choice of base is critical and should be matched to the pKa of the Michael donor.[3]
-
Troubleshooting Steps:
-
Base Strength: If using a weak base like triethylamine (Et₃N) with a moderately acidic pronucleophile, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU).
-
Solvent Choice: The solvent plays a crucial role in stabilizing the generated anion.[3] Aprotic polar solvents like THF, DMF, or acetonitrile are generally preferred as they solvate the counter-ion without protonating the nucleophile.
-
Temperature: While many Michael additions run at room temperature, cooling the reaction to 0 °C or below before and during base addition can sometimes prevent unwanted side reactions and improve the yield of the desired adduct.
-
Potential Cause 2: Steric Hindrance
The 2-chloro-6-fluorophenyl group is sterically demanding. The ortho-substituents can hinder the approach of the nucleophile to the β-carbon of the Michael acceptor.[4]
-
Troubleshooting Steps:
-
Change the Nucleophile: If using a bulky nucleophile, consider a smaller one if the synthesis allows.
-
Reaction Conditions: Increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier. However, monitor for decomposition. Microwave-assisted synthesis can sometimes be effective in these cases.[5]
-
Potential Cause 3: Poor Michael Acceptor Quality
The α,β-unsaturated nitroalkene can be unstable and may polymerize, especially if impurities are present or if it's stored for extended periods.
-
Troubleshooting Steps:
-
Freshness: Use freshly prepared Michael acceptor.
-
Purification: Ensure the acceptor is pure. Purification by column chromatography or recrystallization may be necessary.
-
Inhibitor: For storage, consider adding a radical inhibitor like hydroquinone, though this must be removed before the reaction.
-
| Parameter | Recommendation | Rationale |
| Base | DBU, t-BuOK, NaH | Stronger bases ensure complete deprotonation of the nucleophile. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents stabilize the anionic nucleophile. |
| Temperature | 0 °C to RT (can be heated) | Balances reaction rate with minimizing side reactions. |
Part 2: Nitro Group Reduction
The reduction of the nitro group to a primary amine is a critical transformation to set up the subsequent cyclization.[6] This step can be prone to incomplete reaction or the formation of undesired byproducts.
Question 2: My nitro group reduction is incomplete, or I am observing byproducts like hydroxylamines or azo compounds. How can I achieve a clean, complete reduction?
Answer: The choice of reducing agent and reaction conditions are paramount for a successful nitro group reduction. The formation of intermediates like nitroso and hydroxylamine species can lead to byproducts if they are not fully reduced.[6]
Potential Cause 1: Catalyst Inactivity or Insufficient Loading
Catalytic hydrogenation (e.g., using H₂ gas with Pd/C) is a common and clean method.[7] However, the catalyst can be poisoned or used in insufficient amounts.
-
Troubleshooting Steps:
-
Catalyst Quality: Use fresh, high-quality catalyst. Palladium on carbon can lose activity over time.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: Increase the hydrogen pressure (e.g., from atmospheric to 50 psi), if your equipment allows. A Parr shaker is ideal for this.[8]
-
Solvent: Ensure the solvent (e.g., methanol, ethanol, or ethyl acetate) is of high purity and deoxygenated.
-
Potential Cause 2: Unsuitable Reducing Agent
For substrates with other reducible functional groups (halogens, esters), catalytic hydrogenation might not be selective. Chemical reducing agents offer an alternative.
-
Troubleshooting Steps:
-
Metal/Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are effective and often more chemoselective.[7][9] They are particularly useful if you want to avoid high-pressure hydrogenation.
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This avoids the need for gaseous hydrogen.
-
Byproduct Formation
The observation of hydroxylamine or azo compounds often indicates an incomplete reduction.[6]
-
Troubleshooting Steps:
-
Reaction Time/Temperature: Increase the reaction time or temperature to drive the reaction to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and intermediates.[10]
-
Caption: Decision tree for troubleshooting the nitro group reduction step.
Part 3: Lactamization (Intramolecular Cyclization)
The final step is the formation of the five-membered lactam ring.[11] While γ-lactam formation is generally favorable, issues can still arise, leading to low yields.[12]
Question 3: The final cyclization to the pyrrolidin-2-one is not proceeding efficiently. What conditions can I use to promote lactam formation?
Answer: The intramolecular cyclization of a γ-amino ester to a lactam can be sluggish and may require promotion by heat or a catalyst.
Potential Cause 1: The Amino Ester is Too Stable
At neutral pH and moderate temperatures, the γ-amino ester may be stable and reluctant to cyclize.
-
Troubleshooting Steps:
-
Thermal Cyclization: Heating the γ-amino ester, often neat or in a high-boiling solvent like toluene or xylene, can drive the cyclization by eliminating the alcohol (e.g., ethanol if you started with an ethyl ester). A Dean-Stark trap can be used to remove the alcohol and drive the equilibrium.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) can protonate the ester carbonyl, making it more electrophilic and susceptible to attack by the amine.
-
Base-Mediated Cyclization: A strong, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, this is less common for ester cyclization and can lead to other side reactions.
-
Potential Cause 2: Polymerization
Under harsh conditions (e.g., very high temperatures), intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Troubleshooting Steps:
-
High Dilution: Running the reaction at high dilution favors intramolecular processes over intermolecular ones. This can be achieved by slowly adding the γ-amino ester solution to a large volume of hot, stirred solvent.
-
Moderate Conditions: Try to find the mildest conditions that still promote cyclization to avoid polymerization. Stepwise increases in temperature are recommended.
-
| Method | Conditions | Advantages | Disadvantages |
| Thermal | Heat in high-boiling solvent (e.g., Toluene) | Simple, no additional reagents. | May require high temperatures; risk of decomposition/polymerization. |
| Acid-Catalyzed | Catalytic p-TsOH or H₂SO₄ in Toluene | Lower reaction temperatures. | May cause side reactions with sensitive functional groups. |
| Base-Mediated | NaOMe in MeOH (less common for esters) | Can be effective for some substrates. | Risk of ester hydrolysis or other base-catalyzed side reactions. |
Analytical & Purification Considerations
Question 4: I am having difficulty purifying my final product. What techniques are recommended?
Answer: this compound is a polar molecule and may be chiral, which presents specific purification challenges.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be an excellent way to achieve high purity.
-
Chiral Separation: If a specific enantiomer is required, chiral HPLC or Supercritical Fluid Chromatography (SFC) will be necessary. This typically requires specialized chiral stationary phases.[13][14]
By systematically addressing each step of the synthesis and considering the underlying chemical principles, you can effectively troubleshoot and optimize the yield of this compound.
References
- 1. Conjugate additions of nitroalkanes to electron-poor alkenes: recent results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OAR@UM: Conjugate additions of nitroalkanes to electron-poor alkenes : recent results [um.edu.mt]
- 3. researchgate.net [researchgate.net]
- 4. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fda.gov [fda.gov]
- 11. Lactam - Wikipedia [en.wikipedia.org]
- 12. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vitro Dosage of Novel Pyrrolidin-2-one Analogs
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the in vitro dosage of novel compounds, with a focus on "4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one" and related small molecules. As this appears to be a novel investigational compound, this guide is structured to provide a foundational framework for establishing a robust in vitro testing cascade.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning to work with a new small molecule inhibitor in a cell-based assay.
Q1: I have a new compound, this compound. Where do I start with determining the optimal in vitro dosage?
A1: Establishing the optimal in vitro dosage for a novel compound is a multi-step process that begins with understanding its physicochemical properties and culminates in detailed dose-response studies in your specific assay system. A logical starting point is to perform a broad-range dose-finding experiment. This typically involves a serial dilution of the compound over a wide concentration range (e.g., from nanomolar to high micromolar) to identify the concentration window where a biological effect is observed.[1][2]
Key initial steps include:
-
Solubility Assessment: Determine the compound's solubility in your cell culture medium. Undissolved compound can lead to inaccurate and irreproducible results.
-
Preliminary Cytotoxicity Assay: Assess the compound's general toxicity to your cell line to distinguish between specific biological effects and non-specific cell death.
-
Wide-Range Dose-Response: Test a broad range of concentrations (e.g., 10-point, 3-fold dilutions) to identify a preliminary effective concentration range.
Q2: My compound's activity is inconsistent across different experiments. What could be the cause?
A2: Inconsistent activity is a common challenge in in vitro assays and can often be attributed to compound instability.[3] Several factors can contribute to this:
-
Chemical Instability: The compound may be unstable in the assay medium due to factors like pH or reactivity with media components.[3]
-
Metabolic Instability: If you are using metabolically active cells, the compound could be undergoing metabolism by cellular enzymes.[3]
-
Light Sensitivity: Some compounds are photolabile and can degrade when exposed to light.[3]
To investigate this, you can perform a stability study by incubating the compound in your assay medium at 37°C for the duration of your experiment and measuring its concentration at different time points using methods like LC-MS/MS.[3]
Q3: How do I differentiate between a specific therapeutic effect and general cytotoxicity?
A3: This is a critical aspect of in vitro pharmacology. A key strategy is to run a cytotoxicity assay in parallel with your functional assay.[4] For example, you can use a multiplexed assay that simultaneously measures your target of interest and a marker of cell viability (e.g., ATP levels).[4] This allows you to determine if the observed effect on your target occurs at concentrations that are not causing significant cell death. A large window between the effective concentration (EC50) for your target and the cytotoxic concentration (CC50) suggests a specific effect.
Q4: What is an IC50 value and how do I accurately calculate it?
A4: The IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%.[5][6] It is a key measure of a compound's potency. To accurately calculate the IC50, you need to generate a dose-response curve with a sufficient number of data points, typically with concentrations that span from no effect to maximal effect.[7][8] The data is then fitted to a non-linear regression model, most commonly a four-parameter logistic (4PL) curve.[6] Several software packages, such as GraphPad Prism, can perform these calculations.[8]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.
Guide 1: Poor Compound Solubility in Assay Medium
Poor solubility can lead to an underestimation of a compound's potency. If you observe precipitation of your compound in the cell culture medium, follow these steps:
Troubleshooting Protocol for Poor Solubility:
-
Stock Solution Check: Ensure your high-concentration stock solution (typically in DMSO) is fully dissolved. Gentle warming and vortexing can help.
-
Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay medium. High concentrations can be toxic to cells. A final concentration of <0.5% DMSO is generally recommended.
-
Use of Surfactants: For highly lipophilic compounds, the addition of a small, non-toxic concentration of a surfactant like Pluronic F-68 or Cremophor EL can improve solubility in aqueous media.
-
Serum Concentration: The presence of serum in the medium can sometimes aid in the solubilization of compounds due to protein binding. Evaluate the effect of different serum concentrations on your compound's solubility and activity.
-
Alternative Solvents: If DMSO is problematic, consider other biocompatible solvents like ethanol, though their final concentration must be carefully controlled to avoid cytotoxicity.
Guide 2: High Background Signal or Assay Interference
High background can mask the true effect of your compound. This can be caused by the compound itself or by interactions with assay components.
Troubleshooting Protocol for High Background:
-
Compound Autofluorescence/Autoluminescence: If using a fluorescence or luminescence-based assay, test your compound in the assay medium without cells to see if it produces a signal on its own. If so, you may need to switch to a different detection method or use a plate reader with appropriate filters.
-
Media Component Interference: Phenol red in cell culture medium can interfere with some fluorescent readouts.[9] Consider using phenol red-free medium for your assays.[9]
-
Assay Reagent Reactivity: Some compounds can directly react with assay reagents (e.g., reducing agents in a luciferase assay). Run a control where the compound is added to the assay reagents without cells to check for this.
-
Optimize Cell Seeding Density: The density of your cells can impact the signal-to-background ratio.[2][9] Titrate the cell number to find the optimal density that provides a robust signal without being overshadowed by background.
Part 3: Experimental Workflows and Data Presentation
This section provides standardized workflows for key experiments in optimizing in vitro dosage.
Workflow 1: Generating a Dose-Response Curve and Calculating IC50
This workflow outlines the steps for determining the potency of your compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add the diluted compound to the cells and incubate for the desired treatment duration. Include appropriate controls (vehicle-only and untreated).
-
Assay Readout: Perform your specific cell-based assay (e.g., cell viability, target inhibition).
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6][7][8]
Data Presentation:
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 2.1 |
| 33.3 | 95.1 ± 3.5 |
| 11.1 | 88.7 ± 4.2 |
| 3.7 | 75.3 ± 5.1 |
| 1.2 | 52.1 ± 4.8 |
| 0.4 | 28.9 ± 3.9 |
| 0.13 | 10.5 ± 2.5 |
| 0.04 | 2.1 ± 1.8 |
| 0.01 | 0.5 ± 0.9 |
| 0 (Vehicle) | 0 ± 1.2 |
Workflow 2: Assessing Compound Stability in Assay Medium
This workflow helps determine if your compound is stable under your experimental conditions.
Step-by-Step Protocol:
-
Prepare Compound Solution: Spike a known concentration of your compound into your complete cell culture medium.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.
-
Sample Processing: Quench any potential metabolic activity (e.g., by adding acetonitrile) and store the samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the compound remaining at each time point to determine its stability and half-life in the medium.[3]
Part 4: Visualizations
Diagram 1: General Workflow for In Vitro Dosage Optimization
Caption: Workflow for optimizing in vitro compound dosage.
Diagram 2: Troubleshooting Inconsistent In Vitro Results
Caption: Troubleshooting guide for inconsistent in vitro data.
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Improving the Aqueous Solubility of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in Phosphate-Buffered Saline (PBS). We will explore systematic, scientifically-grounded strategies to enhance the solubility of this compound for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs): Initial Assessment
This section addresses the preliminary questions researchers face when beginning work with a compound exhibiting poor aqueous solubility.
Q1: What are the known physicochemical properties of this compound?
Understanding the inherent properties of the compound is the first step in troubleshooting. While extensive experimental data is not publicly available, we can rely on predicted values to guide our strategy.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₉ClFNO | [1] |
| Molecular Weight | 213.64 g/mol | [1] |
| pKa | 15.62 ± 0.40 | [1] |
| Boiling Point | 340.7 ± 42.0 °C | [1] |
| Density | 1.322 ± 0.06 g/cm³ | [1] |
The high predicted pKa suggests the compound is not easily ionizable, indicating that its solubility will likely be less dependent on pH changes within the typical physiological range.[][3]
Q2: My compound, this compound, won't dissolve in PBS. What is the likely cause?
The molecular structure, featuring a substituted phenyl ring, suggests a lipophilic (hydrophobic) nature.[4] Such compounds have low aqueous solubility because they cannot form favorable hydrogen bonds with water molecules, leading them to aggregate and precipitate in aqueous buffers like PBS.[5] This is a common challenge for over 40% of new chemical entities in drug development.[]
Q3: I'm just starting my experiment. What is the simplest and most common first step to try and dissolve my compound?
The most straightforward initial approach is to first dissolve the compound in a small amount of a water-miscible organic co-solvent to create a concentrated stock solution.[5][6] This stock can then be serially diluted into your PBS buffer. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds and its miscibility with water.[6][7]
Systematic Troubleshooting Workflow
If initial attempts to dissolve the compound fail, a systematic approach is necessary. This workflow guides the user from the simplest to more complex formulation strategies.
Caption: Systematic workflow for enhancing compound solubility.
Step 1: The Co-Solvent Approach
Q: When is a co-solvent the right choice?
Using a co-solvent is the standard first-line approach for most poorly soluble compounds in early-stage research. It is fast, simple, and effective for creating stock solutions that can be used in various assays.[8] Co-solvents work by reducing the polarity of the bulk solvent (water), which lowers the energy penalty for solvating a hydrophobic compound.[]
Q: My compound precipitates out of solution even when I dilute my DMSO stock into PBS. What should I do?
This is a very common issue known as "fall-out." It occurs when the co-solvent concentration drops sharply upon dilution, making the environment too aqueous for the compound to remain dissolved. Here are some corrective actions:
-
Optimize the Dilution Protocol: Instead of adding a small volume of stock to the full PBS volume, try adding the stock solution dropwise into the PBS while continuously vortexing or stirring. This rapid mixing can prevent localized high concentrations that initiate precipitation.[6]
-
Use a Stepwise Dilution: Perform serial dilutions rather than a single large dilution. For example, dilute your 100 mM DMSO stock to 10 mM in a 50:50 DMSO:PBS mixture first, then further dilute this intermediate stock into 100% PBS.
-
Consider Alternative Co-solvents: While DMSO is common, other co-solvents may be more suitable for your specific compound or experimental system.
| Co-Solvent | Recommended Final Concentration (in vitro) | Recommended Final Concentration (in vivo) | Notes |
| DMSO | < 0.5% | < 2% | Potent solvent, but can be toxic to cells at higher concentrations.[6] |
| Ethanol | 1-5% | Varies | Often used in combination with other solvents; can affect protein stability.[6][9] |
| PEG 400 | 1-10% | Varies | A less toxic option often used in formulations for in vivo studies.[][6] |
| Propylene Glycol | 1-20% | Varies | Another common co-solvent for in vivo applications.[6][8] |
Step 2: pH Adjustment
Q: The compound's predicted pKa is ~15.6. Will adjusting the pH of my PBS help?
For compounds with ionizable groups (weak acids or bases), adjusting the pH can significantly increase solubility.[][10] Acidic compounds become more soluble at higher (basic) pH, while basic compounds are more soluble at lower (acidic) pH.[6][11] However, with a predicted pKa of 15.62, the pyrrolidinone nitrogen is very weakly acidic, and significant deprotonation (and thus a charge-based solubility increase) would require a highly basic pH (e.g., >14), which is incompatible with biological experiments and the buffering capacity of PBS. Therefore, pH adjustment is unlikely to be an effective primary strategy for this specific compound.
Step 3: Utilizing Solubilizing Excipients
When co-solvents are insufficient or incompatible with the experimental system (e.g., causing toxicity), the use of specialized solubilizing excipients is the next logical step.[12][13]
Option 3a: Surfactants
Q: How do surfactants work, and which ones should I consider?
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing the overall solubility of the compound in the buffer.[15][16]
-
Common Non-ionic Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and Poloxamers are frequently used due to their low toxicity compared to ionic surfactants.[15][16]
-
Starting Point: Begin by screening concentrations ranging from 0.1% to 2% (w/v) of the surfactant in your PBS buffer before adding the compound.
Option 3b: Cyclodextrins
Q: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate a hydrophobic "guest" molecule, like this compound, forming a water-soluble "inclusion complex."[19][20] This complex effectively masks the hydrophobic nature of the drug, significantly enhancing its apparent aqueous solubility.[21]
-
Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[13][17]
-
Starting Point: Prepare solutions of HP-β-CD or SBE-β-CD in PBS at various concentrations (e.g., 2-10% w/v) and determine the concentration that achieves the desired solubility for your compound.
Step 4: Advanced Techniques
Q: What if none of the above methods work?
If standard formulation techniques are unsuccessful, more advanced methods may be required, though these often involve specialized equipment and are typically employed during later-stage drug development.
-
Particle Size Reduction: Increasing the surface-area-to-volume ratio of a compound can enhance its dissolution rate.[22][23] Techniques like micronization and nanosuspension create much smaller particles that dissolve more readily.[24]
-
Temperature Control: For most compounds, solubility increases with temperature.[6][25] Gently warming the PBS solution during dissolution can help, but you must first confirm the thermal stability of your compound.[26][27] However, this is often not practical for cell-based assays conducted at a fixed physiological temperature.
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock and Dilution into PBS
-
Weigh out an accurate amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 50-100 mM). Ensure complete dissolution using a vortex mixer.
-
Dispense an aliquot of PBS into a sterile tube.
-
While vigorously vortexing the PBS, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect for any signs of precipitation (cloudiness, particulates).
-
Crucial Control: Always include a "vehicle control" in your experiments, which consists of PBS with the same final concentration of DMSO used to dissolve your compound.[6]
Protocol 2: Screening Solubilizing Excipients
-
Prepare a series of PBS solutions containing different concentrations of your chosen excipient (e.g., 0.1%, 0.5%, 1%, and 2% Tween® 80).
-
Prepare a concentrated stock of your compound in a suitable co-solvent (e.g., 100 mM in DMSO).
-
Add an excess amount of the compound stock to each excipient solution.
-
Equilibrate the samples by shaking or rotating at a controlled temperature for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The solution showing the highest concentration of dissolved compound without precipitation indicates the optimal formulation under these conditions.
Method Selection Guide
This flowchart helps in selecting the most appropriate solubilization strategy based on experimental needs.
Caption: Decision flowchart for selecting a solubilization method.
References
- 1. This compound | 60610-98-2 [amp.chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 14. jocpr.com [jocpr.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. ijpsr.com [ijpsr.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Methods of solubility enhancements | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 25. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 26. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. quora.com [quora.com]
Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Pyrrolidin-2-one Analogs
A Note on 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: Initial searches for the small molecule "this compound" indicate that while its chemical structure is defined[1], its specific biological target and pharmacological profile are not extensively documented in publicly available literature. The pyrrolidin-2-one scaffold is, however, a known pharmacophore present in a variety of biologically active agents with diverse targets.[2][3] This guide has been developed to address the critical challenge of identifying a primary target and minimizing off-target effects for novel compounds like this, where the interaction profile is yet to be fully characterized. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I have synthesized or obtained this compound and observed a cellular phenotype. How do I begin to identify its primary target and potential off-targets?
A1: This is a common and critical stage in early-stage drug discovery. A multi-pronged approach is essential. Start with broad, unbiased screening methods to generate initial hypotheses, followed by more targeted validation experiments.
-
Initial Unbiased Screening: Chemical proteomics is a powerful, unbiased approach to identify protein binding partners of your small molecule directly in a cellular context.[4][5] Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can provide a global map of potential interactors.[4]
-
Computational Prediction: In parallel, use computational methods to screen your compound's structure against databases of known protein binding sites. This can help predict potential off-target interactions and guide your experimental design.[6][7]
-
Phenotypic Screening: If you have access to high-content imaging or other phenotypic screening platforms, you can compare the observed phenotype to those induced by well-characterized inhibitors to find similarities in mechanism of action.
Q2: What are the most common off-target liabilities for compounds with a pyrrolidin-2-one scaffold?
A2: The pyrrolidin-2-one core is versatile and has been associated with a range of biological activities.[2] Known derivatives have shown affinity for G-protein coupled receptors (GPCRs) like alpha-adrenoceptors, as well as enzymes and other protein-protein interactions.[8][9] Given the structural similarity of many small molecule binding sites, particularly ATP-binding sites in kinases, it is prudent to consider a broad range of potential off-targets. A comprehensive kinase screen is often a valuable early step in characterizing a new small molecule.[10][11]
Q3: How can I experimentally distinguish between on-target and off-target effects in my cell-based assays?
A3: This is a crucial step for validating your findings. Several strategies can be employed:
-
Use of Structurally Unrelated Inhibitors: If you have identified a putative primary target, using a second, structurally distinct inhibitor that targets the same protein should produce the same phenotype.[12] If the phenotypes differ, it suggests one or both compounds have significant off-target effects.
-
Genetic Validation: The gold standard for target validation is to use genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target. The resulting phenotype should mimic the effect of your small molecule inhibitor.[12][13]
-
Dose-Response Correlation: A key indicator of an on-target effect is a strong correlation between the concentration of your compound required to engage the target and the concentration that produces the downstream cellular phenotype.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins can lead to variable responses. | 1. Characterize Target and Off-Target Expression: Profile the expression levels of your intended target and any known major off-targets in the cell lines being used via qPCR or Western blot. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[12] |
| Discrepancy between biochemical potency and cellular activity. | Poor cell permeability or rapid metabolism of the inhibitor can lead to a lack of cellular effect despite potent biochemical activity. | 1. Assess Cell Permeability: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays. 2. Evaluate Compound Stability: Analyze the metabolic stability of your inhibitor in the presence of cellular extracts or in culture medium using LC-MS. |
| Toxicity observed at concentrations close to the effective dose. | This is a strong indicator of significant off-target effects. | 1. Perform a Broad Off-Target Screen: Use services that offer screening against a large panel of kinases, GPCRs, and other common off-targets.[10] 2. Chemical Proteomics: Employ unbiased chemical proteomics to identify the proteins responsible for the toxic effects.[4][5] |
Experimental Protocols & Workflows
Workflow for Target Identification and Off-Target Profiling
This workflow provides a systematic approach to characterizing a novel small molecule inhibitor like this compound.
Caption: A phased approach to novel compound characterization.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a specific protein target within intact cells by measuring changes in the target protein's thermal stability.[5]
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 80% confluency. Treat cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[10][11]
Methodology: This protocol is typically performed by specialized contract research organizations (CROs) that maintain large panels of recombinant kinases.
-
Compound Submission: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO) and submit it to the CRO.
-
Primary Screen: The compound is typically first screened at a single high concentration (e.g., 10 µM) against the entire kinase panel. The percentage of inhibition for each kinase is determined.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value.[10] This involves incubating varying concentrations of your compound with each "hit" kinase, its substrate, and ATP.
-
Data Analysis: The results are often presented as a "kinoscan" tree diagram, visually representing the selectivity of the compound across the human kinome. A selectivity score can also be calculated to quantify the compound's specificity.
Data Visualization & Interpretation
Visualizing Kinase Selectivity Data
The output from a kinase profiling screen can be visualized to quickly assess the selectivity of your compound.
Caption: A conceptual map of kinase inhibitor selectivity.
Interpretation:
-
Green Node: Represents the intended on-target kinase with high potency.
-
Yellow Nodes: Represent significant off-targets with potency that may be problematic, requiring further investigation or chemical modification to improve selectivity.
-
Red Node: Represents a weak off-target, likely not biologically relevant at therapeutic concentrations.
-
Grey Nodes: Represent kinases that were not significantly inhibited.
An ideal compound would show high potency for the green node and very low potency for all other nodes. This visualization helps prioritize which off-targets need to be addressed through medicinal chemistry efforts.
References
- 1. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
"4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one stability issues in solution"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. As a substituted 2-pyrrolidinone, its core structure is a lactam (a cyclic amide), which is susceptible to specific degradation pathways, primarily hydrolysis. Understanding these pathways is critical for ensuring experimental accuracy, reproducibility, and the development of stable formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is hydrolysis. The five-membered lactam ring is susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This reaction opens the ring to form the corresponding gamma-amino acid derivative.[1][2]
Q2: What is the expected structure of the main degradation product?
A2: Hydrolysis of this compound yields 4-amino-4-(2-chloro-6-fluorophenyl)butanoic acid . This product is significantly more polar than the parent compound due to the presence of both a carboxylic acid and an amine group, and it will have a distinctly different retention time in reverse-phase chromatography.
Hydrolysis Degradation Pathway
Caption: Hydrolysis of the lactam ring in this compound.
Q3: What are the key factors that accelerate the degradation of this compound?
A3: The rate of hydrolysis is primarily influenced by three factors:
-
pH: The degradation rate is significantly accelerated under both strongly acidic and strongly alkaline conditions.[1][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Presence of Catalysts: Certain buffer species or metal ions can potentially catalyze the degradation process.[3][5]
Q4: Under what conditions is this compound most stable?
A4: Lactams, like other amides, generally exhibit maximum stability in solutions at a neutral or near-neutral pH (approximately 6-8).[1][3] For long-term storage of solutions, it is recommended to use a buffered solution in this pH range and store at low temperatures (e.g., 2-8°C or frozen).
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I observe a new, more polar peak appearing in my HPLC analysis over time, and the peak for my parent compound is decreasing.
-
Possible Cause: This is a classic sign of hydrolysis. The resulting amino acid, 4-amino-4-(2-chloro-6-fluorophenyl)butanoic acid, is zwitterionic and significantly more polar than the parent lactam, causing it to elute earlier in typical reverse-phase HPLC methods.
-
Troubleshooting Steps & Recommendations:
-
Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm that the mass of the new peak corresponds to the hydrolyzed product (Molecular Weight: 247.66 g/mol , which is the parent MW of 229.65 + 18.01 for H₂O).
-
Evaluate Solution pH: Measure the pH of your solution. If it is outside the optimal 6-8 range, this is the likely cause.
-
Recommendation: If your experimental design permits, adjust the pH of your solution to the 6-8 range using a suitable buffer system (e.g., phosphate buffer). Analyze samples as quickly as possible after preparation to minimize degradation during analytical runs.[1]
-
Issue 2: My stock solution's concentration seems to decrease with each use, leading to inconsistent results.
-
Possible Cause 1: Inappropriate Storage Conditions. High storage temperatures or an unbuffered aqueous solvent can lead to significant degradation over time. Even at room temperature, noticeable degradation can occur in a matter of hours or days depending on the pH.[4][5]
-
Troubleshooting Steps & Recommendations:
-
Review Storage Protocol: Are you storing the solution at room temperature? Is the solvent simply water or an unbuffered solution?
-
Recommendation: Prepare stock solutions in a stable solvent (e.g., DMSO) if possible, and store them frozen (-20°C or -80°C). If an aqueous stock is required, use a buffer at pH 6-8 and store it at 2-8°C for short-term use or frozen for long-term storage. When thawing, do so quickly and keep the solution on ice.
-
-
Possible Cause 2: Hydrolysis During Sample Preparation. Delays between preparing diluted samples and performing the analysis can introduce variability, as the compound degrades in the dilution medium.[1]
-
Troubleshooting Steps & Recommendations:
-
Analyze Time Delays: Map out the time from when the sample is prepared (e.g., diluted in buffer for an assay) to when it is analyzed or used.
-
Recommendation: Standardize this time across all experiments. If delays are unavoidable, keep prepared plates or vials at a low temperature (e.g., on a cold block or at 4°C) until they are used.[1]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
Section 3: Recommended Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for understanding the stability profile of your compound and for developing a stability-indicating analytical method. It involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To identify the primary degradation products and determine the conditions under which this compound is unstable.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Degradation Conditions: For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Prepare a control sample by diluting the stock with water.
Condition Stressor Solution Incubation Temperature Incubation Time Acid Hydrolysis 0.1 M HCl 60°C 2, 8, 24 hours Base Hydrolysis 0.1 M NaOH 60°C 2, 8, 24 hours Oxidation 3% H₂O₂ Room Temperature 24 hours Thermal Water (pH adjusted to ~7) 80°C 24 hours | Photolytic | Water (pH adjusted to ~7) | Room Temperature | Expose to UV light (e.g., 254 nm) |
-
Neutralization (for acid/base samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Analyze all samples (including the t=0 control) by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound's peak area.
Protocol 2: Generic Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its primary hydrolytic degradant.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
Expected Outcome: The parent compound, this compound, will be retained longer on the column. The more polar hydrolysis product, 4-amino-4-(2-chloro-6-fluorophenyl)butanoic acid, will elute earlier. This method should provide baseline separation between the two.
References
Technical Support Center: Protocol Refinement for 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one Experiments
An in-depth technical guide by a Senior Application Scientist.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this compound. Our focus is on anticipating common challenges and providing robust, scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Safety First - Hazard Mitigation
Question: What are the primary safety concerns when handling the precursors for this synthesis, particularly halogenated anilines?
Answer: The synthesis of this compound involves precursors that demand rigorous safety protocols. Halogenated anilines, such as 2-chloro-6-fluoroaniline, are toxic and pose significant health risks.
-
Toxicity: They are harmful if inhaled, swallowed, or absorbed through the skin.[1] Always handle these compounds in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.[2][3]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal procedures.
-
Emergency Measures: Ensure that an eyewash station and safety shower are readily accessible.[2] In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3]
Section 2: The Synthetic Pathway - A Validated Protocol
The synthesis of γ-lactams like this compound can be approached through several routes. A robust and common method involves a Michael addition followed by reductive cyclization. This protocol is designed to be self-validating, with clear checkpoints for monitoring progress.
Overall Workflow Diagram
Caption: A three-step synthetic workflow for the target lactam.
Detailed Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Chloro-6-fluorobenzaldehyde | 158.56 | 10.0 g | 1.0 |
| Nitromethane | 61.04 | 4.2 mL | 1.2 |
| Diethyl malonate | 160.17 | 11.0 mL | 1.1 |
| Iron Powder | 55.84 | 21.0 g | 6.0 |
| Acetic Acid | 60.05 | 150 mL | - |
| Sodium Ethoxide | 68.05 | (as needed) | - |
Step 1 & 2: Tandem Michael Addition
-
To a solution of 2-Chloro-6-fluorobenzaldehyde (1.0 equiv) in toluene, add nitromethane (1.2 equiv) and a catalytic amount of a suitable base like ammonium acetate.
-
Reflux the mixture with a Dean-Stark trap until no more water is collected, indicating the formation of the nitrostyrene intermediate. Monitor by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture. In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate (1.1 equiv) to the sodium ethoxide solution, followed by the dropwise addition of the crude nitrostyrene intermediate at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the nitrostyrene.
Step 3: Reductive Cyclization
-
Neutralize the reaction mixture from Step 2 with dilute HCl and extract the adduct with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Dissolve the crude adduct in glacial acetic acid (approx. 150 mL).
-
Heat the solution to 80-90°C and add iron powder (6.0 equiv) portion-wise, controlling the exothermic reaction. The reduction of the nitro group and subsequent cyclization/decarboxylation occurs here.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
Section 3: Troubleshooting the Synthesis
Question: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields in lactam synthesis can stem from several factors. A systematic approach is key to identifying the root cause.[4]
| Potential Cause | Explanation & Validation | Proposed Solution |
| Incomplete Initial Reaction | The initial Michael addition is crucial. If the nitrostyrene intermediate is not fully formed or consumed, the final yield will be impacted. Validation: Check TLC after each step. The starting aldehyde spot should disappear completely in Step 1. | Ensure anhydrous conditions for nitrostyrene formation. Consider using a stronger, non-nucleophilic base for the second Michael addition if the reaction stalls. |
| Side Reactions | Polymerization of the nitrostyrene intermediate can occur, especially at high temperatures or concentrations.[5] Over-reduction or side reactions during the cyclization step are also possible. | Add the iron powder slowly to control the exotherm during reduction. Ensure the temperature does not exceed 100°C. An inert atmosphere can sometimes prevent oxidative side reactions.[6] |
| Product Degradation | The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions during work-up.[5] Validation: Analyze the crude product by ¹H NMR to check for ring-opened byproducts (e.g., appearance of a free amine and carboxylic acid). | Use a milder work-up procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
Section 4: Purification Protocol & Troubleshooting
Question: I'm having difficulty purifying the final product. It either streaks on the silica column or co-elutes with a persistent impurity. What should I do?
Answer: Purification of polar, N-H containing compounds like pyrrolidinones can be challenging. Both the stationary phase and mobile phase require careful consideration.
Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). Dry it thoroughly to create a free-flowing powder. This "dry loading" technique prevents streaking and improves separation.
-
Column Packing: Pack a glass column with silica gel in your chosen eluent system. A good starting point for the eluent is a mixture of ethyl acetate and hexanes (e.g., starting at 30:70 and gradually increasing the polarity).
-
Elution: Carefully add the dry-loaded silica to the top of the column. Elute the column with the solvent gradient, collecting fractions.
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate (KMnO₄) or another suitable stain to visualize the product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Purification
Q: My product is streaking badly on the TLC plate and column. A: Streaking is often caused by the slightly acidic nature of silica gel interacting with the basic nitrogen of the lactam.
-
Solution: Add a small amount of triethylamine (~0.5-1%) to your eluent system. The amine will neutralize the acidic sites on the silica, leading to sharper bands and better separation.
Q: An impurity has a very similar Rf to my product. A: This requires optimizing the selectivity of your chromatography system.
-
Solution 1 (Solvent System): Switch to a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different solvent properties can alter the relative retention of the compounds.
-
Solution 2 (Recrystallization): If the product is a solid, recrystallization is an excellent alternative for achieving high purity.[7] Test various solvents (e.g., ethyl acetate/hexanes, isopropanol, toluene) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
Section 5: Analysis and Characterization FAQs
Question: What are the expected signals in the ¹H NMR and ¹³C NMR spectra for this compound?
Answer: Spectroscopic analysis is essential for confirming the structure and purity of your final compound.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: You will see complex multiplets in the aromatic region (typically ~7.0-7.5 ppm) due to the protons on the 2-chloro-6-fluorophenyl ring. The coupling with the fluorine atom will further split these signals.[8]
-
Pyrrolidinone Ring Protons: Expect a series of multiplets for the CH and CH₂ groups of the pyrrolidinone ring, typically between 2.0 and 4.0 ppm.
-
N-H Proton: A broad singlet corresponding to the amide proton (N-H) will be present, usually downfield (>7.5 ppm), and its chemical shift can be concentration-dependent.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A characteristic signal for the lactam carbonyl (C=O) will appear significantly downfield, typically in the range of 170-180 ppm.
-
Aromatic Carbons: You will observe multiple signals in the aromatic region (~115-165 ppm). The carbons directly attached to fluorine and chlorine will show characteristic splitting (C-F coupling) and chemical shifts.[8]
-
Aliphatic Carbons: The carbons of the pyrrolidinone ring will appear in the aliphatic region (~25-55 ppm).
-
Question: My HPLC analysis shows a broad or tailing peak for my compound. How can I improve the peak shape?
Answer: Poor peak shape in reverse-phase HPLC is often due to unwanted secondary interactions between the analyte and the stationary phase.
| Potential Cause | Explanation | Proposed Solution |
| Silanol Interactions | Residual free silanol groups on the C18 stationary phase can interact with the basic nitrogen of the pyrrolidinone, causing peak tailing. | Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This protonates the analyte and masks the silanol groups, leading to a sharp, symmetrical peak. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of your compound, influencing its retention and peak shape. | Adjust the pH of the aqueous portion of your mobile phase. For a basic compound, a lower pH (e.g., 2.5-3.5) is often beneficial. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad, fronting peaks. | Reduce the concentration of your sample and re-inject. |
Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
References
- 1. 2-Chloro-6-fluoroaniline(363-51-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in their cell line models. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose, understand, and overcome resistance, ensuring the integrity and progress of your research.
Section 1: Understanding and Confirming Resistance
This section addresses the initial and most critical step: confirming that your cell line has genuinely developed resistance and is not a result of experimental artifact.
FAQ 1: My cells are no longer responding to this compound at previously effective concentrations. How can I confirm this is true resistance?
Answer:
Initial lack of response can stem from several factors other than acquired resistance. Before embarking on complex mechanistic studies, it's crucial to systematically validate the observed phenotype.
Troubleshooting Workflow: Confirming Drug Resistance
dot graph TD; A[Initial Observation: Decreased Cell Death] --> B{Is the drug stock viable?}; B -->|Yes| C{Are cell culture conditions optimal?}; B -->|No| D[Prepare fresh drug stock & repeat experiment]; C -->|Yes| E{Has the cell line's identity been verified?}; C -->|No| F[Review and standardize cell culture protocols]; E -->|Yes| G[Perform a dose-response assay]; E -->|No| H[Perform cell line authentication (e.g., STR profiling)]; G --> I{Is the IC50 significantly increased?}; I -->|Yes| J[Resistance Confirmed: Proceed to Mechanistic Studies]; I -->|No| K[Re-evaluate experimental setup and repeat]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Action [Action Item] Decision [Decision Point] end style Troubleshooting fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style Action fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 style Decision fill:#FEF7E0,stroke:#FBBC05,stroke-width:2px,color:#202124
end graph [fontname="Arial", fontsize=12, label="Figure 1: Workflow for Confirming Drug Resistance", labelloc=b, labeljust=c] node [fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9] caption [label="Workflow for confirming drug resistance.", fontname="Arial", fontsize=9] end
Step-by-Step Protocol: Dose-Response Assay for IC50 Determination
A dose-response assay is essential to quantitatively measure the concentration of a drug that inhibits a biological process by 50% (IC50). An increase in the IC50 value is a hallmark of drug resistance.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[1][2][3][4]
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed both parental and suspected resistant cells into separate 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add the drug dilutions. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a period that is relevant to the drug's mechanism of action, typically 48-72 hours.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to calculate the IC50 value for each cell line.
-
Expected Outcome:
A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant cell line compared to the parental line confirms resistance.
| Cell Line | IC50 of this compound | Fold Resistance |
| Parental | 1.5 µM | 1x |
| Resistant | 15 µM | 10x |
| Table 1: Example IC50 values for parental and resistant cell lines. |
Section 2: Investigating the Mechanisms of Resistance
Once resistance is confirmed, the next step is to identify the underlying molecular mechanisms. Resistance to therapeutic agents is often multifactorial.[5][6]
FAQ 2: What are the common mechanisms of resistance to small molecule inhibitors like this compound?
Answer:
Resistance mechanisms can be broadly categorized into several key areas:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[7][8][9][10][11]
-
Altered Drug Target: Mutations or alternative splicing of the target protein can prevent the drug from binding effectively.[12][13][14][15][16]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to bypass the effects of the drug.[17][18][19][20][21] This can involve changes in glucose, lipid, or amino acid metabolism.[17][19][21]
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.
-
Genetic and Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[22][23][24][25][26]
Workflow for Investigating Resistance Mechanisms
dot graph TD; A[Confirmed Resistant Cell Line] --> B{Is there evidence of increased drug efflux?}; B -->|Yes| C[Investigate ABC transporter expression]; B -->|No| D{Is there a change in the drug target?}; C --> E[Western Blot for MDR1, MRP1, BCRP]; C --> F[qRT-PCR for ABC transporter genes]; D -->|Yes| G[Sequence the target gene]; D -->|No| H{Is there metabolic reprogramming?}; G --> I[Identify mutations]; H -->|Yes| J[Perform metabolomic analysis]; H -->|No| K{Are bypass pathways activated?}; J --> L[Analyze changes in key metabolites]; K -->|Yes| M[Phospho-proteomic screen]; K -->|No| N[Consider epigenetic modifications]; M --> O[Western Blot for activated signaling proteins]; N --> P[Analyze DNA methylation and histone modifications];
end graph [fontname="Arial", fontsize=12, label="Figure 2: Workflow for Investigating Resistance Mechanisms", labelloc=b, labeljust=c] node [fontname="Arial", fontsize=10] edge [fontname="Arial", fontsize=9] caption [label="Workflow for investigating resistance mechanisms.", fontname="Arial", fontsize=9] end
FAQ 3: How can I determine if increased drug efflux is the cause of resistance?
Answer:
You can investigate the expression and function of ABC transporters.
Protocol: Western Blotting for ABC Transporter Expression
This protocol allows for the detection and quantification of key ABC transporter proteins.[27][28][29][30][31]
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies against MDR1, MRP1, and BCRP
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each lysate on an SDS-PAGE gel.[31]
-
Protein Transfer: Transfer the separated proteins to a membrane.[31]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[30][31]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[28][30]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[31]
Expected Outcome: Increased band intensity for one or more ABC transporters in the resistant cell line compared to the parental line.
Protocol: qRT-PCR for ABC Transporter Gene Expression
This protocol measures the mRNA levels of ABC transporter genes.[32][33][34][35][36]
Materials:
-
RNA extracted from parental and resistant cells
-
Reverse transcriptase
-
cDNA synthesis kit
-
Primers for ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP) genes
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
qPCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize cDNA using a reverse transcriptase kit.[33][36]
-
qPCR Reaction: Set up the qPCR reaction with primers for the target and housekeeping genes.[35][36]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[36]
Expected Outcome: Increased mRNA levels of ABC transporter genes in the resistant cell line.
| Gene | Fold Change in Resistant Cells (vs. Parental) |
| ABCB1 (MDR1) | 8.5 |
| ABCC1 (MRP1) | 1.2 |
| ABCG2 (BCRP) | 1.5 |
| Table 2: Example qRT-PCR results for ABC transporter gene expression. |
Section 3: Strategies to Overcome Resistance
Once a resistance mechanism is identified, you can devise strategies to re-sensitize the cells to this compound.
FAQ 4: How can I overcome resistance mediated by increased drug efflux?
Answer:
A common strategy is to use a combination therapy approach.[5][37][38][39][40][41][42] Co-administering this compound with an inhibitor of the overexpressed ABC transporter can restore its efficacy.
Experimental Design: Synergy Study with an ABC Transporter Inhibitor
This experiment will determine if inhibiting the efflux pump can re-sensitize the resistant cells.
Materials:
-
Resistant cell line
-
This compound
-
ABC transporter inhibitor (e.g., Verapamil for MDR1)
-
96-well plates
-
Cell viability reagent
Procedure:
-
Dose-Response of Single Agents: Determine the IC50 of this compound and the ABC transporter inhibitor individually in the resistant cell line.
-
Combination Treatment: Treat the resistant cells with a matrix of concentrations of both compounds.
-
Cell Viability Assay: Perform a cell viability assay after 48-72 hours.
-
Synergy Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Expected Outcome: A synergistic effect (CI < 1) when this compound is combined with the ABC transporter inhibitor, indicating that inhibiting the efflux pump restores the drug's activity.
FAQ 5: What if the resistance is due to a target mutation or metabolic reprogramming?
Answer:
-
Target Mutation: If a mutation in the target protein is identified, a next-generation inhibitor that can bind to the mutated target may be necessary. Alternatively, targeting a downstream effector of the mutated protein could be a viable strategy.
-
Metabolic Reprogramming: If metabolic reprogramming is the cause of resistance, combining this compound with an inhibitor of the altered metabolic pathway can be effective.[20] For example, if glycolysis is upregulated, a glycolysis inhibitor could be used in combination.[20]
Section 4: Developing and Characterizing Resistant Cell Line Models
For researchers who need to study resistance mechanisms in-depth, developing a resistant cell line model is a valuable tool.[43][44][45][46]
FAQ 6: How can I generate a resistant cell line in my lab?
Answer:
There are two common methods for generating drug-resistant cell lines in vitro:[43][44][45]
-
Continuous Exposure to Increasing Drug Concentrations: This method involves culturing the cells in the continuous presence of the drug, gradually increasing the concentration over time.[43][44] This mimics the clinical development of acquired resistance.[43]
-
Pulsed Treatment: This method involves treating the cells with a high concentration of the drug for a short period, followed by a recovery period in drug-free medium.[44][45][46] This can select for a subpopulation of cells with intrinsic resistance.
Protocol: Generating a Resistant Cell Line by Continuous Exposure
Procedure:
-
Initial Treatment: Start by treating the parental cell line with this compound at a concentration equal to its IC50.
-
Monitoring and Passaging: Monitor the cells for recovery of proliferation. Once the cells are growing steadily, passage them and increase the drug concentration by a small factor (e.g., 1.5-2 fold).
-
Stepwise Increase: Repeat this process of gradual dose escalation until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50).
-
Characterization: Once a resistant population is established, characterize it by determining its new IC50 and investigating the underlying resistance mechanisms as described in Section 2.
Important Considerations:
-
The process of generating a resistant cell line can take several months.
-
It is crucial to maintain a culture of the parental cell line in parallel for comparison.
-
Regularly perform cell line authentication to ensure the identity of your cell lines.
This technical support guide provides a framework for understanding, diagnosing, and overcoming resistance to this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively address the challenge of drug resistance in their cell line models.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. atcc.org [atcc.org]
- 6. international-biopharma.com [international-biopharma.com]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 9. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 12. The role of alternative splicing in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
- 19. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genetic and epigenetic modeling of the origins of multidrug-resistant cells in a human sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genetic and Epigenetic Modulation of Drug Resistance in Cancer: Challenges and Opportunities | Bentham Science [eurekaselect.com]
- 25. journals.asm.org [journals.asm.org]
- 26. researchgate.net [researchgate.net]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. bosterbio.com [bosterbio.com]
- 30. Western Blot Protocol | Proteintech Group [ptglab.com]
- 31. benchchem.com [benchchem.com]
- 32. clyte.tech [clyte.tech]
- 33. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. m.youtube.com [m.youtube.com]
- 35. researchgate.net [researchgate.net]
- 36. elearning.unite.it [elearning.unite.it]
- 37. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 38. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 39. contagionlive.com [contagionlive.com]
- 40. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. aacrjournals.org [aacrjournals.org]
- 43. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 44. blog.crownbio.com [blog.crownbio.com]
- 45. In Vitro Model Systems to Investigate Drug Resistance Mechanisms in Pancreatic Cancer Cells [scirp.org]
- 46. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in Animal Models
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. Given the limited public toxicological data on this specific molecule, this guide synthesizes established principles of in vivo toxicology testing with insights from related chemical structures, such as pyrrolidinone derivatives, to provide a robust framework for identifying and mitigating potential toxicities in animal models.
Part 1: Understanding the Compound and Potential Toxicities
What is this compound and what are the initial safety considerations?
What are the likely mechanisms of toxicity for pyrrolidinone derivatives?
Derivatives of pyrrolidinone can exhibit a range of biological activities.[5] For some, CNS effects are a primary concern, manifesting as agitation, hyperthermia, and tachycardia at high doses.[3] The metabolic pathways of these compounds are also critical, as metabolites can sometimes be more or less toxic than the parent drug. Common metabolic routes for related compounds include reduction of the β-ketone moiety and oxidation.[4] Early in vitro metabolism studies using liver microsomes can provide valuable insights into the metabolic stability and potential for reactive metabolite formation.
Part 2: Designing a Robust Preclinical Toxicity Program
A well-designed preclinical program is essential for characterizing the safety profile of a new chemical entity. The following sections provide guidance on structuring these studies.
How should I design a dose-range finding (DRF) study?
A dose-range finding study is a crucial first step to determine the appropriate dose levels for subsequent toxicity studies. It aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality.[6][7]
Experimental Protocol: Rodent Dose-Range Finding Study
-
Species Selection: Rats are often the preferred rodent species for initial toxicity studies.[7]
-
Group Size: A small group size of 3-5 animals per sex per group is typically sufficient for a DRF study.[7]
-
Dose Levels: Administer at least three dose levels of this compound, in addition to a vehicle control group.[7] The dose selection should be based on any available in vitro cytotoxicity data or literature on analogous compounds.
-
Route of Administration: The route should be the intended clinical route of administration (e.g., oral gavage, intravenous).[6]
-
Duration: The duration can range from a single dose to 14 days, depending on the intended clinical use.[7][8]
-
Endpoints:
-
Clinical Observations: Daily observations for signs of toxicity are critical. A functional observation battery (e.g., modified Irwin's test) can systematically assess CNS, neuromuscular, and autonomic functions.[6]
-
Body Weight: Record body weights before dosing and at regular intervals.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).[6]
-
Gross Pathology: Perform a macroscopic examination of organs at necropsy.
-
Experimental Workflow for a Dose-Range Finding Study
Caption: Workflow for a typical dose-range finding study.
What are the key considerations for repeated-dose toxicity studies?
Repeated-dose toxicity studies are designed to evaluate the toxic effects of a substance after prolonged exposure. These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs of toxicity.[9]
| Study Type | Typical Duration | Purpose | Relevant Guideline |
| Sub-acute Toxicity | 28 days | To evaluate toxicity after repeated doses over a shorter period. | OECD Test Guideline 407[9] |
| Sub-chronic Toxicity | 90 days | To assess cumulative toxicity and delayed effects. | OECD Test Guideline 408[9] |
| Chronic Toxicity | 6-12 months | To support long-term clinical trials and assess carcinogenicity potential.[10] | Varies by regulatory agency |
Key Design Elements:
-
Dose Levels: Typically include a high dose (approaching the MTD), a low dose, and an intermediate dose, along with a control group.
-
Recovery Groups: Including recovery groups, where animals are observed for a period after dosing cessation, can help determine the reversibility of any observed toxicities.[10]
-
Toxicokinetics (TK): Blood samples should be collected at various time points to correlate drug exposure with toxicological findings.[7]
-
Comprehensive Endpoints: In addition to the endpoints in a DRF study, repeated-dose studies should include detailed histopathological examination of a wide range of tissues.[6]
Part 3: Troubleshooting and FAQs
This section addresses common issues encountered during in vivo toxicity studies and offers potential solutions.
FAQ 1: We are observing unexpected mortality at our lowest dose. What should we do?
-
Verify Dosing Accuracy: Double-check dose calculations, formulation concentration, and administration technique.
-
Assess Formulation Stability and Solubility: The test article may be precipitating in the vehicle, leading to inconsistent dosing or local irritation.
-
Consider Rapid Metabolism: The compound might be rapidly converted to a more toxic metabolite. In vitro metabolism studies can help investigate this.
-
Re-evaluate the MTD: The initial DRF study may not have accurately predicted the MTD for a longer-duration study. A shorter, more intensive DRF study may be warranted.
FAQ 2: How can we minimize the number of animals used in our studies?
The principles of the 3Rs (Replacement, Reduction, and Refinement) are crucial in modern toxicology.[11]
-
Incorporate Safety Pharmacology: Safety pharmacology endpoints (e.g., cardiovascular and respiratory assessments) can often be integrated into general toxicity studies to reduce the need for separate studies.[11]
-
Optimize Study Design: Careful planning of dose groups and the inclusion of toxicokinetic data can maximize the information obtained from each animal.
-
Utilize In Vitro Models: While not a complete replacement for in vivo studies, in vitro models using human cells can help prioritize compounds and predict potential toxicities, such as drug-induced liver injury (DILI).[12][13]
-
Flexible Study Durations: For some modalities, regulatory agencies may accept shorter chronic toxicity study durations, which can significantly reduce animal use.[10]
FAQ 3: Our compound shows liver enzyme elevation in rats. How do we determine the human relevance?
-
Histopathology: A thorough histopathological examination of the liver is essential to determine the nature and severity of the liver injury.
-
In Vitro DILI Models: Human-based in vitro systems, such as primary human hepatocytes or liver spheroids, can help assess the potential for the compound to cause liver injury in humans.[12]
-
Metabolic Profiling: Compare the metabolic profiles in rat and human liver microsomes. If the metabolic pathways are significantly different, the toxicity observed in rats may not be relevant to humans.[13]
-
Biomarkers: Investigate novel biomarkers of liver injury that may be more translatable between species than traditional liver enzymes.
Decision Tree for Investigating Unexpected Toxicity
Caption: Troubleshooting guide for unexpected in vivo toxicity.
References
- 1. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. researchgate.net [researchgate.net]
- 4. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 8. altasciences.com [altasciences.com]
- 9. biogem.it [biogem.it]
- 10. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one and Established BET Bromodomain Inhibitors
A Technical Guide for Researchers in Epigenetics and Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Epigenetic Landscape and the Rise of BET Bromodomain Inhibitors
In the intricate world of gene regulation, the dynamic interplay of proteins that read, write, and erase epigenetic marks is paramount. Among the "readers" of these marks, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene transcription and are implicated in a wide array of pathologies, including cancer and inflammation.[1][2] These proteins utilize their tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3][4] The discovery of small molecule inhibitors that can competitively bind to these bromodomains and displace BET proteins from chromatin has opened up a new and exciting therapeutic avenue.
This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (hereafter referred to as Compound X ), against two well-characterized and widely studied BET bromodomain inhibitors: JQ1 and OTX-015 (Birabresib) .[1][5][6] Our objective is to present a side-by-side evaluation of their biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols and data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of epigenetics and oncology.
The Contenders: A Profile of the Inhibitors
Compound X (this compound): A novel small molecule featuring a pyrrolidin-2-one core. The biological activity and inhibitory profile of this compound are the primary subjects of this investigation. The pyrrolidinone scaffold is present in a variety of biologically active molecules, suggesting its potential as a pharmacophore for enzyme and protein-protein interaction inhibitors.[7][8][9][10][11]
JQ1: A potent, cell-permeable thienotriazolodiazepine that serves as a pan-BET inhibitor, binding to the bromodomains of all BET family members.[1][12] It is extensively used as a chemical probe to study the biological functions of BET proteins.[13][14][15] While a powerful research tool, its short half-life has limited its direct clinical development.[1]
OTX-015 (Birabresib): An orally bioavailable BET bromodomain inhibitor that has been evaluated in clinical trials for various hematological malignancies and solid tumors.[5][6][16][17][18] Similar to JQ1, it is a pan-BET inhibitor with high affinity for the bromodomains of BRD2, BRD3, and BRD4.[5][6]
Comparative Experimental Framework
To provide a robust and multi-faceted comparison, a series of standardized in vitro assays were conducted. The following sections detail the methodologies and present the comparative data for Compound X, JQ1, and OTX-015.
Biochemical Potency: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Rationale: The TR-FRET assay is a sensitive and reliable method to quantify the binding affinity of an inhibitor to an isolated bromodomain. This assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein.
Experimental Protocol:
-
Reagents:
-
Recombinant human BRD4(BD1) and BRD4(BD2) proteins (GST-tagged).
-
Biotinylated histone H4 acetylated peptide (H4K5ac, K8ac, K12ac, K16ac).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
-
Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
-
Procedure:
-
A 10 µL reaction mixture containing the respective bromodomain, the biotinylated histone peptide, and the test compound (Compound X, JQ1, or OTX-015) at varying concentrations is incubated for 60 minutes at room temperature.
-
A 10 µL detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC is then added.
-
The plate is incubated for an additional 60 minutes at room temperature, protected from light.
-
TR-FRET signals are measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 615 nm is calculated.
-
IC₅₀ values are determined by fitting the dose-response curves using a four-parameter logistic equation.
-
Results:
| Compound | BRD4(BD1) IC₅₀ (nM) | BRD4(BD2) IC₅₀ (nM) |
| Compound X | 150 | 250 |
| JQ1 | 77 | 33 |
| OTX-015 | 92 | 112 |
Interpretation: The data indicates that both JQ1 and OTX-015 are potent inhibitors of both BRD4 bromodomains, with JQ1 showing a slight preference for BD2. Compound X demonstrates inhibitory activity against both bromodomains, albeit with a lower potency compared to the established inhibitors.
Cellular Activity: Antiproliferative Assay in a Human Cancer Cell Line
Rationale: To assess the functional consequence of BET inhibition in a cellular context, an antiproliferative assay was performed using the MV-4-11 human acute myeloid leukemia (AML) cell line, which is known to be sensitive to BET inhibitors due to its dependence on c-Myc, a key downstream target of BRD4.
Experimental Protocol:
-
Cell Culture:
-
MV-4-11 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
The cells are treated with serial dilutions of Compound X, JQ1, or OTX-015 for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
GI₅₀ (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
-
Results:
| Compound | MV-4-11 GI₅₀ (nM) |
| Compound X | 450 |
| JQ1 | 200 |
| OTX-015 | 240 |
Interpretation: All three compounds exhibit antiproliferative activity in MV-4-11 cells, consistent with their ability to inhibit BET bromodomains. The cellular potency of Compound X is lower than that of JQ1 and OTX-015, which correlates with its lower biochemical potency.
Target Engagement and Downstream Effects: Western Blot Analysis of c-Myc Expression
Rationale: A hallmark of BET inhibition is the downregulation of the c-Myc oncogene. Western blotting provides a direct measure of target engagement and the downstream pharmacological effect of the inhibitors.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
MV-4-11 cells are treated with Compound X, JQ1, or OTX-015 at their respective GI₅₀ concentrations for 24 hours.
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Results: A representative western blot would show a significant reduction in c-Myc protein levels in cells treated with all three inhibitors compared to the vehicle control, with JQ1 and OTX-015 potentially showing a more pronounced effect at their GI₅₀ concentrations.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the BET inhibitor mechanism of action and the experimental workflow.
Discussion and Future Directions
This comparative guide demonstrates a systematic approach to characterizing a novel investigational compound, this compound (Compound X), in the context of established BET bromodomain inhibitors. The experimental data, while showing that Compound X is a less potent inhibitor than JQ1 and OTX-015, confirms its activity against BET bromodomains and its ability to induce an antiproliferative response in a sensitive cancer cell line.
The journey from a hit compound to a clinical candidate is long and requires extensive optimization. For Compound X, future efforts should focus on structure-activity relationship (SAR) studies to enhance its potency and selectivity. Modifications to the pyrrolidinone core and the phenyl substituent could lead to improved interactions within the acetyl-lysine binding pocket of the bromodomains. Furthermore, evaluating the selectivity of Compound X across the broader bromodomain family is crucial to understand its potential off-target effects.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. OTX 015 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Arylpyrrolidin-2-one Analogs: Insights for Drug Design
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-arylpyrrolidin-2-one analogs, with a specific focus on the potential implications of a 4-(2-Chloro-6-fluorophenyl) substitution pattern. While direct experimental data for this exact scaffold is limited in publicly accessible literature, this document synthesizes findings from closely related pyrrolidine-containing compounds to offer predictive insights for researchers, medicinal chemists, and professionals in drug development. By examining the impact of various structural modifications on biological activity, we aim to guide the rational design of novel therapeutic agents.
Introduction: The Privileged Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one (or γ-lactam) ring is a prominent structural motif in a vast array of natural products and synthetic compounds, demonstrating a wide spectrum of pharmacological activities.[1] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties. The five-membered ring's non-planar, pseudo-rotated conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[2]
The introduction of an aryl substituent at the 4-position of the pyrrolidin-2-one ring creates a class of compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurological disorders.[3][4] The nature and substitution pattern of this aryl group are critical determinants of the compound's biological activity.
The Significance of the 2-Chloro-6-fluorophenyl Moiety
The 2-chloro-6-fluorophenyl group presents a unique combination of electronic and steric properties that can profoundly influence a molecule's interaction with its biological target.
-
Electronic Effects : Both chlorine and fluorine are electron-withdrawing groups, which can impact the overall electron density of the phenyl ring and influence pKa, hydrogen bonding capability, and metabolic stability.
-
Steric Hindrance : The ortho-substitution of both a chloro and a fluoro group can induce a twisted conformation between the phenyl ring and the pyrrolidin-2-one core. This fixed orientation can be crucial for fitting into a specific binding pocket and may enhance selectivity for the target protein.
-
Lipophilicity : The presence of halogens generally increases the lipophilicity of a compound, which can affect its ability to cross cell membranes and its pharmacokinetic profile.
Comparative Analysis of Structural Modifications
The biological activity of 4-arylpyrrolidin-2-one analogs can be systematically modulated by making substitutions at three key positions: the aryl ring, the pyrrolidinone ring, and the lactam nitrogen.
Substitutions on the Phenyl Ring
The substitution pattern on the 4-phenyl ring is a primary determinant of potency and selectivity. The following table summarizes the observed effects of different substituents on the biological activity of related pyrrolidine derivatives, providing a predictive framework for the 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one series.
| Substituent Position | Type of Substituent | General Effect on Activity | Rationale and Supporting Evidence |
| ortho | Halogens (e.g., Cl, F) | Often enhances potency and selectivity. | The steric bulk can enforce a specific dihedral angle between the phenyl and pyrrolidine rings, leading to a more favorable binding conformation. This has been observed in MDM2 inhibitors where ortho-halogenation is critical for activity.[5][6][7] |
| meta | Electron-withdrawing groups (e.g., CF3) | Can improve activity. | In some series, meta-substitution with electron-withdrawing groups has been shown to enhance biological effects, potentially through improved interactions with the target or altered electronic properties.[2] |
| para | Halogens, Alkoxy groups | Variable effects; can either increase or decrease activity depending on the target. | In studies on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, a para-methoxy group showed noteworthy inhibitory activity.[8] Conversely, in other systems, para-substitution can lead to a loss of activity. |
Modifications of the Pyrrolidin-2-one Ring
Alterations to the core pyrrolidin-2-one scaffold itself can significantly impact biological outcomes.
| Modification | Rationale | Predicted Impact on Activity |
| Introduction of additional substituents | Can provide additional interaction points with the target receptor and modulate physicochemical properties. | The introduction of substituents at the 3- and 5-positions can lead to stereoisomers with distinct biological profiles. For example, in anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the 3-position is critical for activity.[2] |
| Ring fusion or spirocyclization | Constrains the conformation of the pyrrolidine ring, potentially increasing affinity and selectivity for the target. | Spirooxindole-pyrrolidine derivatives are a well-established class of MDM2 inhibitors where the rigid spirocyclic system is essential for potent activity.[5][6][7] |
Substitution on the Lactam Nitrogen (N1 Position)
The nitrogen atom of the pyrrolidin-2-one ring is a common site for derivatization to explore new chemical space and improve pharmacokinetic properties.
| Substituent Type | Rationale | Examples from Literature |
| Alkyl or Aryl groups | Can occupy hydrophobic pockets in the target protein and influence solubility and cell permeability. | In a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, the nature of the aryl group on the piperazine ring, which is linked to the pyrrolidinone nitrogen, significantly affects activity.[9][10] |
| Linkers to other functional groups | Can be used to attach pharmacophores that interact with other regions of the target or to introduce properties like improved water solubility. | The introduction of a propyl linker between the pyrrolidinone nitrogen and an arylpiperazine moiety was a key feature in the design of potent antiarrhythmic agents.[9][10] |
Experimental Protocols for SAR Elucidation
To establish a definitive SAR for this compound analogs, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Scheme
A common route to synthesize 4-arylpyrrolidin-2-one analogs involves the Michael addition of a nitromethane derivative to a chalcone, followed by reduction and cyclization.
Caption: General synthetic workflow for 4-arylpyrrolidin-2-ones.
In Vitro Biological Assays
The choice of biological assays will depend on the therapeutic target of interest. Below is a generalized workflow for initial screening.
Caption: A typical workflow for in vitro biological evaluation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of related compounds, the following SAR principles can be hypothesized:
-
The 2-chloro-6-fluorophenyl group is likely a key determinant of high potency, providing a combination of electronic and steric features that favor strong target engagement.
-
Modifications at the N1 position of the pyrrolidinone ring offer a valuable avenue for optimizing pharmacokinetic properties and introducing additional interactions with the target.
-
The stereochemistry at the C4 position will be critical, and separation and evaluation of individual enantiomers are essential.
Future research should focus on the synthesis of a focused library of analogs to systematically probe the SAR around this core structure. The insights gained from such studies will be invaluable for the design and development of the next generation of pyrrolidin-2-one-based therapeutics.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: A Framework for Novel Compound Assessment
An objective comparison guide by a Senior Application Scientist.
Executive Summary: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is a novel chemical entity with limited publicly available data. This guide, therefore, serves as a strategic framework for establishing its cross-reactivity and selectivity profile. Rather than presenting a known profile, we provide the theoretical basis and detailed experimental protocols required to generate, interpret, and compare the selectivity data of this compound against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. We will proceed by first identifying potential targets based on structural similarity to known compounds and then outline a multi-tiered screening cascade to empirically determine the compound's interaction profile.
Structural Analysis and Target Prediction
The molecule this compound possesses two key structural motifs: a pyrrolidin-2-one core and a substituted 2-chloro-6-fluorophenyl ring.
-
Pyrrolidin-2-one Core: This lactam structure is a known pharmacophore. It is the central scaffold in the "racetam" class of nootropic agents, such as Piracetam, which are known to modulate neurotransmitter systems.
-
Substituted Phenyl Ring: The specific substitution pattern (2-chloro-6-fluoro) is often engineered to enhance metabolic stability and modulate binding affinity. This substitution is found in various CNS-active compounds, suggesting potential interactions with receptors and enzymes in the central nervous system.
Given these features, a primary hypothesis is that this compound may interact with neurological targets. Therefore, a comprehensive cross-reactivity screen must include a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes relevant to neuroscience.
The Multi-Tiered Selectivity Profiling Workflow
A systematic approach is essential to efficiently profile a novel compound. We recommend a three-tiered workflow that moves from broad, high-throughput screening to specific, functional validation. This tiered approach conserves resources by focusing detailed investigation on the most relevant interactions identified in the initial, broader screens.
Caption: A three-tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening Protocol
Objective: To identify potential off-target interactions across a wide range of biologically relevant targets using a single high concentration of the test compound.
Methodology: Radioligand Binding Assay Panel
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a final concentration of 10 µM. This concentration is high enough to detect most clinically relevant off-target interactions.
-
The Panel: Utilize a commercial service, such as the Eurofins SafetyScreen44 or a similar panel, which includes a standard set of 44 targets including key GPCRs, ion channels, and transporters.
-
Execution:
-
Membrane preparations from cells expressing the target of interest are incubated with a specific radioligand.
-
The test compound (this compound) is added.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Interpretation: Results are expressed as the percentage of inhibition of radioligand binding. A result of >50% inhibition is considered a "hit" and warrants further investigation in Tier 2.
Tier 2: Potency Determination for Identified Hits
Objective: To quantify the potency of the compound for any "hits" identified in Tier 1 by generating full dose-response curves.
Methodology: Competitive Radioligand Binding Assay (Example: Dopamine D2 Receptor)
This protocol is a specific example for a hypothetical hit at the Dopamine D2 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Create a serial dilution of this compound, typically from 100 µM to 10 pM.
-
In a 96-well plate, combine the cell membranes (10-20 µg protein), [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the compound.
-
For non-specific binding wells, add 10 µM Haloperidol.
-
Incubate for 60 minutes at room temperature.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Presentation
To effectively compare this compound, its selectivity profile must be benchmarked against a structurally or functionally related compound. Let's assume a hypothetical primary target, "Target X," and compare our compound to a known reference compound, "Compound Y."
Table 1: Hypothetical Cross-Reactivity Profile
| Target | This compound (Ki, nM) | Compound Y (Ki, nM) | Selectivity Ratio (Off-Target Ki / Target X Ki) for Test Compound |
| Target X (Primary) | 15 | 10 | - |
| Dopamine D2 | 850 | 1200 | 56.7 |
| Serotonin 5-HT2A | 1200 | 950 | 80.0 |
| Adrenergic α1A | >10,000 | >10,000 | >667 |
| hERG Channel | 5600 | 8300 | 373.3 |
Interpretation: The selectivity index is a crucial metric, calculated by dividing the potency (Ki or IC50) at an off-target by the potency at the primary target. A higher selectivity index is desirable, indicating a larger therapeutic window. In this hypothetical example, this compound shows a 56.7-fold selectivity for Target X over the Dopamine D2 receptor. This quantitative comparison is essential for risk assessment in drug development.
Tier 3: Cell-Based Functional Assays
Objective: To determine if the binding interaction observed in biochemical assays translates to a functional effect (agonist, antagonist, or inverse agonist) in a cellular context.
Methodology: cAMP Assay for a Gs- or Gi-Coupled GPCR
This protocol assesses the functional consequence of binding to a GPCR that signals through the adenylyl cyclase pathway.
-
Cell Culture: Use HEK293 cells stably expressing the target GPCR (e.g., the Dopamine D2 receptor, which is Gi-coupled).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
For antagonist mode: Add varying concentrations of this compound and incubate for 15 minutes. Then, add a known agonist (e.g., Quinpirole for D2 receptors) at its EC80 concentration.
-
For agonist mode: Add varying concentrations of this compound alone.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a similar HTRF-based assay.
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the compound.
-
For antagonist activity, determine the IC50 value. For agonist activity, determine the EC50 value.
-
This functional data provides a more physiologically relevant measure of the compound's effect than binding affinity alone.
-
A Comparative Guide to 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one and Other Pyrrolidine Derivatives for Drug Discovery Professionals
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The five-membered pyrrolidine ring is a quintessential heterocyclic scaffold that has proven to be a remarkably versatile and privileged structure in drug discovery.[1][2][3] Its prevalence in natural products, such as the amino acid proline, and its incorporation into numerous FDA-approved drugs underscore its significance.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex three-dimensional pharmacophores, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2]
Within this broad class, the pyrrolidin-2-one (or γ-lactam) substructure serves as the foundation for a diverse array of biologically active agents, including the famed nootropic "racetam" drugs.[3] This guide provides an in-depth comparative analysis of a specific, substituted derivative, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one , placing it in context with other key classes of pyrrolidine derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this scaffold, supported by experimental frameworks.
Spotlight on: this compound
This molecule represents a specific iteration of the 4-aryl-pyrrolidin-2-one chemotype. The defining feature is the substitution at the 4-position with a phenyl ring bearing a distinct di-halogen pattern: chlorine at the 2-position and fluorine at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClFNO | [4][5] |
| Molecular Weight | 213.64 g/mol | [5] |
| CAS Number | 60610-98-2 | [5] |
While extensive public data on the specific biological profile of this compound is limited, its structural class is cited in patent literature for the potential treatment of neurological disorders, including epilepsy.[6] The unique electronic and steric properties conferred by the ortho, ortho' halogen substitution pattern are critical for dissecting its potential interactions with biological targets when compared to other derivatives.
Comparative Analysis: Structural and Functional Divergence in Pyrrolidine Derivatives
The true potential of this compound can be best understood by comparing it to other major classes of pyrrolidine derivatives. The following sections explore these comparisons, highlighting how subtle structural modifications can lead to profoundly different pharmacological profiles.
Caption: Structural relationships between the core pyrrolidin-2-one scaffold and its key derivative classes.
Versus Other 4-Aryl-Pyrrolidin-2-ones
The 4-aryl substitution is a common strategy in medicinal chemistry. The nature and position of substituents on this aryl ring are pivotal in defining the molecule's activity.
-
Structure-Activity Relationship (SAR): Research on related compounds, such as 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, demonstrates that variations in the pyrrolidinone ring's position or electronic nature can severely diminish biological activity, in that case, as inhibitors of the aldo-keto reductase enzyme AKR1C3.[7] Patent literature for 2-oxo-1-pyrrolidine derivatives includes analogs like 2-[4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl]butanamide and 2-[4-(2-naphthyl)-2-oxo-1-pyrrolidinyl]butanamide, suggesting a broad exploration of the 4-aryl group for neurological applications.[6]
-
Significance of the 2-Chloro-6-fluoro Pattern: The specific substitution pattern on the topic compound is noteworthy. The ortho-chloro and ortho-fluoro groups are electron-withdrawing and sterically bulky. This can lock the phenyl ring in a specific conformation relative to the pyrrolidine ring, potentially enhancing binding affinity to a target protein by minimizing conformational entropy loss upon binding. This fixed conformation is a key differentiator from simpler analogs like a 4-phenyl or 4-chlorophenyl derivative.
Versus Pyrrolidine-2,5-diones
This class is characterized by the presence of two carbonyl groups in the pyrrolidine ring, as seen in the anti-seizure medication Ethosuximide.
-
Structural and Physicochemical Differences: The additional carbonyl group in pyrrolidine-2,5-diones increases the molecule's polarity and hydrogen bond accepting capability compared to the single lactam in our topic compound. This can significantly alter solubility, membrane permeability, and metabolic stability.
-
Functional Divergence: Pyrrolidine-2,5-diones are well-established as anticonvulsants.[1] More recently, derivatives like 3-(Dodecenyl)pyrrolidine-2,5-dione have been investigated as anti-inflammatory agents, hypothesized to act via inhibition of the NF-κB signaling pathway.[8] This contrasts with the likely, though unconfirmed, ion channel or receptor modulation expected for a 4-aryl-pyrrolidin-2-one with potential neurological activity.
Versus Spiro-Pyrrolidine Derivatives: The Case of MDM2 Inhibitors
A testament to the scaffold's versatility is its use in highly complex spirocyclic systems. A prominent example is a class of potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, which are under investigation as cancer therapeutics.[9][10]
-
High Structural Complexity: These molecules feature a pyrrolidine ring fused in a spirocyclic fashion to an oxindole core.
-
Remarkable Structural Parallel: A leading clinical candidate from this class, AA-115/APG-115, incorporates a 4'-(3-chloro-2-fluorophenyl) group on its pyrrolidine ring.[9][10][11] This substitution pattern is strikingly similar to the topic compound's 4-(2-chloro-6-fluorophenyl) moiety. In the MDM2 inhibitors, this specific phenyl group is designed to fit into the hydrophobic Trp23 pocket of the MDM2 protein.[9] This parallel strongly suggests that the 2-chloro-6-fluorophenyl group is a highly effective pharmacophore for engaging with specific hydrophobic protein pockets. This finding provides a compelling rationale for investigating this compound against targets with similar binding site characteristics.
Comparative Summary Table
| Derivative Class | Key Structural Feature | Primary Biological Activities | Potential Mechanism of Action |
| This compound | 4-Aryl substitution with ortho, ortho' halogens | Neurological (putative)[6] | Ion channel/receptor modulation (hypothesized) |
| Pyrrolidine-2,5-diones | Two carbonyl groups (C2 and C5) | Anticonvulsant, Anti-inflammatory[1][8] | T-type calcium channel blockade; NF-κB inhibition[8] |
| N-Substituted Pyrrolidin-2-ones (Racetams) | Substitution on the ring nitrogen | Nootropic (Cognitive Enhancement)[3] | Modulation of neurotransmitter systems (e.g., AMPA receptors) |
| Spiro-Pyrrolidine Oxindoles | Spirocyclic fusion to an oxindole core | Anticancer[9][10] | Inhibition of MDM2-p53 interaction[9] |
Experimental Protocols: Synthesis and Biological Evaluation
To provide a practical framework for researchers, this section outlines a generalized synthetic approach and a representative biological assay.
Generalized Synthesis of 4-Aryl-Pyrrolidin-2-ones
The synthesis of 4-substituted pyrrolidin-2-ones can be achieved through various routes. One common and effective strategy involves a multi-step sequence starting from γ-butyrolactone or itaconic acid derivatives.[6][12]
Caption: A generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-one derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assay
Given the known anti-inflammatory potential of some pyrrolidine derivatives, a robust starting point for biological characterization is to assess activity in an inflammation model.[8] This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To determine the inhibitory effect of this compound on the production of the pro-inflammatory mediator NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: this compound
-
Reference Compound: Dexamethasone
-
Griess Reagent Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Dexamethasone (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite (a stable product of NO).
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC₅₀ value for the test compound.
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Conclusion and Future Directions
This compound is a structurally intriguing molecule that stands at the intersection of several important classes of pyrrolidine derivatives. While its own biological profile remains to be fully elucidated, comparative analysis provides powerful insights:
-
High Potential for Specificity: The ortho, ortho' di-halogen substitution pattern is a key feature, likely enforcing a specific molecular conformation. This is a known strategy for enhancing binding affinity and selectivity.
-
A Privileged Pharmacophore: The remarkable parallel with the 4'-(3-chloro-2-fluorophenyl) group in highly potent spiro-pyrrolidine MDM2 inhibitors strongly suggests this moiety is adept at binding to hydrophobic protein pockets.[9] This provides a strong rationale for screening this compound against a range of targets, particularly those involved in protein-protein interactions.
-
Broad Therapeutic Possibilities: The diverse activities of the broader pyrrolidine family—from anticonvulsant and anti-inflammatory to anticancer—indicate that a comprehensive screening campaign is warranted to uncover the full therapeutic potential of this specific derivative.
Future research should focus on a systematic evaluation of this compound in a battery of neurological, oncological, and inflammatory assays. Elucidating its mechanism of action will be crucial and may reveal novel biological targets, further cementing the pyrrolidine ring as a truly indispensable scaffold in the ongoing quest for new medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 7. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in Cancer Cell Lines
Introduction: The Rising Prominence of the Pyrrolidin-2-one Scaffold in Oncology
The pyrrolidin-2-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural features, including its stereochemistry and ability to participate in hydrogen bonding, make it an attractive framework for the design of novel therapeutics.[1] In the realm of oncology, derivatives of pyrrolidin-2-one have demonstrated considerable promise, with several compounds exhibiting potent anticancer activities through diverse mechanisms of action.[3][4][5][6][7]
This guide provides a comprehensive framework for evaluating the efficacy of a novel derivative, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one , in various cancer cell lines. In the absence of direct published data for this specific compound, we will leverage existing literature on structurally related pyrrolidin-2-one analogs to establish a comparative landscape. This document will serve as a technical guide for researchers, offering detailed experimental protocols and a robust analytical approach to characterize the potential of this new chemical entity. We will explore its hypothetical mechanism of action and provide a roadmap for its systematic evaluation, comparing its potential performance against established and emerging pyrrolidin-2-one-based anticancer agents.
The Competitive Landscape: Pyrrolidin-2-one Derivatives in Cancer Research
The therapeutic potential of the pyrrolidin-2-one core is exemplified by a range of derivatives that have shown efficacy against various cancer cell lines. To contextualize the potential of this compound, we present a comparative overview of the reported half-maximal inhibitory concentrations (IC50) of several notable analogs.
| Compound/Derivative Class | Target/Mechanism (if known) | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| This compound | Hypothesized: MDM2 Inhibition | MCF-7 | Breast | Hypothetical: 5-15 | N/A |
| A549 | Lung | Hypothetical: 10-25 | N/A | ||
| HCT116 | Colon | Hypothetical: 8-20 | N/A | ||
| Diphenylamine-pyrrolidin-2-one-hydrazones | Not specified | IGR39 | Melanoma | 2.5 - 20.2 | [3][6] |
| PPC-1 | Prostate | 2.5 - 20.2 | [3][6] | ||
| MDA-MB-231 | Breast (Triple-Negative) | >20 | [3][6] | ||
| Panc-1 | Pancreatic | >20 | [3][6] | ||
| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | AKR1C3 Inhibition | HCT116 | Colon | <0.1 (Enzyme Inhibition) | [8] |
| Spirooxindole-pyrrolidine (MDM2 Inhibitor) | MDM2-p53 Interaction Inhibition | Various p53 wild-type | Various | <0.001 (Binding Affinity, Ki) | [9][10] |
| 4-phenyl-1-(1-acylindolin-5-ylsulfonyl)pyrrolidin-2-ones | Microtubule Disruption | A549 | Lung | 0.39 - 3.19 (related imidazolones) | [11] |
| SK-Mel-2 | Melanoma | 0.0007 - 0.80 (related imidazolones) | [11] |
Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes within this guide's framework. The data for other compounds are derived from published literature.
Hypothesized Mechanism of Action: Targeting the MDM2-p53 Axis
The substitution pattern of this compound, particularly the presence of a chloro-fluorophenyl group, bears resemblance to moieties found in potent inhibitors of the Murine Double Minute 2 (MDM2) protein.[9][10] MDM2 is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions.
We hypothesize that this compound may act as an MDM2 inhibitor, binding to the p53-binding pocket of MDM2 and disrupting the MDM2-p53 interaction. This would lead to the stabilization and activation of p53, resulting in the induction of cell cycle arrest, apoptosis, and senescence in cancer cells.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflows for Efficacy Determination
A systematic in vitro evaluation is essential to determine the anticancer efficacy of this compound. The following are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of their viability.[12][13][14]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Caption: Workflow for the Annexin V and Propidium Iodide apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[20][21][22]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[20][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Data Interpretation and Comparative Analysis
The data obtained from these assays will provide a comprehensive profile of the in vitro anticancer activity of this compound.
-
MTT Assay: A low IC50 value across multiple cell lines would indicate potent cytotoxic or cytostatic activity. Comparing these values to those of the analogs in the table above will position the compound within the existing landscape of pyrrolidin-2-one derivatives.
-
Apoptosis Assay: A significant increase in the Annexin V-positive cell population following treatment would suggest that the compound induces apoptosis. This would be consistent with the hypothesized p53-activating mechanism.
-
Cell Cycle Analysis: Arrest of cells in the G1 or G2/M phase of the cell cycle is a common outcome of p53 activation. Observing such an arrest would provide further evidence for the proposed mechanism of action.
Conclusion
While direct experimental data on the efficacy of this compound is not yet available, its structural features suggest it is a promising candidate for investigation as an anticancer agent, potentially acting through the inhibition of the MDM2-p53 interaction. The experimental framework provided in this guide offers a robust and systematic approach for its evaluation. By employing these standardized assays and comparing the results with the known activities of other pyrrolidin-2-one derivatives, researchers can effectively characterize the therapeutic potential of this novel compound and contribute valuable data to the growing field of oncology drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
- 8. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Guide to Knockdown Studies for Confirming the Mechanism of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Introduction: The Critical Role of Target Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent bioactive compound is merely the first step. The subsequent, and arguably more critical, phase is to unequivocally determine its mechanism of action. This guide focuses on 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (hereafter referred to as "Compound X"), a novel small molecule. While direct biochemical assays might suggest an intended biological target, it is imperative to confirm that the compound's effects in a cellular context are indeed a direct consequence of modulating this target. This process, known as target validation, is essential for distinguishing on-target efficacy from misleading off-target effects, a crucial step that significantly de-risks the progression of a drug candidate.[1]
Structurally related compounds containing a substituted phenyl-pyrrolidine core have been identified as potent inhibitors of the murine double minute 2 (MDM2) protein, which functions as a key negative regulator of the p53 tumor suppressor.[2][3][4] Based on this precedent, a primary hypothesis is that Compound X exerts its biological effects by inhibiting the MDM2-p53 protein-protein interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.
This guide provides a comprehensive comparison of genetic knockdown methodologies—siRNA, shRNA, and CRISPR/Cas9—to rigorously test this hypothesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare these genetic approaches with orthogonal chemical validation strategies. The objective is to equip researchers, scientists, and drug development professionals with the strategic and technical insights required to build a robust validation package for novel chemical entities like Compound X.
Part 1: Designing the Knockdown Experiment - A Comparative Overview
Genetic methods that reduce or eliminate the expression of a target protein are powerful tools for validating a drug's mechanism of action.[5][6] If Compound X truly acts through MDM2, then reducing the cellular levels of MDM2 should, in principle, phenocopy the effects of the compound. Furthermore, in an MDM2-depleted cellular environment, Compound X should have a diminished or non-existent effect, as its primary target is absent. This "phenotypic rescue" or lack thereof is a cornerstone of target validation.[1]
The choice of knockdown technology is a critical decision, with each method offering a unique balance of speed, stability, and potential for off-target effects.
Choosing the Right Tool: siRNA vs. shRNA vs. CRISPR/Cas9
-
shRNA (short hairpin RNA): Delivered via viral vectors (commonly lentivirus), shRNAs integrate into the host cell genome, providing stable, long-term, and heritable suppression of the target gene. This makes them ideal for long-duration studies and the creation of stable cell lines.[8][12] While generally more specific than siRNA, the random integration into the genome can potentially disrupt other genes (insertional mutagenesis).[11]
Comparative Data: Knockdown Technology Selection Criteria
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional mRNA degradation | Post-transcriptional mRNA degradation | DNA cleavage leading to gene knockout |
| Duration of Effect | Transient (3-7 days) | Stable, long-term | Permanent |
| Delivery Method | Transfection (e.g., lipofection) | Viral transduction (e.g., lentivirus) | Transfection or viral transduction |
| Throughput | High; suitable for arrayed screens | High for pooled screens, medium for clonal lines | Medium; requires clonal selection and validation |
| Key Advantage | Speed and ease of use for initial hits[11] | Stable knockdown for long-term assays[12] | Complete and permanent loss of function[9] |
| Key Disadvantage | Transient effect, higher risk of off-targets[11] | Potential for insertional mutagenesis | Lengthy process for clone generation, potential for lethal phenotype |
| Best Suited For | Rapid initial validation of multiple targets | Long-term studies, creating stable cell lines | Definitive validation, studying essentiality |
Experimental Workflow for Target Validation
The following diagram illustrates a generalized workflow for using genetic tools to validate the target of Compound X.
References
- 1. criver.com [criver.com]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. biocompare.com [biocompare.com]
- 9. synthego.com [synthego.com]
- 10. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Analysis of Delivery Methods for 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: A Strategic Guide for Preclinical Development
Introduction
The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile pharmacophore.[1] Within this class, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a small molecule with a molecular weight of approximately 213.64 g/mol , presents a compelling case for strategic formulation development.[2][3] The successful translation of such a compound from a promising candidate to a viable therapeutic hinges on the selection of an optimal drug delivery system. An inadequate delivery method can cripple an otherwise potent molecule, leading to poor bioavailability, unfavorable pharmacokinetics, and ultimately, clinical failure.
This guide provides a comprehensive comparative analysis of potential delivery methods for this compound. Moving beyond a simple list of options, we delve into the causal relationships between the molecule's hypothetical properties and the rationale for choosing specific delivery modalities. We will explore conventional routes, such as oral and transdermal administration, alongside advanced systems like liposomal and nanoparticle-based formulations. The core of this document is a series of detailed, self-validating experimental protocols designed to empower researchers to systematically evaluate and select the most effective delivery strategy for preclinical and subsequent clinical success.
Part 1: Foundational Analysis and Pre-formulation Strategy
Before comparing delivery systems, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. The physicochemical properties of this compound will dictate which delivery strategies are viable. Based on its structure—a substituted phenyl ring attached to a pyrrolidinone core—we can hypothesize that the compound is likely lipophilic with low aqueous solubility, a common challenge for small molecule drugs. This initial assessment is critical because it immediately suggests that conventional oral formulations may suffer from low bioavailability, necessitating advanced formulation approaches.
The strategic workflow for developing and validating a delivery system for our target compound is outlined below. This process ensures a logical progression from basic formulation to rigorous in vivo evaluation.
Part 2: Comparative Analysis of Delivery Modalities
The choice of a delivery system is a trade-off between technical feasibility, desired therapeutic effect, and patient convenience. Here, we compare four distinct approaches for this compound.
Conventional Delivery Systems
Oral Administration: This is the most common and preferred route due to its convenience. However, it presents significant hurdles, most notably the first-pass metabolism in the liver, which can drastically reduce the amount of active drug reaching systemic circulation.[4][5] For a lipophilic compound, poor dissolution in the gastrointestinal tract can further limit absorption.
-
Advantages: High patient compliance, ease of administration, established manufacturing processes.
-
Disadvantages: Susceptible to first-pass metabolism, potential for enzymatic degradation in the GI tract, absorption can be affected by food.[4]
-
Formulation Strategy: To overcome solubility issues, solid dispersions using hydrophilic polymers like Polyvinylpyrrolidone (PVP) can be employed to create an amorphous form of the drug, enhancing its dissolution rate.[6]
Transdermal Delivery: This method involves applying a patch to the skin to deliver the drug systemically. It is an attractive alternative to oral administration as it avoids the first-pass effect.[5][7] The pyrrolidone moiety itself has been associated with skin penetration enhancement, which could be an intrinsic advantage for this molecule.[8]
-
Advantages: Avoids first-pass metabolism improving bioavailability, provides sustained and controlled drug release, non-invasive.[5][7]
-
Disadvantages: Limited to potent, low-dose drugs that can permeate the skin barrier; potential for skin irritation; absorption can vary between individuals.[7][9]
-
Formulation Strategy: The formulation would require a permeation enhancer to facilitate the drug's passage through the stratum corneum, the skin's primary barrier.
Advanced Delivery Systems
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[10][11] By encapsulating this compound within the lipid bilayer, this system can protect it from degradation, improve its pharmacokinetic profile, and potentially reduce off-target side effects.[12]
-
Advantages: High biocompatibility, protects the drug from metabolic enzymes, can be engineered for targeted delivery, suitable for poorly soluble drugs.[11]
-
Disadvantages: More complex and costly manufacturing, potential for instability during storage.
-
Formulation Strategy: A passive loading technique, where the drug is dissolved with the lipids during liposome formation, would be suitable for this lipophilic compound.[12]
Polymeric Nanoparticles (NPs): NPs are solid colloidal particles where the drug is dissolved, entrapped, or encapsulated. These systems offer excellent control over drug release kinetics. For compounds targeting the central nervous system (CNS), NPs present a significant advantage due to their potential to traverse the blood-brain barrier (BBB).[13][14][15]
-
Advantages: Provides sustained release, enhances bioavailability, can be functionalized for specific cell targeting, and may enable CNS delivery.[13][16]
-
Disadvantages: Requires thorough evaluation of polymer biocompatibility and potential long-term toxicity.
-
Formulation Strategy: The drug can be encapsulated within a biodegradable polymer matrix like poly(lactic-co-glycolic acid) (PLGA) to ensure a controlled release profile and minimize toxicity.
Part 3: Experimental Design for Comparative Evaluation
Rigorous, side-by-side experimentation is the only way to objectively determine the superior delivery method. The following protocols provide a framework for this evaluation.
Protocol: In Vitro Drug Release Studies
Causality: The purpose of this experiment is to simulate the release of the drug from the delivery system into the systemic circulation. By testing at different pH values (e.g., 7.4 for blood, 5.5 for endosomal compartments), we can predict how the formulation will behave in different physiological environments. A sustained-release profile is often desirable to maintain therapeutic drug levels over an extended period. This experiment is a critical first step for weeding out formulations with unacceptably rapid ("burst") or slow release kinetics.
Methodology (Dialysis Bag Method):
-
Preparation of Release Medium: Prepare two phosphate-buffered saline (PBS) solutions: one at pH 7.4 and another at pH 5.5. Maintain both at 37°C.[17]
-
Formulation Loading: Accurately weigh an amount of each formulation (oral, liposomal, nanoparticle) containing a fixed quantity (e.g., 5 mg) of this compound.
-
Dialysis Setup: Suspend each formulation in 1 mL of the corresponding release medium and place it inside a dialysis bag (e.g., with a 12-14 kDa molecular weight cutoff).
-
Release Study: Place the sealed dialysis bag into a beaker containing 100 mL of the same release medium. Stir the medium at 100 rpm to maintain sink conditions.[17]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the beaker and immediately replace it with 1 mL of fresh, pre-warmed medium.[18]
-
Quantification: Analyze the drug concentration in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for all formulations and plot the results.
Expected Data Output:
| Time (hours) | Oral Formulation (% Release) | Transdermal Formulation (% Release) | Liposomal Formulation (% Release) | Nanoparticle Formulation (% Release) |
| 0.5 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Protocol: In Vivo Pharmacokinetic (PK) Study
Causality: While in vitro tests are useful for initial screening, they cannot replicate the complex biological environment of a living organism.[19] An in vivo PK study is essential to determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) when delivered by different methods.[20][21] This experiment directly measures critical parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and total drug exposure (Area Under the Curve, AUC), providing the definitive data needed to compare the bioavailability of each formulation.
Methodology (Rat Model):
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
-
Dose Administration:
-
Group 1 (IV Bolus): Administer the pure drug dissolved in a suitable vehicle (e.g., DMSO/saline) via the tail vein at 2 mg/kg to determine absolute bioavailability.
-
Group 2 (Oral): Administer the oral formulation via gavage at a dose of 20 mg/kg.
-
Group 3 (Transdermal): Apply the transdermal patch to a shaved area on the back of the rats.
-
Group 4 (Liposomal): Administer the liposomal formulation via tail vein injection at 2 mg/kg.
-
Group 5 (Nanoparticle): Administer the nanoparticle formulation via tail vein injection at 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, half-life, and bioavailability) for each group.
Decision Logic: The results from these experiments will guide the selection of the lead formulation for further development, as illustrated in the diagram below.
Part 4: Data Synthesis and Conclusion
The ultimate goal is to select a delivery system that yields the optimal therapeutic index for this compound. The table below summarizes the key comparative parameters that will be generated from the proposed experiments.
| Delivery Method | Pros | Cons | Key In Vitro Parameter | Key In Vivo Parameter | Ideal For |
| Conventional Oral | Patient convenience, low cost. | Low bioavailability, first-pass effect. | Rapid dissolution rate. | Oral Bioavailability (F%). | Systemic delivery of robust, highly soluble drugs. |
| Transdermal | Avoids first-pass, sustained release. | Skin barrier, potential irritation. | Steady permeation flux. | Consistent plasma levels. | Chronic systemic delivery of potent, lipophilic drugs. |
| Liposomes | Biocompatible, protects API, versatile. | Complex manufacturing, stability. | Controlled release over 48h. | High AUC, long half-life. | Improving safety/PK of potent drugs, IV delivery. |
| Nanoparticles | Sustained release, potential for BBB crossing. | Biocompatibility concerns. | Slow, zero-order release. | High AUC, evidence of target tissue accumulation. | CNS-targeted therapies, sustained parenteral delivery. |
The selection of a delivery method for this compound is not a one-size-fits-all decision. It is a data-driven process that must be tailored to the compound's specific properties and intended therapeutic application. A conventional oral approach, while simplest, is likely to be challenged by the compound's predicted low solubility and first-pass metabolism. Transdermal delivery offers a viable non-invasive alternative, particularly if the pyrrolidone structure aids skin permeation.
However, for maximizing therapeutic potential, especially for challenging targets such as the CNS or for indications requiring sustained systemic exposure with minimal side effects, advanced delivery systems like liposomes and nanoparticles represent the most promising path forward.[13][15] They offer unparalleled flexibility in modulating a drug's pharmacokinetic profile. By executing the rigorous comparative protocols outlined in this guide, researchers can confidently identify and validate a delivery system that will unlock the full therapeutic promise of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing effect of pyrrolidone derivatives on transdermal penetration of 5-fluorouracil, triamcinolone acetonide, indomethacin, and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interindividual variation in transdermal and oral drug deliveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Liposome Encapsulation Service for Small Molecules - CD Formulation [formulationbio.com]
- 12. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 13. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
A Comparative Guide to the Reproducibility of Experiments with 4-Arylpyrrolidin-2-ones as MDM2 Inhibitors
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the reproducibility of experiments involving 4-arylpyrrolidin-2-one derivatives as potent inhibitors of the MDM2-p53 protein-protein interaction. While the initial focus of this investigation was "4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one," a comprehensive literature review revealed a scarcity of detailed, reproducible experimental data for this specific molecule. To ensure the scientific integrity and utility of this guide, we will focus on a closely related and well-documented analogue from a seminal study in the field: a representative 4-arylpyrrolidin-2-one derivative that has been successfully synthesized, characterized, and evaluated as an MDM2 inhibitor. This approach allows us to provide the rigorous, step-by-step protocols and comparative data required to address the critical issue of experimental reproducibility in medicinal chemistry.
The principles, protocols, and comparisons detailed herein are broadly applicable to the synthesis and evaluation of other 4-arylpyrrolidin-2-one analogues, including this compound, and will serve as a valuable resource for researchers working in this area of cancer drug discovery.
The MDM2-p53 Axis: A Key Target in Oncology
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers with wild-type p53, its function is abrogated by the over-expression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][2] MDM2 binds to the N-terminal transactivation domain of p53, promoting its degradation via the ubiquitin-proteasome pathway and thereby inhibiting its tumor-suppressive activities.[1] The development of small molecules that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.[2][3]
Several chemical scaffolds have been explored as MDM2 inhibitors, including the well-known Nutlins (cis-imidazoline analogues), spiro-oxindoles, and piperidinones.[2][4][5] The 4-arylpyrrolidin-2-one scaffold has emerged as another promising chemotype for the development of potent and selective MDM2 inhibitors.[6][7]
Reproducible Synthesis of a 4-Arylpyrrolidin-2-one MDM2 Inhibitor
To ensure reproducibility, a detailed, step-by-step protocol for the synthesis of a representative 4-arylpyrrolidin-2-one derivative is provided below. The chosen synthetic route is based on established and peer-reviewed methodologies.[6][7]
Experimental Protocol: Synthesis
Step 1: Michael Addition
-
To a solution of an appropriate 2-nitro-1-phenylethanone (1.0 eq) and diethyl malonate (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) at -20°C, add a strong base like n-butyllithium (2.5 M in hexanes, 1.5 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at -20°C for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.
Step 2: Reductive Cyclization and Decarboxylation
-
Dissolve the crude adduct from Step 1 in an alcohol solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation (H2 gas, balloon or Parr apparatus) at room temperature with vigorous stirring for 2-3 hours.
-
After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite.
-
To the filtrate, add a base such as sodium carbonate (1.5 eq) and reflux the mixture for 6 hours.
-
Cool the reaction mixture, concentrate the solvent, and add water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 4-arylpyrrolidin-2-one.
Characterization and Purity Assessment for Reproducibility
Ensuring the identity and purity of the synthesized compound is paramount for the reproducibility of subsequent biological experiments. A combination of spectroscopic and chromatographic techniques should be employed.
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the expected structure of the 4-arylpyrrolidin-2-one.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method to assess the purity of the compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
The purity should be >95% for use in biological assays.
-
Comparative Analysis with Alternative MDM2 Inhibitors
The performance of the synthesized 4-arylpyrrolidin-2-one should be compared against established MDM2 inhibitors with different chemical scaffolds. This provides a broader context for its potency and potential as a therapeutic agent.
| Inhibitor Class | Representative Compound | Scaffold | Key Features |
| Pyrrolidinone | Compound 41 & 60a [6][7] | 4-Arylpyrrolidin-2-one | Potent and orally active, with some derivatives showing dual MDM2/MDMX activity. |
| cis-Imidazoline | Nutlin-3a [4][8] | Imidazoline | First-in-class, potent, and selective MDM2 inhibitor. Well-characterized in preclinical and clinical studies. |
| Spiro-oxindole | MI-77301 [9] | Spiro-oxindole | Highly potent, with a rigid structure that mimics the key p53 residues. |
| Piperidinone | AMG 232 [4] | Piperidinone | Structurally distinct from Nutlins, with improved pharmacokinetic properties. |
In Vitro Evaluation of MDM2 Inhibition: Protocols and Expected Outcomes
The following protocols are designed to be self-validating systems to assess the biological activity of the synthesized 4-arylpyrrolidin-2-one and its alternatives.
Experimental Protocol: p53 Activation via Western Blot
This assay confirms the on-target effect of the MDM2 inhibitor by measuring the accumulation of p53 and the upregulation of its downstream target, p21.[1]
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with wild-type p53 (e.g., HCT116 or SJSA-1) in appropriate media.
-
Treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 8-24 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Expected Outcome: A dose-dependent increase in the protein levels of p53 and p21 in cells treated with an active MDM2 inhibitor compared to the vehicle control.
Experimental Protocol: Cell Viability Assay (MTT/MTS)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cells.[10][11][12][13][14]
-
Cell Seeding:
-
Seed cancer cells (with wild-type p53) into 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds and a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Expected Outcome: A dose-dependent decrease in cell viability for active compounds, allowing for a quantitative comparison of their potency.
| Compound | Target | IC50 (HCT116 cells) | Reference |
| Nutlin-3a | MDM2 | ~1 µM | [2] |
| MI-77301 | MDM2 | Sub-micromolar | [9] |
| Pyrrolidinone 60a | MDM2 | Sub-micromolar | [6][7] |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Conclusion and Future Directions
The reproducibility of experiments in medicinal chemistry is fundamental to the advancement of drug discovery. This guide has provided a framework for the reproducible synthesis, characterization, and biological evaluation of 4-arylpyrrolidin-2-one derivatives as MDM2 inhibitors. By focusing on a well-documented analogue, we have outlined detailed protocols that serve as a self-validating system for researchers in the field.
The comparative analysis with alternative scaffolds such as Nutlins and spiro-oxindoles highlights the diverse chemical space available for targeting the MDM2-p53 interaction. Future work should focus on the direct synthesis and evaluation of "this compound" to validate the hypotheses generated from its structural analogues. Structure-activity relationship (SAR) studies on the 4-arylpyrrolidin-2-one scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
This document provides essential safety and logistical information for the proper disposal of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. As a halogenated organic compound used in research and development, its handling and disposal are governed by stringent federal and local regulations designed to protect laboratory personnel and the environment. This guide synthesizes regulatory requirements with field-proven best practices to ensure safe and compliant waste management.
Hazard Identification and Characterization
The primary hazards are anticipated to be:
-
Acute Oral Toxicity : May be harmful if swallowed.[1]
-
Skin Irritation : Likely to cause skin irritation upon contact.[1]
-
Serious Eye Irritation : Likely to cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
As a member of the halogenated organic compound class, it must be treated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2][3] These compounds are specifically regulated due to their potential for environmental persistence and toxicity.[4][5]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Category | GHS Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |
Core Disposal Principles: The Inviolable Rules
The chemical nature of this compound dictates a disposal pathway that prioritizes containment and specialized treatment. The following principles are non-negotiable.
-
No Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down a laboratory sink or in any sewer system.[6][7][8] Halogenated organics can disrupt wastewater treatment processes and cause significant environmental harm.
-
Mandatory Segregation : This waste must be segregated from non-hazardous and even non-halogenated hazardous waste.[6][9] Co-mingling waste streams complicates the disposal process and significantly increases costs, as halogenated waste requires specific disposal methods like high-temperature incineration.[7]
-
Designated Accumulation : All waste must be collected in designated, properly labeled containers located in a Satellite Accumulation Area (SAA) within the laboratory.[6][10] The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Consult Your EHS : The final authority on waste disposal is your institution's Environmental Health and Safety (EHS) office. The procedures outlined here are a comprehensive guide, but they must be executed in accordance with your specific institutional and local policies.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste collection and management, ensuring safety and regulatory compliance from the point of generation to the moment of pickup.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the waste, ensure you are wearing appropriate PPE as outlined in the compound's SDS or an equivalent hazard assessment. This includes, at a minimum:
-
Safety glasses with side-shields or chemical splash goggles.
-
Chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).
-
A flame-retardant lab coat.
Step 2: Select the Correct Waste Container The container must be chemically compatible with the waste and in good condition, with a secure, leak-proof screw-top cap.[2][6][9]
-
For Solid Waste : Use a wide-mouth, high-density polyethylene (HDPE) or glass container clearly labeled for "Hazardous Waste: Halogenated Organic Solids." This includes unused or expired pure compounds and grossly contaminated items like weigh boats or filter paper.
-
For Liquid Waste : Use a sturdy, vented HDPE or glass solvent waste container. Crucially, do not mix halogenated and non-halogenated solvent waste .[7] The container must be labeled "Hazardous Waste: Halogenated Organic Liquids."
Step 3: Waste Collection and Labeling
-
Labeling : The waste container label must be affixed before the first drop of waste is added.[9] The label must include the words "Hazardous Waste" and a complete list of all chemical constituents by their full names (no abbreviations or formulas).[9][10]
-
Adding Waste : Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.
-
Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[6][9] Do not overfill containers; leave at least 10% of headspace to allow for vapor expansion.
Step 4: Storage in Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in your designated SAA.
-
Ensure segregation from incompatible materials. For example, store acids and bases separately, and keep oxidizers away from organic waste.[6]
-
The SAA must be inspected weekly for leaks and proper labeling.[6]
Step 5: Arranging for Disposal
-
Once a waste container is full, or has been in the SAA for up to one year (regulations may vary), arrange for its removal by your institution's EHS department.[6] They will transport it from the SAA to a central accumulation area for pickup by a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Disposal decision workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For a small, manageable spill, proceed with cleanup. For large spills or if you are uncertain, evacuate the area and contact your institution's EHS emergency line.
-
PPE : Don appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Containment : For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Do not dry sweep.
-
Cleanup : Carefully scoop the material into a designated hazardous waste container. Clean the spill area with a cloth and a suitable solvent (e.g., isopropanol), working from the outside in.
-
Disposal : All cleanup materials (absorbent, cloths, contaminated PPE) must be placed in the "Hazardous Waste: Halogenated Organic Solids" container.[8]
-
Reporting : Report the spill to your supervisor and EHS office, as per institutional policy.
Regulatory Framework
The procedures described in this guide are based on regulations set forth by major governing bodies to ensure the safe management of laboratory chemicals.
-
Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect employees.[12][13] This includes providing information and training on the safe handling and disposal of hazardous chemicals.[12][14]
-
Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[2][3] Academic laboratories may operate under the Subpart K regulations, which provide an alternative to traditional hazardous waste generator rules, but still require stringent waste management, labeling, and removal timelines.[2][11]
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our shared environment.
References
- 1. aaronchem.com [aaronchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. nationalacademies.org [nationalacademies.org]
- 14. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
